Mal-PEG4-NHS ester
Beschreibung
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O10/c22-15-1-2-16(23)20(15)6-8-28-10-12-30-14-13-29-11-9-27-7-5-19(26)31-21-17(24)3-4-18(21)25/h1-2H,3-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPOSLKVPPFQGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mal-PEG4-NHS Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Mal-PEG4-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation, enabling the covalent linkage of molecules containing amine and sulfhydryl groups. Its unique structure, featuring a maleimide group, a tetra-polyethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester, provides a versatile tool for creating stable bioconjugates with enhanced solubility and reduced steric hindrance. This technical guide provides an in-depth overview of the structure, chemical properties, and applications of this compound, complete with experimental protocols and data presented for clarity and practical use by researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is characterized by its three key functional components: the maleimide group, the PEG4 spacer, and the NHS ester. The maleimide moiety specifically reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. The NHS ester, on the other hand, is highly reactive towards primary amines, such as the N-terminus of a protein or the side chain of lysine residues, forming a stable amide bond.
The PEG4 spacer arm, composed of four repeating ethylene glycol units, imparts several advantageous properties to the crosslinker and the resulting bioconjugate. It increases the hydrophilicity of the molecule, which can help to prevent aggregation and precipitation of conjugated proteins.[1] Furthermore, the flexible and extended nature of the PEG spacer minimizes steric hindrance, allowing for efficient conjugation to bulky biomolecules.[2]
Chemical Identity
There are several synonyms and CAS numbers associated with compounds that are structurally very similar or identical to this compound. It is crucial for researchers to be aware of these variations to ensure the correct reagent is being used.
| Identifier | Value |
| Common Name | This compound |
| Synonyms | Maleimide-PEG4-NHS ester, Mal-dPEG®4-NHS ester, NHS-PEG4-Maleimide |
| CAS Number | 1325208-25-0[3][4], 756525-99-2[5] |
| Molecular Formula | C19H26N2O10[3] |
| Molecular Weight | 442.42 g/mol [6] |
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, storage, and use in experimental settings.
| Property | Value | Source |
| Appearance | White to off-white solid or semi-solid | [7] |
| Purity | Typically >95% | [2] |
| Solubility | Soluble in organic solvents such as DMSO and DMF.[7] Soluble in aqueous buffers up to ~10 mM, with solubility decreasing with increasing salt concentration.[8] | |
| Storage Conditions | Store at -20°C, desiccated and protected from moisture.[8] |
Reaction Mechanism and Experimental Considerations
The utility of this compound lies in its ability to facilitate a two-step, controlled conjugation process. This sequential reaction is critical for linking two different biomolecules, for instance, in the creation of antibody-drug conjugates (ADCs).
Reaction Chemistry
The conjugation process typically involves two sequential steps:
-
Reaction with Amines: The NHS ester end of the crosslinker reacts with primary amines on the first biomolecule (e.g., a protein or antibody) to form a stable amide bond. This reaction is most efficient at a pH range of 7.2 to 8.5.[9]
-
Reaction with Thiols: The maleimide group on the now-modified first biomolecule reacts with a free sulfhydryl group on the second biomolecule (e.g., a cytotoxic drug or another protein) to form a stable thioether bond. This reaction is optimal at a pH range of 6.5 to 7.5.[10]
It is generally recommended to perform the NHS ester reaction first, as the maleimide group is more stable in aqueous solutions at the optimal pH for the amine reaction than the NHS ester.[8]
Experimental Workflow: Two-Step Bioconjugation
Key Experimental Parameters
Successful bioconjugation with this compound requires careful control of several experimental parameters.
| Parameter | Recommendation | Rationale |
| pH (Amine Reaction) | 7.2 - 8.5 | Ensures primary amines are deprotonated and nucleophilic. Higher pH increases NHS ester hydrolysis.[9] |
| pH (Thiol Reaction) | 6.5 - 7.5 | Highly selective for thiol groups. Above pH 7.5, maleimide can react with amines and is more susceptible to hydrolysis.[10] |
| Molar Excess of Linker | 10- to 50-fold molar excess over the amine-containing protein.[7] | Drives the reaction to completion and ensures sufficient activation of the first biomolecule. |
| Reaction Buffers | Phosphate, HEPES, or borate buffers. | Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the intended reaction.[11] |
| Reagent Preparation | Dissolve this compound in an anhydrous organic solvent (e.g., DMSO, DMF) immediately before use.[8] | The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions. |
| Purification | Size-exclusion chromatography (SEC), dialysis, or ion-exchange chromatography (IEX).[11] | To remove excess unreacted linker and other reagents. |
Detailed Experimental Protocols
The following protocols provide a starting point for the use of this compound in common bioconjugation applications. Optimization may be required for specific biomolecules and experimental goals.
Protocol 1: Two-Step Protein-Protein Crosslinking
This protocol describes the crosslinking of two proteins, one with accessible primary amines (Protein-NH2) and the other with a free sulfhydryl group (Protein-SH).
Materials:
-
Protein-NH2 in an amine-free buffer (e.g., PBS, pH 7.4)
-
Protein-SH in a suitable buffer
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Preparation of Protein-NH2: Ensure the protein solution is at a concentration of 1-10 mg/mL in the Conjugation Buffer. If the protein is in a buffer containing primary amines, it must be exchanged into the Conjugation Buffer using a desalting column or dialysis.
-
Preparation of this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Reaction with Protein-NH2: Add a 10- to 50-fold molar excess of the this compound stock solution to the Protein-NH2 solution.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[7]
-
Removal of Excess Linker: Remove the unreacted this compound using a desalting column equilibrated with the Conjugation Buffer.
-
Reaction with Protein-SH: Immediately add the Protein-SH to the desalted maleimide-activated Protein-NH2. A 2- to 5-fold molar excess of the Protein-SH per maleimide group on the activated protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[2]
-
Quenching (Optional): To cap any unreacted maleimide groups, a quenching agent such as L-cysteine can be added to a final concentration of 10-20 mM and incubated for 15-30 minutes at room temperature.[12]
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove unconjugated proteins and other byproducts.
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)
This protocol outlines the conjugation of a thiol-containing cytotoxic drug to an antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Thiol-containing drug
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Preparation of mAb: Exchange the buffer of the mAb solution to the Reaction Buffer using a desalting column to a final concentration of 5-10 mg/mL.
-
Preparation of this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
Reaction with mAb: Add a 5- to 10-fold molar excess of the linker solution to the mAb solution.
-
Incubation: Incubate for 1-2 hours at room temperature with gentle stirring.[1]
-
Removal of Excess Linker: Remove the unreacted linker by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.
-
Conjugation to Thiol-Containing Drug: Immediately add a 3- to 5-fold molar excess of the thiol-containing drug to the linker-activated mAb.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[1]
-
Quenching: Quench any unreacted maleimide groups by adding the Quenching Solution to a final concentration of 20 mM and incubating for 30 minutes at room temperature.[1]
-
Purification: Purify the final ADC using a suitable chromatography method, such as hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC), to remove unconjugated drug and other impurities.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in a wide range of applications:
-
Antibody-Drug Conjugates (ADCs): this compound is widely used to link potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[6]
-
Protein-Protein Crosslinking: It is used to study protein-protein interactions, stabilize protein complexes, and create fusion proteins with novel functions.[2]
-
Surface Functionalization: The linker can be used to immobilize proteins, peptides, or other biomolecules onto surfaces for applications in biosensors, microarrays, and biomaterials.[2]
-
Nanoparticle Modification: this compound is employed to functionalize nanoparticles with targeting ligands, such as antibodies or peptides, for targeted drug delivery and imaging.[10]
-
Development of Vaccines and Therapeutics: The crosslinker is used in the development of vaccines and other therapeutic agents by conjugating antigens or other bioactive molecules to carrier proteins.[10]
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker that plays a critical role in modern bioconjugation chemistry. Its well-defined structure, featuring a PEG4 spacer, provides significant advantages in terms of solubility, stability, and efficiency of conjugation. By understanding its chemical properties and adhering to optimized experimental protocols, researchers and drug development professionals can effectively utilize this reagent to create a wide array of innovative bioconjugates for therapeutic and diagnostic applications. The detailed information and protocols provided in this guide serve as a valuable resource for the successful implementation of this compound in various scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 1325208-25-0 | BroadPharm [broadpharm.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. selleckchem.com [selleckchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mechanism of Action of Mal-PEG4-NHS Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and applications of Maleimide-PEG4-N-hydroxysuccinimide (Mal-PEG4-NHS) ester, a heterobifunctional crosslinker widely utilized in bioconjugation. This document details the underlying chemical principles, reaction kinetics, experimental protocols, and critical considerations for the successful use of this versatile reagent in the development of advanced bioconjugates, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functionalized biomolecules.
Core Principles of Mal-PEG4-NHS Ester Bioconjugation
This compound is a chemical linker featuring three key components: a maleimide group, a four-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique architecture allows for the covalent and specific linkage of two different types of biomolecules, typically a thiol-containing molecule and an amine-containing molecule.
-
Maleimide Group: This functional group selectively reacts with sulfhydryl (thiol) groups, most commonly found in the side chains of cysteine residues in proteins and peptides.
-
NHS Ester Group: This is an amine-reactive functional group that specifically targets primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.
-
PEG4 Spacer: The hydrophilic four-unit PEG chain enhances the water solubility of the linker and the resulting bioconjugate, reduces steric hindrance during the conjugation reactions, and can improve the pharmacokinetic properties of the final product.[1]
The heterobifunctional nature of this compound allows for a controlled, two-step conjugation strategy, minimizing the formation of unwanted homodimers or polymers.
Mechanism of Action: A Tale of Two Reactions
The bioconjugation process using this compound involves two distinct and highly specific chemical reactions: the reaction of the NHS ester with a primary amine and the reaction of the maleimide with a thiol group.
NHS Ester Reaction with Primary Amines
The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution . The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a stable and irreversible amide bond .
This reaction is highly pH-dependent. For the primary amine to be sufficiently nucleophilic, it must be in its deprotonated state (-NH2). Therefore, the reaction is most efficient in a slightly alkaline environment, typically at a pH of 7.2 to 8.5 .[2] At lower pH values, the amine is protonated (-NH3+), rendering it non-nucleophilic and significantly slowing down the reaction. Conversely, at pH values above 8.5, the competing hydrolysis of the NHS ester becomes more pronounced, reducing the overall conjugation efficiency.
Maleimide Reaction with Thiols
The reaction between a maleimide and a thiol group occurs through a Michael addition mechanism. In this reaction, the nucleophilic thiolate anion (R-S⁻) attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring. This results in the formation of a stable covalent thioether bond .
The efficiency of the maleimide-thiol reaction is also pH-dependent. The optimal pH range for this reaction is between 6.5 and 7.5 .[1] In this pH range, a sufficient concentration of the reactive thiolate anion is present to drive the reaction forward, while minimizing side reactions. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[2] Above pH 7.5, the maleimide ring becomes more susceptible to hydrolysis and can also react with amines, leading to a loss of specificity.
Quantitative Data on Reaction Parameters
The following tables summarize key quantitative data and recommended starting conditions for bioconjugation reactions using this compound. These values are representative and may require optimization for specific applications.
Table 1: Optimal Reaction Conditions for this compound
| Parameter | NHS Ester-Amine Reaction | Maleimide-Thiol Reaction |
| Optimal pH Range | 7.2 - 8.5 | 6.5 - 7.5 |
| Recommended Buffer | Phosphate, Borate, Bicarbonate (amine-free) | Phosphate, HEPES (amine-free) |
| Reaction Temperature | 4°C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes to 4 hours | 1 to 4 hours |
| Molar Excess of Linker | 5 to 20-fold | 10 to 20-fold (for protein modification) |
Table 2: Stability of Reactive Groups
| Reactive Group | Condition | Half-life |
| NHS Ester | pH 7.0, 4°C | 4-5 hours |
| NHS Ester | pH 8.6, 4°C | 10 minutes |
| Maleimide | pH > 7.5 | Susceptible to hydrolysis |
Experimental Protocols
The following are detailed protocols for a typical two-step bioconjugation using this compound.
Step 1: Reaction of this compound with an Amine-Containing Protein (Protein-NH2)
Materials:
-
Protein-NH2 (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Prepare Protein-NH2: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it with a suitable reaction buffer using a desalting column or dialysis.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the Protein-NH2 solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.
-
Removal of Excess Linker: Remove the unreacted this compound using a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 6.5-7.0).
Step 2: Reaction of Maleimide-Activated Protein with a Thiol-Containing Molecule (Molecule-SH)
Materials:
-
Maleimide-activated protein from Step 1
-
Thiol-containing molecule (Molecule-SH)
-
Quenching solution (e.g., 1 M L-cysteine)
Procedure:
-
Prepare Molecule-SH: Ensure the thiol-containing molecule is ready for immediate use. If the molecule contains disulfide bonds, they may need to be reduced using a reducing agent like TCEP or DTT, followed by removal of the reducing agent.
-
Conjugation Reaction: Immediately add the Molecule-SH to the purified maleimide-activated protein. A 1.5- to 5-fold molar excess of the thiol-containing molecule per maleimide group is a common starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To quench any unreacted maleimide groups, add a quenching solution such as L-cysteine to a final concentration of 1-10 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Purify the final bioconjugate using appropriate chromatography techniques, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), to remove any unreacted molecules and byproducts.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: A typical two-step experimental workflow for bioconjugation.
Caption: The two core chemical reactions involved in the conjugation process.
Caption: Critical parameters that affect the outcome of the bioconjugation reaction.
References
The Versatility of Mal-PEG4-NHS Ester in Modern Research: A Technical Guide
For Immediate Release
In the intricate world of scientific research and drug development, the ability to specifically link different molecules together is paramount. Mal-PEG4-NHS ester has emerged as a cornerstone chemical tool, a heterobifunctional crosslinker prized for its versatility and precision in creating stable bioconjugates. This technical guide delves into the core applications, mechanisms, and protocols associated with this compound, providing researchers, scientists, and drug development professionals with a comprehensive resource for its effective utilization.
At its core, this compound is a molecule with two reactive ends connected by a polyethylene glycol (PEG) spacer.[1][2] One end features a maleimide group, which specifically reacts with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins.[3][4] The other end is an N-hydroxysuccinimide (NHS) ester, which targets primary amines, such as those on lysine residues or the N-terminus of proteins.[3][4] The PEG4 spacer, a chain of four repeating ethylene glycol units, enhances the solubility of the resulting conjugate in aqueous solutions, reduces the potential for aggregation, and can minimize steric hindrance.[2][5]
Core Applications in Research
The unique chemical architecture of this compound lends itself to a wide array of applications, most notably in the fields of bioconjugation, targeted drug delivery, and nanotechnology.
Antibody-Drug Conjugates (ADCs): A primary application of this linker is in the development of ADCs, a revolutionary class of cancer therapeutics.[6][7] In this context, the NHS ester end of the linker is typically reacted with the lysine residues on a monoclonal antibody. The maleimide end is then used to attach a potent cytotoxic drug that has been modified to contain a thiol group.[8] This creates a targeted delivery system where the antibody guides the drug specifically to cancer cells, minimizing off-target toxicity.[9] The non-cleavable nature of the bond formed by the maleimide group ensures that the drug remains attached to the antibody until it is internalized by the target cell.[6][10]
Protein-Protein and Protein-Peptide Crosslinking: Researchers utilize this compound to create stable conjugates between different proteins or between a protein and a peptide.[2] This is invaluable for studying protein interactions, creating fusion proteins with novel functions, and developing new diagnostic reagents. The two-step reaction process allows for controlled and specific linking of two distinct molecules.[11]
Nanoparticle Functionalization: The surface of nanoparticles can be modified using this compound to enhance their utility in drug delivery and imaging.[12][13] The NHS ester can react with amine groups on the nanoparticle surface, leaving the maleimide group exposed for the attachment of targeting ligands like antibodies or peptides.[12] This surface functionalization improves the biocompatibility of nanoparticles, prolongs their circulation time in the body, and enables targeted delivery to specific tissues or cells.[13]
Vaccine Development and Immunoassay Reagents: The linker is also employed in the development of vaccines and diagnostic assays.[1] For instance, it can be used to conjugate antigens to carrier proteins to enhance the immune response or to link enzymes to antibodies for use in ELISA-based assays.[1][11]
Mechanism of Action: A Tale of Two Reactions
The utility of this compound lies in the orthogonal nature of its two reactive groups, allowing for a controlled, sequential conjugation strategy.[14]
-
NHS Ester Reaction with Primary Amines: The N-hydroxysuccinimide ester reacts with primary amines (-NH2) to form a stable amide bond. This reaction is most efficient at a pH range of 7.0 to 9.0.[5][15] A slightly basic pH ensures that the primary amines are deprotonated and thus more nucleophilic.[4] However, at pH values above 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce conjugation efficiency.[4]
-
Maleimide Reaction with Sulfhydryls: The maleimide group reacts with sulfhydryl (thiol, -SH) groups via a Michael addition reaction to form a stable thioether bond.[1] This reaction is highly specific and most efficient in the pH range of 6.5 to 7.5.[5][15] Above pH 7.5, the maleimide ring is more susceptible to hydrolysis and can also react with primary amines, leading to a loss of specificity.[1]
Due to these distinct optimal pH ranges, a two-step conjugation protocol is often employed. First, the NHS ester is reacted with the amine-containing molecule at a slightly basic pH. After purification to remove the excess linker, the maleimide-activated molecule is then reacted with the thiol-containing molecule at a neutral pH.[11]
Quantitative Data Summary
The following tables summarize key quantitative parameters for bioconjugation reactions using this compound. These values serve as a general guideline and may require optimization for specific applications.
| Parameter | NHS Ester Reaction with Primary Amines | Maleimide Reaction with Sulfhydryls |
| Optimal pH Range | 7.0 - 9.0[5][15] | 6.5 - 7.5[5][15] |
| Recommended pH | 7.2 - 8.5[4] | 6.5 - 7.5[4] |
| Competing Reactions | Hydrolysis of NHS ester (increases with pH > 8.5)[4] | Hydrolysis of maleimide ring (increases with pH > 7.5), reaction with amines (at pH > 7.5)[1] |
| Bond Formed | Amide | Thioether |
| Bond Stability | Stable | Stable |
| Reagent/Parameter | Recommended Starting Conditions |
| This compound Stock Solution | 10 mM in anhydrous DMSO or DMF (prepare fresh)[4][8] |
| Molar Excess of Linker (to amine-containing protein) | 10- to 50-fold[11][14] |
| Reaction Time (NHS ester reaction) | 30-60 minutes at room temperature or 2 hours at 4°C[8][14] |
| Reaction Time (Maleimide reaction) | 1-2 hours at room temperature or overnight at 4°C[8][14] |
| Final Organic Solvent Concentration | < 10% to maintain protein solubility[14] |
Key Experimental Protocols
Below are detailed methodologies for common applications of this compound.
Protocol 1: Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of a protein with accessible primary amines (Protein-NH2) to a protein with a free sulfhydryl group (Protein-SH).
Materials:
-
Protein-NH2
-
Protein-SH
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine-Reactive Conjugation Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0[14]
-
Thiol-Reactive Conjugation Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, 2-10 mM EDTA, pH 6.5-7.0[14]
-
Desalting column[14]
-
Quenching Reagent (optional): 1 M Cysteine or β-mercaptoethanol[14]
Procedure:
Step 1: Reaction of this compound with Protein-NH2
-
Prepare Protein-NH2 at a concentration of 1-10 mg/mL in the Amine-Reactive Conjugation Buffer.[8] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Amine-Reactive Conjugation Buffer.[8]
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[8]
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the Protein-NH2 solution.[14] The final concentration of the organic solvent should not exceed 10%.[14]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[14]
-
Remove the excess, unreacted this compound using a desalting column equilibrated with the Thiol-Reactive Conjugation Buffer.[14] This step also serves to exchange the buffer for the subsequent reaction.
Step 2: Reaction of Maleimide-Activated Protein with Protein-SH
-
Immediately add the purified maleimide-activated protein from Step 1 to the Protein-SH solution. A 1:1 to 1.5:1 molar ratio of maleimide-activated protein to Protein-SH is a good starting point.[14]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.[14]
-
(Optional) To quench the reaction and cap any unreacted maleimide groups, add a quenching reagent such as cysteine to the reaction mixture.[8]
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove unconjugated proteins and other byproducts.[14]
Protocol 2: Surface Functionalization of Amine-Modified Nanoparticles
This protocol outlines the functionalization of nanoparticles with amine groups on their surface, followed by the conjugation of a thiol-containing ligand.
Materials:
-
Amine-functionalized nanoparticles
-
Thiol-containing ligand (e.g., peptide, antibody fragment)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer 1: Amine-free buffer, pH 7.2-8.0 (e.g., PBS)
-
Reaction Buffer 2: Thiol-free buffer with 2-10 mM EDTA, pH 6.5-7.0 (e.g., PBS)
-
Centrifugal filtration units or dialysis equipment[12]
Procedure:
Step 1: Activation of Nanoparticles with this compound
-
Disperse the amine-functionalized nanoparticles in Reaction Buffer 1 to a final concentration of 1-10 mg/mL.[12]
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[12]
-
Add a 50- to 100-fold molar excess of the linker stock solution to the nanoparticle suspension.[12]
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[12]
-
Remove excess, unreacted linker by centrifugal filtration or dialysis against Reaction Buffer 2.[12]
Step 2: Conjugation of Thiol-Containing Ligand
-
Add the thiol-containing ligand to the purified maleimide-activated nanoparticle suspension. A 2- to 5-fold molar excess of the ligand per maleimide group on the nanoparticle is a common starting point.[8]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[8]
-
Purify the final nanoparticle-ligand conjugate using centrifugal filtration or dialysis to remove the unconjugated ligand.
Visualizing the Workflow and Mechanisms
Diagrams created using Graphviz (DOT language) help to visualize the complex processes involved in using this compound.
Caption: Two-step workflow for protein-protein conjugation using this compound.
Caption: Logical workflow for ADC synthesis and its mechanism of action.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound, CAS 1325208-25-0 | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Maleimide-PEG4-NHS [nanocs.net]
- 6. selleckchem.com [selleckchem.com]
- 7. 1325208-25-0 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Maleimide-PEG4-NHS | TargetMol [targetmol.com]
An In-depth Technical Guide to the Solubility and Stability of Mal-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Mal-PEG4-NHS ester, a heterobifunctional crosslinker critical in bioconjugation, drug delivery, and diagnostics. Understanding the physicochemical properties of this reagent is paramount for its effective use in creating stable and functional bioconjugates. This document outlines its solubility in dimethyl sulfoxide (DMSO) and aqueous buffers, details factors influencing its stability, and provides experimental protocols for its handling and use.
Core Concepts of this compound
This compound is a crosslinking reagent that features a maleimide group, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester.[1] This structure allows for the covalent linkage of sulfhydryl (-SH) groups, commonly found in cysteine residues of proteins, with primary amines (-NH2), such as those on lysine residues or the N-terminus of a protein.[2][3] The hydrophilic PEG4 spacer enhances the water solubility of the molecule and the resulting conjugate, which can mitigate aggregation.[2][4]
Solubility Profile
The solubility of this compound is a key consideration for its application in bioconjugation, which predominantly occurs in aqueous environments. While the PEG4 spacer improves hydrophilicity, the overall molecule has limited direct solubility in water.[5][6]
Best Practices for Dissolving this compound:
For most applications, it is recommended to first prepare a concentrated stock solution in a dry, water-miscible organic solvent such as DMSO or dimethylformamide (DMF).[5][6][7] This stock solution can then be added to the aqueous reaction buffer. It is crucial to ensure the final concentration of the organic solvent in the aqueous mixture is low (typically below 10%) to prevent denaturation of proteins or other biomolecules.[5][6]
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[4][5] | Recommended for preparing concentrated stock solutions (e.g., 10-20 mM).[7] Solutions in anhydrous DMSO can be stored at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided.[8][9] |
| Dimethylformamide (DMF) | Soluble[5][7] | An alternative to DMSO for preparing stock solutions. |
| Water & Aqueous Buffers | Limited direct solubility; approximately 10 mM.[5][6] | Solubility decreases with increasing salt concentration. It is not recommended to dissolve the reagent directly in buffers with high salt concentrations (>50 mM), such as PBS, for initial dissolution.[6] |
| Formulation 1 (for in vivo use) | 2.08 mg/mL (4.70 mM) in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline.[8] | This is a suspension and requires sonication.[8] |
| Formulation 2 (for in vivo use) | ≥ 2.08 mg/mL (4.70 mM) in 10% DMSO + 90% Corn Oil.[8] | This forms a clear solution.[8] |
Stability of Functional Groups
The utility of this compound is dependent on the stability of its two reactive moieties: the NHS ester and the maleimide group.
NHS Ester Stability:
The NHS ester is highly reactive towards primary amines but is also susceptible to hydrolysis in aqueous solutions, a competing reaction that renders the reagent inactive.[10][11] The rate of hydrolysis is significantly influenced by pH and temperature.[11][12]
-
Effect of pH: The rate of hydrolysis increases with higher pH.[10][11] The optimal pH for NHS ester reactions is a balance between maximizing the reactivity of the target amine and minimizing hydrolysis, typically in the range of 7.2 to 8.5.[10][11]
-
Effect of Temperature: Higher temperatures accelerate the rate of hydrolysis.[11] Reactions can be performed at room temperature for shorter durations or at 4°C for longer incubation times to slow down hydrolysis.[7][10]
Quantitative Data on NHS Ester Hydrolysis
| pH | Temperature (°C) | Half-life (t½) |
| 7.0 | 0 | 4-5 hours[10][12] |
| 8.0 | Room Temperature | 210 minutes[9][13] |
| 8.5 | Room Temperature | 180 minutes[9][13] |
| 8.6 | 4 | 10 minutes[10][12] |
| 9.0 | Room Temperature | 125 minutes[9][13] |
Maleimide Stability:
The maleimide group is generally more stable than the NHS ester in aqueous solutions.[6] It specifically reacts with sulfhydryl groups to form a stable thioether bond.[3]
-
Effect of pH: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[6][14] Above pH 7.5, the maleimide group can undergo hydrolysis, opening the ring to form an unreactive maleamic acid.[3] At pH values above 7.5, there is also an increased risk of reaction with primary amines.[3] The stability of the resulting thioether bond can also be a concern, with the potential for a retro-Michael reaction leading to deconjugation. This can be mitigated by a controlled hydrolysis step of the succinimide ring at a slightly alkaline pH (e.g., 8.5) to form a stable, ring-opened structure.[14][15][16]
Experimental Protocols
1. Preparation of a this compound Stock Solution
This protocol describes the preparation of a stock solution in DMSO.
-
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[6][7]
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL or 10-20 mM).[7][11]
-
Vortex briefly to ensure complete dissolution.
-
Use the solution immediately. For short-term storage, aliquot and store at -20°C or -80°C, protected from light and moisture.[1][9] Avoid repeated freeze-thaw cycles.[8]
-
2. Two-Step Sequential Conjugation Protocol
This protocol is a general guideline for conjugating a protein with primary amines to a sulfhydryl-containing molecule.
-
Materials:
-
Procedure:
-
Step 1: Reaction with Primary Amines a. Prepare the Protein-NH2 in Conjugation Buffer A at a concentration of 1-10 mg/mL.[7][11] b. Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.[13] c. Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[6][10] d. Remove the excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer B.[6]
-
Step 2: Reaction with Sulfhydryls a. Immediately add the sulfhydryl-containing molecule to the maleimide-activated protein solution. b. Incubate for 1-2 hours at room temperature or overnight at 4°C.[13] c. Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubating for 15-30 minutes.[11][13] d. Purify the final conjugate using an appropriate method, such as size-exclusion chromatography.
-
3. Monitoring NHS Ester Hydrolysis via UV-Vis Spectrophotometry
This protocol allows for the determination of the hydrolysis rate of the NHS ester.
-
Materials:
-
This compound stock solution in DMSO
-
Amine-free buffer at the desired pH (e.g., phosphate buffer)[5]
-
UV-Vis spectrophotometer and quartz cuvettes
-
-
Procedure:
-
Dilute the this compound stock solution into the amine-free buffer to a suitable final concentration.
-
Immediately measure the absorbance of the solution at 260 nm (this is time zero). The release of N-hydroxysuccinimide (NHS) upon hydrolysis leads to an increase in absorbance at this wavelength.[5][10]
-
Incubate the solution at a controlled temperature.
-
Periodically measure the absorbance at 260 nm over time.
-
The rate of hydrolysis can be calculated from the change in absorbance over time.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, 1325208-25-0 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Maleimide-PEG4-NHS [nanocs.net]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound | PEG analogue | CAS# 1325208-25-0 | InvivoChem [invivochem.com]
- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 10. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrophilicity of Mal-PEG4-NHS Ester Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the hydrophilic properties of Maleimide-PEG4-N-hydroxysuccinimide (Mal-PEG4-NHS) ester linkers. These heterobifunctional crosslinkers are integral in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. A thorough understanding of their hydrophilicity is critical for optimizing the stability, solubility, and in vivo performance of the resulting conjugates.
Core Concepts: The Molecular Architecture of Mal-PEG4-NHS Ester
The this compound linker is a precisely designed molecule with three key functional components that dictate its reactivity and physicochemical properties.[1][2]
-
Maleimide Group: This moiety specifically and efficiently reacts with sulfhydryl (thiol) groups, typically found in the cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is most efficient within a pH range of 6.5-7.5.[3]
-
Polyethylene Glycol (PEG) Spacer: The linker incorporates a discrete chain of four repeating ethylene glycol units (PEG4). This short PEG chain is the primary contributor to the molecule's hydrophilicity. The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a hydration shell that enhances the water solubility of the linker and any molecule it's conjugated to.[4][5] This property is crucial for mitigating the aggregation often caused by hydrophobic drug payloads.[6]
-
N-hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines, such as those on the side chain of lysine residues or the N-terminus of a protein, forming a stable amide bond. The optimal pH range for this reaction is 7.2-8.5.[3][7]
The strategic combination of these components allows for the precise and covalent linkage of two different molecules, a process facilitated and enhanced by the hydrophilic nature of the PEG4 spacer.
Quantitative Data on Hydrophilicity
The hydrophilicity of a linker is a key parameter in the design of bioconjugates, influencing solubility, aggregation, and pharmacokinetic properties. The following tables summarize key quantitative data related to the hydrophilicity of short PEG linkers, including the this compound.
| Parameter | Value | Method of Determination | Source(s) |
| Calculated LogP | -1.42 | Computational | [4] |
| Water Solubility | Approx. 10 mM | Supplier Data | [3] |
Table 1: Physicochemical Properties of this compound. Note: The LogP value is a calculated estimate and can vary based on the algorithm used. The water solubility is an approximate value provided by suppliers for Mal-(PEG)n-NHS esters.
The negative LogP value indicates a high degree of hydrophilicity, signifying that the molecule preferentially partitions into an aqueous phase over an organic one.[4] This is a direct result of the PEG4 chain.
| Linker | Number of PEG Units (n) | Approximate Length (Å) | Calculated LogP* |
| PEG2 | 2 | 7.6 | -0.84 |
| PEG3 | 3 | 11.1 | -1.13 |
| PEG4 | 4 | 14.6 | -1.42 |
| PEG6 | 6 | 21.6 | -2.00 |
| PEG8 | 8 | 28.6 | -2.58 |
| PEG12 | 12 | 42.6 | -3.74 |
Table 2: Comparison of Short PEG Linkers. Note: Calculated LogP values are estimates and can vary. Data is for the core PEG structure and does not include terminal functional groups which can alter the value.[4]
Impact on Bioconjugate Properties
The introduction of the hydrophilic PEG4 linker can significantly enhance the properties of the resulting bioconjugate, particularly for large, complex molecules like antibody-drug conjugates.
-
Increased Solubility and Reduced Aggregation: Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation of the final conjugate. The hydrophilic PEG4 linker helps to counteract this by increasing the overall water solubility of the ADC, which is crucial for formulation, stability, and in vivo delivery.[6][8] The PEG chain creates a protective hydration shell, shielding the hydrophobic components.[9]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG can shield the bioconjugate from recognition by the reticuloendothelial system, leading to a longer circulation half-life. Even short PEG chains can contribute to an increased hydrodynamic radius, which can reduce renal clearance.[10][11] One study demonstrated a 41-fold increase in the blood exposure of myoglobin when conjugated to a polymer with short oligo(ethylene glycol) side chains.[12]
| Parameter | No PEG Linker (Hydrophobic) | PEG4 Linker | Long-Chain PEG Linker (e.g., PEG12) |
| In Vitro Potency (IC50) | 0.5 - 5 nM | 1 - 10 nM | 5 - 20 nM |
| Non-Specific Cytotoxicity (IC50) | 50 - 500 nM | >1000 nM | >1000 nM |
| Therapeutic Window | ~100 | >100 | >50 |
Table 3: Comparative Performance of ADCs with Different Linkers. Data is synthesized from studies on PEGylated glucuronide-MMAE linkers and is intended to be representative. Actual values will vary depending on the antibody, payload, and target.[10]
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound linkers and the characterization of their hydrophilic properties.
Two-Step Bioconjugation using this compound
This protocol describes a common two-step process for conjugating a protein with primary amines (Protein-NH2) to a molecule with a sulfhydryl group (Molecule-SH). This sequential approach minimizes the formation of unwanted homodimers.[7][13]
Materials:
-
Protein-NH2
-
Molecule-SH
-
This compound
-
Amine-Reactive Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-8.0
-
Thiol-Reactive Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.0
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
Step 1: Reaction with Amine-Containing Protein
-
Protein Preparation: Dissolve Protein-NH2 in the Amine-Reactive Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous primary amines (e.g., Tris).
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation: Add a 10- to 50-fold molar excess of the this compound stock solution to the Protein-NH2 solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Purification: Remove excess, unreacted linker using a desalting column equilibrated with the Thiol-Reactive Conjugation Buffer.
Step 2: Reaction with Thiol-Containing Molecule
-
Conjugation: Immediately add the thiol-containing Molecule-SH to the desalted maleimide-activated Protein-NH2. A 1.5 to 5-fold molar excess of Molecule-SH to protein is a typical starting point.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To cap any unreacted maleimide groups, a quenching agent like cysteine can be added.
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove unconjugated molecules and byproducts.
Quantification of Protein Aggregation by Size-Exclusion Chromatography (SEC)
SEC is a primary method to quantify the formation of soluble aggregates after PEGylation.[14][15]
Materials:
-
HPLC system with a UV detector
-
Size-Exclusion Chromatography column suitable for the molecular weight range of the protein and its conjugate
-
Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
Procedure:
-
Sample Preparation: Prepare the PEGylated protein sample at a known concentration in the mobile phase.
-
Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a defined volume of the sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Analysis: Integrate the peak areas of the monomeric and aggregated species. Aggregates will have a shorter retention time. Calculate the percentage of aggregation.
Determination of Water Solubility (Shake-Flask Method)
This method determines the thermodynamic water solubility of the linker.[16][17]
Materials:
-
This compound
-
Purified water (e.g., Milli-Q)
-
Glass vials with screw caps
-
Orbital shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed vial.
-
Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the solution at high speed to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved linker using a calibrated analytical method like HPLC-UV. This concentration represents the water solubility.
Visualizations of Key Processes
Diagrams are provided to illustrate the core concepts and workflows associated with this compound linkers.
Caption: Molecular components and reactivity of the this compound linker.
Caption: Two-step experimental workflow for bioconjugation.
Caption: Role of the hydrophilic linker in mitigating aggregation of ADCs.
Conclusion
The this compound linker is a powerful tool in bioconjugation, and its efficacy is intrinsically linked to the hydrophilic properties conferred by the short PEG4 chain. This hydrophilicity is critical for enhancing the solubility and stability of the resulting conjugates, particularly when working with hydrophobic molecules. By understanding the quantitative aspects of its hydrophilicity and employing optimized experimental protocols, researchers can leverage the this compound linker to develop advanced and effective targeted therapeutics and diagnostics. The provided data, protocols, and visualizations serve as a comprehensive resource for the rational design and implementation of this versatile crosslinker in drug development and scientific research.
References
- 1. Mal-amido-PEG4-NHS, 756525-99-2 | BroadPharm [broadpharm.com]
- 2. This compound, 1325208-25-0 | BroadPharm [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. adcreview.com [adcreview.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. benchchem.com [benchchem.com]
- 14. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
Mal-PEG4-NHS Ester: An In-Depth Technical Guide to Stability and Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and hydrolysis kinetics of Maleimide-PEG4-N-hydroxysuccinimide (Mal-PEG4-NHS) ester, a heterobifunctional crosslinker critical in the field of bioconjugation. Understanding the chemical behavior of this reagent is paramount for the successful design and synthesis of stable and effective bioconjugates, such as antibody-drug conjugates (ADCs). This document details the intrinsic reactivity of the maleimide and NHS ester functional groups, the factors influencing their stability, and the kinetics of their hydrolysis. Furthermore, it provides detailed experimental protocols for assessing stability and outlines the logical workflow for its application in bioconjugation.
Introduction to Mal-PEG4-NHS Ester
This compound is a versatile crosslinking reagent that features a maleimide group at one end and an N-hydroxysuccinimide (NHS) ester at the other, connected by a hydrophilic tetraethylene glycol (PEG4) spacer. The maleimide group reacts specifically with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond. The NHS ester targets primary amines, such as the side chain of lysine residues or the N-terminus of a protein, forming a stable amide bond. The PEG4 spacer enhances the water solubility of the linker and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.
The stability of this compound in aqueous environments is a critical consideration, as both the maleimide and NHS ester moieties are susceptible to hydrolysis, a competing reaction that can impact conjugation efficiency and the integrity of the final product.
Stability and Hydrolysis of Functional Groups
The utility of this compound is dictated by the reactivity and stability of its two functional ends. Both are susceptible to hydrolysis in aqueous solutions, a process that is significantly influenced by pH, temperature, and buffer composition.
NHS Ester Stability and Hydrolysis
The NHS ester is highly reactive towards primary amines, but it also readily hydrolyzes in the presence of water to form an unreactive carboxylic acid and N-hydroxysuccinimide (NHS). This hydrolysis is a competing reaction during bioconjugation.
Mechanism of NHS Ester Hydrolysis:
The hydrolysis of the NHS ester is a base-catalyzed reaction where a hydroxide ion attacks the carbonyl carbon of the ester, leading to the departure of the NHS leaving group.
dot
Caption: Mechanism of NHS ester hydrolysis.
Quantitative Data on NHS Ester Hydrolysis:
The rate of NHS ester hydrolysis is highly dependent on pH and temperature. The half-life of the NHS ester decreases significantly as the pH increases.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | [1][2] |
| 7.0 | Ambient | ~7 hours | [3] |
| 8.0 | 25 | 1 hour | [4] |
| 8.5 | 4 | 10 minutes | [1][2] |
| 8.5-9.0 | Ambient | Minutes | [3][5] |
Table 1: pH- and Temperature-Dependent Hydrolysis of NHS Esters.
Maleimide Stability and Hydrolysis
The maleimide group is generally more stable than the NHS ester in aqueous solutions.[6][7] However, it is also susceptible to hydrolysis, particularly at alkaline pH, which results in the opening of the maleimide ring to form a non-reactive maleamic acid derivative.[8][9] This hydrolysis renders the maleimide incapable of reacting with sulfhydryl groups.
Mechanism of Maleimide Hydrolysis:
Similar to the NHS ester, maleimide hydrolysis is base-catalyzed, involving the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the maleimide ring.
dot
Caption: Mechanism of maleimide ring hydrolysis.
Quantitative Data on Maleimide Hydrolysis:
| pH | Condition | Stability/Hydrolysis Rate | Reference(s) |
| < 6.5 | Aqueous Buffer | Generally stable, slow hydrolysis. | [10] |
| 6.5 - 7.5 | Optimal for thiol conjugation | Relatively stable, but hydrolysis is a competing reaction. | [9] |
| > 7.5 | Aqueous Buffer | Rate of hydrolysis increases significantly. Loses specificity for thiols and can react with amines. | [6][9] |
| 7.4 | 37°C (for 8-arm PEG-maleimide) | Observed rate constant of 6.55 x 10⁻⁵ s⁻¹. | [11] |
| 7.4 | 22°C (for a self-hydrolyzing maleimide) | Half-life of approximately 25 minutes (unconjugated). | [12] |
| > 8.5 | Aqueous Buffer | Rapid hydrolysis. | [9] |
Table 2: pH-Dependent Stability and Hydrolysis of Maleimides.
Stability of the Maleimide-Thiol Conjugate (Thiosuccinimide Linkage)
The reaction of a maleimide with a thiol group forms a thiosuccinimide linkage. While this is a covalent bond, it is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo. This can lead to deconjugation and "payload migration."
However, the thiosuccinimide ring itself can undergo hydrolysis to form a stable succinamic acid thioether. This ring-opened product is resistant to the retro-Michael reaction, thus stabilizing the conjugate. The rate of this stabilizing hydrolysis can be accelerated by electron-withdrawing groups on the maleimide nitrogen or by incubation at a slightly alkaline pH (e.g., 8.5-9.0) after conjugation.
dot
Caption: Pathways of thiosuccinimide linkage instability and stabilization.
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of this compound in aqueous solutions.
Protocol for Monitoring NHS Ester Hydrolysis via UV-Vis Spectrophotometry
This method monitors the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.
Materials:
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Amine-free buffer at the desired pH (e.g., phosphate buffer)
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Initiate Hydrolysis: Dilute the stock solution into the amine-free buffer to a final concentration suitable for spectrophotometric analysis (e.g., 1 mM).
-
Measure Absorbance: Immediately measure the absorbance of the solution at 260 nm at time zero.
-
Incubate: Incubate the solution at a controlled temperature.
-
Monitor Hydrolysis: Periodically measure the absorbance at 260 nm over time.
-
Data Analysis: The increase in absorbance corresponds to the release of NHS. The rate of hydrolysis and the half-life can be calculated from the kinetic trace.
dot```dot digraph "NHS_Hydrolysis_Workflow" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12, labelloc="t", label="Workflow for Monitoring NHS Ester Hydrolysis"]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Prep [label="Prepare Stock\nSolution in DMSO"]; Dilute [label="Dilute in\nAqueous Buffer"]; Measure [label="Measure A260\nover Time"]; Analyze [label="Calculate\nHalf-life"];
Prep -> Dilute; Dilute -> Measure; Measure -> Analyze; }
Caption: A typical two-step bioconjugation workflow.
Conclusion
A thorough understanding of the stability and hydrolysis kinetics of this compound is essential for its effective use in bioconjugation. The NHS ester is highly susceptible to hydrolysis, especially at alkaline pH, necessitating rapid and efficient reaction with primary amines. The maleimide group is more stable but will also hydrolyze under basic conditions. The stability of the final maleimide-thiol conjugate can be enhanced by the hydrolysis of the thiosuccinimide ring. By carefully controlling reaction conditions, particularly pH and temperature, and by using appropriate analytical techniques to monitor the reaction, researchers can optimize conjugation efficiency and produce stable, well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
The Critical Factor of Stability: A Technical Guide to the Shelf Life and Storage of Mal-PEG4-NHS Ester
For Immediate Release
In the landscape of bioconjugation, drug delivery, and diagnostics, the heterobifunctional crosslinker, Maleimide-PEG4-N-hydroxysuccinimide ester (Mal-PEG4-NHS ester), is a cornerstone reagent. Its utility in covalently linking molecules bearing thiol and primary amine groups is unparalleled. However, the efficacy of this powerful tool is intrinsically tied to its chemical integrity. This technical guide provides an in-depth analysis of the stability, optimal storage conditions, and handling procedures for this compound, aimed at researchers, scientists, and drug development professionals to ensure reproducible and successful conjugation outcomes.
The stability of this compound is primarily dictated by the chemical lability of its two functional termini: the N-hydroxysuccinimide (NHS) ester and the maleimide group. Both are susceptible to hydrolysis, a process significantly influenced by moisture, pH, and temperature. Proper storage and handling are therefore paramount to preserving the reagent's reactivity.
Recommended Storage and Shelf Life
The consensus among suppliers is that solid this compound should be stored at -20°C in a desiccated environment to protect it from moisture.[1][2][3][4] For enhanced stability, storage under an inert atmosphere such as argon or nitrogen is also recommended.[2] The shelf life of the solid compound under these conditions can vary, with some sources suggesting up to two or three years.[5]
Once dissolved in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the resulting stock solution is significantly less stable and should be used immediately.[6] If short-term storage is necessary, it is recommended to keep the stock solution at -20°C or -80°C and use it within a month.[5] It is crucial to avoid aqueous buffers for storage due to rapid hydrolysis.[2][6]
Table 1: Recommended Storage Conditions and Shelf Life of this compound
| Form | Storage Temperature | Environment | Reported Shelf Life | Source(s) |
| Solid | -20°C | Dry, desiccated, protected from light.[2][7] Inert atmosphere recommended.[2] | 2 to 3 years | [5] |
| -5°C | Dry, avoid sunlight | Not specified | [7] | |
| In Anhydrous Solvent (e.g., DMSO, DMF) | -20°C | Moisture-free conditions | Up to 1 month | [5] |
| -80°C | Moisture-free conditions | Up to 1 year | [5] |
In-Solution Stability: The Impact of pH
The stability of this compound in aqueous solutions is highly dependent on the pH of the buffer. Both the NHS ester and the maleimide group are prone to hydrolysis, which renders them inactive for their intended conjugation reactions.
The NHS ester is the more sensitive of the two functional groups. Its hydrolysis rate increases significantly with rising pH.[6] For instance, the half-life of an NHS ester can be several hours at pH 7.0 but drops to mere minutes at a pH above 8.5.[8] The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[8]
The maleimide group is generally more stable than the NHS ester in aqueous solutions.[6][8] However, it will also slowly hydrolyze, particularly at pH values above 7.5.[6][8] The optimal pH range for the reaction of maleimides with thiol groups is 6.5 to 7.5, where the reaction is highly specific and rapid.[8]
Table 2: pH-Dependent Stability and Reactivity of Functional Moieties
| Functional Group | Optimal Reaction pH | Conditions to Avoid | Rationale | Source(s) |
| NHS Ester | 7.2 - 8.5 | pH > 8.5 | Increased rate of hydrolysis | [8] |
| Maleimide | 6.5 - 7.5 | pH > 7.5 | Increased rate of hydrolysis and potential for side reactions with amines | [6][8] |
Logical Workflow for Handling and Use
To maximize the reactivity and ensure the integrity of this compound, a systematic approach to handling and use is essential. The following diagram illustrates the key considerations from storage to reaction.
Caption: Logical workflow for handling this compound.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, the following generalized protocols can be employed.
Protocol 1: Monitoring NHS Ester Hydrolysis via UV-Vis Spectrophotometry
This method tracks the release of N-hydroxysuccinimide (NHS), which absorbs light around 260 nm, as a proxy for NHS ester hydrolysis.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free aqueous buffer at the desired pH (e.g., phosphate buffer)
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Dilute the stock solution into the aqueous buffer to a final concentration suitable for spectrophotometric analysis.
-
Immediately measure the absorbance of the solution at 260 nm (this is time zero).
-
Incubate the solution at a controlled temperature.
-
Periodically measure the absorbance at 260 nm over a set time course.
-
The rate of hydrolysis can be calculated from the increase in absorbance over time, corresponding to the release of NHS.
Protocol 2: Monitoring Maleimide Group Hydrolysis via UV-Vis Spectrophotometry
This protocol monitors the decrease in the characteristic UV absorbance of the maleimide group as it hydrolyzes.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Aqueous buffer at the desired pH
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution into the aqueous buffer to a known concentration.
-
Scan the UV spectrum to identify the absorbance maximum of the maleimide group.
-
Incubate the solution at a controlled temperature.
-
Periodically measure the absorbance at the identified maximum wavelength over a set time course.
-
The decrease in absorbance over time is indicative of the rate of maleimide hydrolysis.
Caption: Experimental workflows for assessing stability.
By adhering to the stringent storage and handling conditions outlined in this guide and, when necessary, empirically verifying the reagent's stability, researchers can ensure the optimal performance of this compound in their critical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound, CAS 1325208-25-0 | AxisPharm [axispharm.com]
- 4. This compound, 1325208-25-0 | BroadPharm [broadpharm.com]
- 5. selleckchem.com [selleckchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Mal-NH-PEG4-NHS, 756525-99-2 - Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reactivity of Mal-PEG4-NHS Ester with Primary Amines and Thiols
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the heterobifunctional crosslinker, Maleimide-PEG4-N-hydroxysuccinimide ester (Mal-PEG4-NHS ester). It details the core chemistry, reaction kinetics, and step-by-step protocols for its use in bioconjugation, a critical process in the development of antibody-drug conjugates (ADCs), protein labeling, and functionalized biomolecules.
Introduction to this compound
This compound is a versatile chemical tool featuring two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide.[1][2] These groups are separated by a hydrophilic polyethylene glycol (PEG) spacer. This heterobifunctional nature allows for the controlled, sequential covalent linkage of two different molecules, typically targeting primary amines and sulfhydryl (thiol) groups.[3][4] The PEG4 spacer enhances water solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[5]
The principal advantage of this linker is its ability to facilitate a two-step conjugation strategy. This approach minimizes the formation of undesirable homodimers or polymers, which can be a significant issue with one-step conjugations using homobifunctional crosslinkers.[3][4]
Core Reactivity and Mechanisms
The utility of this compound stems from the distinct and highly selective reactivity of its two terminal groups.
NHS Ester Reactivity with Primary Amines
The NHS ester moiety is designed to react specifically with primary amines (–NH₂), such as the ε-amino group of lysine residues or the N-terminus of a protein, to form a stable, covalent amide bond.[6][7]
Mechanism: The reaction is a classic nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient intermediate which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group to yield the stable amide linkage.[8]
A critical competing reaction is the hydrolysis of the NHS ester, where it reacts with water, rendering the linker inactive.[8][9] The rates of both the desired aminolysis and the competing hydrolysis are highly dependent on pH.[8][10]
dot
Caption: NHS Ester Reaction with a Primary Amine.
Maleimide Reactivity with Thiols
The maleimide group is highly reactive and selective towards sulfhydryl (thiol, –SH) groups, such as those found on cysteine residues.[11][12]
Mechanism: The reaction proceeds via a Michael addition mechanism.[13][14] The nucleophilic thiolate anion (R-S⁻) attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[13] This process forms a stable, covalent thioether bond (specifically, a thiosuccinimide linkage).[13][15] The reaction is most efficient and highly chemoselective within a specific pH range.[11][14]
At pH values above 7.5, the maleimide group's specificity for thiols decreases as it can begin to react with primary amines, and the ring also becomes more susceptible to hydrolysis, which inactivates it.[11][13][16]
dot
Caption: Maleimide Reaction with a Thiol Group.
Quantitative Data and Reaction Parameters
The efficiency of conjugation is critically dependent on reaction conditions, particularly pH. The following tables summarize key quantitative data to guide experimental design.
Data for NHS Ester - Amine Reaction
The optimal pH for NHS ester reactions is a compromise between maximizing amine reactivity and minimizing hydrolysis of the ester.[9]
| Parameter | Value / Condition | Comment | Source(s) |
| Optimal Reaction pH | 7.2 - 8.5 | Balances amine nucleophilicity and ester stability. The most commonly recommended pH for optimal labeling is 8.3-8.5. | [6][10][17] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow hydrolysis for longer reactions. | [8] |
| Reaction Time | 30-60 min (RT) or 2-4 hours (4°C) | Reaction times may require optimization based on reactant concentrations. | [8][16] |
| Competing Reaction | Hydrolysis | The rate of hydrolysis increases significantly with increasing pH. | [8][10] |
Table 1: Stability of NHS Esters as a Function of pH This table highlights the impact of pH on the hydrolytic stability of the NHS ester group.
| pH | Temperature | Approximate Half-life | Source(s) |
| 7.0 | 4°C | 4-5 hours | [8][10] |
| 8.0 | 4°C | ~1 hour | [8] |
| 8.6 | 4°C | 10 minutes | [8][10] |
| 9.0 | Room Temperature | Minutes | [8] |
Data for Maleimide - Thiol Reaction
The maleimide-thiol reaction is highly efficient and selective within a narrow pH range.
| Parameter | Value / Condition | Comment | Source(s) |
| Optimal Reaction pH | 6.5 - 7.5 | Ensures high chemoselectivity for thiols over amines. | [11][13][14] |
| Reaction Temperature | 4°C to Room Temperature | Reaction proceeds rapidly at room temperature. | [16] |
| Reaction Time | 1-2 hours (RT) | Generally rapid and high-yielding. | [5] |
| Selectivity | Thiol >> Amine | At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines. | [11][14] |
| Competing Reactions | Hydrolysis, Reaction with Amines | Both competing reactions become significant at pH > 7.5. | [11][16] |
Experimental Protocols
The heterobifunctional nature of this compound enables a controlled, two-step conjugation process, which is the most common application.[4][16] This strategy involves reacting the less stable NHS ester first, followed by purification, and then reaction of the maleimide group.[4]
dot
Caption: Two-Step Sequential Conjugation Workflow.
Materials and Buffers
-
Amine-free Buffers (for NHS ester reaction): Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.[6][16]
-
Thiol-free Buffers (for maleimide reaction): Phosphate, MES, or HEPES buffer, pH 6.5-7.5. Avoid buffers containing thiols like DTT.[6][11]
-
Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the this compound.[16][17]
-
Quenching Reagents: 1 M Tris-HCl or Glycine (for NHS ester); L-cysteine or β-mercaptoethanol (for maleimide).[8][18]
-
Purification System: Size-exclusion chromatography (desalting column) or dialysis cassettes.[8]
Protocol: Step 1 - Activation of Amine-Containing Protein (Molecule A)
This step conjugates the NHS ester end of the linker to the first protein.
-
Prepare Molecule A: Dissolve the amine-containing protein (e.g., an antibody) in an amine-free buffer (e.g., PBS, pH 7.5) at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.[8]
-
Prepare Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).[16]
-
Reaction: Add a 10- to 50-fold molar excess of the linker stock solution to the protein solution. The final concentration of organic solvent should remain below 10% to prevent protein denaturation.[8][16]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[16]
-
Purification: Immediately remove the excess, unreacted linker using a desalting column or dialysis, exchanging the protein into the appropriate buffer for the maleimide reaction (e.g., PBS, pH 7.0). This yields the maleimide-activated intermediate.[16]
Protocol: Step 2 - Conjugation to Thiol-Containing Molecule (Molecule B)
This step conjugates the maleimide end of the activated intermediate to the second, thiol-containing molecule.
-
Prepare Molecule B: Ensure the thiol-containing molecule (e.g., a cysteine-containing peptide or drug) has a free, reduced sulfhydryl group. If necessary, reduce disulfide bonds using an agent like TCEP and subsequently remove the reducing agent. Dissolve Molecule B in the thiol-free reaction buffer (pH 6.5-7.5).[6]
-
Reaction: Immediately combine the purified, maleimide-activated Molecule A with Molecule B. A 2- to 5-fold molar excess of Molecule B per available maleimide site is a common starting point.[5]
-
Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.[5]
-
Quenching (Optional): To cap any unreacted maleimide groups, a quenching reagent such as L-cysteine can be added.[18]
-
Final Purification: Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove unreacted Molecule B and any quenching reagents.
Conclusion
This compound is a powerful heterobifunctional crosslinker that enables the efficient and controlled synthesis of complex bioconjugates. A thorough understanding of the distinct reaction mechanisms and the critical influence of pH on the reactivity of both the NHS ester and maleimide groups is paramount for success. By employing a sequential, two-step conjugation strategy and carefully controlling reaction conditions, researchers can minimize side reactions and maximize the yield of the desired, precisely structured biomolecule for applications ranging from fundamental research to therapeutic drug development.
References
- 1. This compound, 1325208-25-0 | BroadPharm [broadpharm.com]
- 2. Maleimide-PEG4-NHS Ester [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry of Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bachem.com [bachem.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. benchchem.com [benchchem.com]
The Pivotal Role of the PEG4 Spacer in Mal-PEG4-NHS Ester Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of bioconjugation, the Mal-PEG4-NHS ester has emerged as a cornerstone crosslinker for the synthesis of complex biomolecules, most notably antibody-drug conjugates (ADCs). The efficacy and therapeutic index of such conjugates are not solely dependent on the antibody's specificity or the payload's potency but are critically influenced by the linker that connects them. This technical guide provides a comprehensive examination of the tetraethylene glycol (PEG4) spacer within the this compound, detailing its profound impact on the physicochemical properties, stability, and in vivo performance of bioconjugates. Through a synthesis of quantitative data, detailed experimental protocols, and visual representations of key processes, this document serves as a critical resource for professionals in the field of drug development and molecular engineering.
Introduction: Beyond a Simple Linker
The this compound is a heterobifunctional crosslinker, featuring a maleimide group for covalent linkage to sulfhydryl groups (e.g., cysteine residues) and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine residues).[1] The defining feature of this reagent, however, is the intervening PEG4 spacer. This short, hydrophilic chain of four repeating ethylene oxide units is instrumental in overcoming significant challenges in bioconjugation, particularly the hydrophobicity of many potent drug payloads.[2][3] The incorporation of this spacer transforms the linker from a simple tether to a functional component that enhances solubility, minimizes aggregation, reduces steric hindrance, and improves pharmacokinetic profiles.[4][5]
Core Functions and Advantages of the PEG4 Spacer
The strategic inclusion of a PEG4 spacer imparts a multitude of advantages that are critical for the successful development of robust and effective bioconjugates.
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic agents used in ADCs are inherently hydrophobic, which can lead to aggregation and poor solubility of the final conjugate, especially at higher drug-to-antibody ratios (DARs).[2] The hydrophilic nature of the PEG4 spacer significantly increases the overall water solubility of the bioconjugate, mitigating these issues and facilitating easier formulation and administration.[4]
Reduced Aggregation and Increased Stability: The hydration shell formed by the PEG4 spacer helps to prevent intermolecular hydrophobic interactions, which are a primary driver of ADC aggregation.[4] By minimizing aggregation, the PEG4 spacer contributes to the long-term stability of the conjugate during storage and in circulation, ensuring that the biomolecule remains in its monomeric, active form.[2]
Minimized Steric Hindrance: The defined length of the PEG4 spacer (approximately 21.7 Å) provides critical spatial separation between the conjugated molecules.[6] This is crucial for preserving the biological activity of the antibody by preventing the payload from sterically hindering the antigen-binding site.[2][5]
Improved Pharmacokinetics: The hydrophilic PEG4 spacer increases the hydrodynamic volume of the conjugate, which can lead to reduced renal clearance and a longer circulation half-life.[4] Furthermore, the "stealth" effect of the PEG spacer can reduce non-specific uptake by the reticuloendothelial system, leading to greater exposure of the conjugate at the target site.[4]
Data Presentation: The Quantitative Impact of the PEG4 Spacer
The advantages conferred by the PEG4 spacer are not merely qualitative. The following tables summarize the generally observed quantitative effects of incorporating a PEG4 spacer compared to a non-PEGylated, hydrophobic linker in the context of ADCs.
Table 1: Impact of PEG4 Spacer on Physicochemical Properties of Bioconjugates
| Property | Conjugate with Hydrophobic Linker | Conjugate with PEG4 Spacer | Rationale |
| Aqueous Solubility | Low to Moderate | High | The hydrophilic nature of PEG increases the overall solubility of the conjugate.[4] |
| Aggregation Tendency | High, especially at high DAR | Low | The hydration shell and steric hindrance provided by PEG prevent intermolecular hydrophobic interactions.[4] |
| Achievable DAR | Limited (typically ≤ 4) | Higher (can exceed 4) | PEG spacers mitigate aggregation issues caused by hydrophobic payloads, allowing for higher drug loading.[4] |
| Homogeneity | Variable | High | The use of monodisperse PEG4 linkers ensures consistent conjugate assembly and a more homogeneous final product.[5] |
Table 2: Impact of PEG4 Spacer on In Vivo Properties of Bioconjugates
| Property | Conjugate with Hydrophobic Linker | Conjugate with PEG4 Spacer | Rationale |
| Circulation Half-Life | Shorter | Longer | The increased hydrodynamic size reduces renal clearance, while the hydrophilic nature minimizes non-specific uptake.[4] |
| Non-Specific Uptake | Higher | Lower | The PEG spacer provides a "stealth" effect, reducing interactions with the reticuloendothelial system.[7] |
| Tumor Exposure | Lower | Higher | The combination of longer half-life and reduced non-specific uptake leads to greater accumulation at the target site.[7] |
| Therapeutic Index | Narrower | Wider | Improved pharmacokinetics and potentially reduced off-target toxicity contribute to a better therapeutic window.[3] |
Experimental Protocols
The successful implementation of this compound in bioconjugation relies on well-defined and optimized experimental protocols. Below are detailed methodologies for a typical two-step sequential conjugation to an antibody.
Protocol 1: NHS Ester Reaction with Antibody Lysine Residues
This protocol describes the initial reaction of the NHS ester moiety of the this compound with the primary amines on an antibody.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in the amine-free reaction buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer via dialysis or a desalting column.[8]
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[9]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the antibody solution. The final concentration of the organic solvent should not exceed 10% to maintain protein solubility.[8]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[10]
-
Quenching (Optional): The reaction can be quenched by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 10-15 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and quenching reagent using a desalting column equilibrated with the thiol reaction buffer for the subsequent step.[8]
Protocol 2: Maleimide Reaction with a Thiol-Containing Molecule
This protocol outlines the second step, where the maleimide-activated antibody is reacted with a thiol-containing payload.
Materials:
-
Maleimide-activated antibody (from Protocol 1)
-
Thiol-containing molecule (e.g., drug payload)
-
Thiol reaction buffer (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, 2-10 mM EDTA, pH 6.5-7.0)
-
Quenching reagent (e.g., 1 M Cysteine or β-mercaptoethanol)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Preparation of Thiol-Containing Molecule: Dissolve the thiol-containing molecule in a suitable solvent (e.g., DMSO).
-
Conjugation Reaction: Add the maleimide-activated antibody to the thiol-containing molecule solution. A 1:1 to 1.5:1 molar ratio of maleimide-protein to thiol-molecule is a good starting point.[8]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.[8]
-
Quenching: Quench any unreacted maleimide groups by adding the quenching reagent to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.[10]
-
Purification: Purify the final conjugate using SEC to remove unreacted payload, quenching reagent, and any aggregates.[8]
Mandatory Visualization
The following diagrams illustrate key workflows and pathways relevant to the function and application of this compound bioconjugates.
Caption: Two-step experimental workflow for ADC synthesis.
Caption: ADC internalization and payload release pathway.
Conclusion
The PEG4 spacer is a critical, function-enhancing component of the this compound crosslinker. Its inclusion is a strategic choice that directly addresses fundamental challenges in the development of complex bioconjugates. By improving solubility, increasing stability, minimizing steric hindrance, and optimizing pharmacokinetic profiles, the PEG4 spacer plays a pivotal role in enhancing the therapeutic potential of next-generation biologics. The detailed protocols and conceptual frameworks provided in this guide offer a robust foundation for the rational design and successful implementation of bioconjugation strategies utilizing this versatile and powerful tool.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Maleimide-PEG4-NHS [nanocs.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
Navigating the Complexities of Mal-PEG4-NHS Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional crosslinker, Mal-PEG4-NHS ester, is a cornerstone reagent in bioconjugation, enabling the precise linkage of molecules for applications ranging from antibody-drug conjugates (ADCs) to advanced diagnostic tools. This guide provides a comprehensive technical overview of its core properties, experimental applications, and the critical variations in its structure that researchers must be aware of for successful and reproducible results.
Unraveling the Variants: A Tale of Two Molecules
A critical point of clarification for any researcher utilizing "this compound" is the existence of multiple common variants, often marketed under the same general name. This ambiguity can lead to significant discrepancies in experimental outcomes if not properly understood. The two most prevalent forms are distinguished by their molecular weight and chemical formula, stemming from a difference in the linker connecting the maleimide and PEG4 moieties.
Variant 1: this compound
This is the most frequently referenced form. It features a direct linkage between the maleimide and the polyethylene glycol (PEG) chain.
Variant 2: Mal-amido-PEG4-NHS ester
This variant incorporates an additional amide group in its linker structure, resulting in a higher molecular weight. This seemingly small difference can impact the spatial orientation and reactivity of the final conjugate.
The quantitative data for these two primary variants are summarized below for direct comparison.
Quantitative Data Summary
| Property | This compound | Mal-amido-PEG4-NHS ester |
| Molecular Formula | C19H26N2O10[1][2] | C22H31N3O11[3] |
| Molecular Weight | ~442.42 g/mol [1][2][4] | ~513.50 g/mol [3][5] |
| CAS Number | 1325208-25-0[1] | 756525-99-2[3][5] |
| Purity | Typically >95% | Typically >95%[3] |
| Solubility | Soluble in organic solvents like DMSO and DMF[6]. | Soluble in DMSO[7]. |
| Storage Conditions | -20°C, desiccated, and protected from light[1][8]. | -20°C, desiccated[3]. |
Core Applications in Research and Drug Development
Both variants of this compound are instrumental in a variety of bioconjugation applications:
-
Antibody-Drug Conjugates (ADCs): This is a primary application where the linker is used to attach a cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[2][4]
-
Protein-Protein Crosslinking: Researchers can link two different proteins to study their interactions or create novel fusion proteins.[8]
-
Surface Functionalization: The linker can be used to modify the surfaces of nanoparticles, liposomes, or other materials to attach targeting ligands or other functional molecules.[9]
-
Peptide Labeling: Peptides can be labeled with reporter molecules (e.g., fluorescent dyes) for imaging and diagnostic purposes.
-
PROTACs: Mal-amido-PEG4-NHS ester is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][10]
Experimental Protocols and Methodologies
The successful use of this compound hinges on a well-defined experimental protocol. A typical two-step conjugation process is employed to ensure specificity and minimize unwanted side reactions.
General Two-Step Conjugation Protocol
This protocol involves the sequential reaction of the NHS ester with an amine-containing molecule, followed by the reaction of the maleimide with a thiol-containing molecule.
Materials:
-
Amine-containing molecule (Protein-NH2)
-
Thiol-containing molecule (Molecule-SH)
-
This compound (appropriate variant)
-
Anhydrous DMSO or DMF
-
Amine-Reactive Conjugation Buffer (e.g., 0.1 M phosphate buffer, pH 7.2-7.5)
-
Thiol-Reactive Conjugation Buffer (e.g., 0.1 M phosphate buffer with 5-10 mM EDTA, pH 6.5-7.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 for NHS ester; 10-20 mM L-cysteine for maleimide)
-
Desalting column
Step 1: Reaction of NHS Ester with Amine-Containing Protein
-
Preparation: Dissolve the amine-containing protein (Protein-NH2) in the Amine-Reactive Conjugation Buffer.
-
Linker Activation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein-NH2 solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.
-
Purification: Remove excess, unreacted crosslinker using a desalting column equilibrated with the Thiol-Reactive Conjugation Buffer.
Step 2: Reaction with Thiol-Containing Molecule
-
Preparation: Ensure the thiol-containing molecule (Molecule-SH) has a free sulfhydryl group. If necessary, reduce any disulfide bonds using a reducing agent like TCEP.
-
Conjugation: Combine the maleimide-activated protein from Step 1 with the Molecule-SH in the desired molar ratio.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any unreacted maleimide groups by adding the quenching solution. Incubate for an additional 15-30 minutes.
-
Final Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove any unreacted components.
Visualizing the Workflow and Logic
To further clarify the experimental process and the underlying chemical logic, the following diagrams are provided.
References
- 1. This compound, 1325208-25-0 | BroadPharm [broadpharm.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Mal-amido-PEG4-NHS, 756525-99-2 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Maleimide-PEG4-NHS Ester [myskinrecipes.com]
- 6. Maleimide-PEG4-NHS [nanocs.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound, CAS 1325208-25-0 | AxisPharm [axispharm.com]
- 9. This compound | PEG analogue | CAS# 1325208-25-0 | InvivoChem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide to the Safety and Handling of Mal-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Mal-PEG4-NHS ester, a heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and nanotechnology. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the reagent.
Chemical and Physical Properties
This compound is a molecule comprised of a maleimide group, a tetra-polyethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. This structure allows for the covalent linkage of sulfhydryl (-SH) and primary amine (-NH2) groups. The PEG4 spacer enhances solubility and reduces steric hindrance.[][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | White to off-white solid or semi-solid |
| Molecular Weight | 442.4 g/mol [2][3] |
| CAS Number | 1325208-25-0[2][3] |
| Solubility | Soluble in organic solvents such as DMSO and DMF.[4] Limited solubility in aqueous buffers. |
| Purity | Typically >95% |
| Storage | Store at -20°C, desiccated and protected from light.[] |
Safety and Hazard Information
Table 2: GHS Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
First Aid Measures
In case of exposure, follow these first-aid protocols:
Table 3: First Aid Measures for this compound Exposure
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms persist.[5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops or persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention if irritation persists.[5] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if symptoms appear.[5] |
Handling and Storage
Proper handling and storage are critical to maintain the reactivity and stability of this compound.
-
Storage: Store the reagent at -20°C in a tightly sealed container with a desiccant to prevent moisture contamination.[4] Protect from light.
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the NHS ester.[4][6] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[5]
-
Solution Preparation: this compound is not readily soluble in aqueous solutions and should be dissolved in an anhydrous organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[4] Stock solutions in organic solvents can be stored at -80°C for up to a year, but it is highly recommended to prepare fresh solutions for each experiment.[3] Do not store the reagent in aqueous solutions as the NHS ester is susceptible to hydrolysis, especially at neutral to high pH.[7]
Experimental Protocols
The following is a generalized two-step protocol for the bioconjugation of a protein containing primary amines (Protein-NH2) with a sulfhydryl-containing molecule (Molecule-SH) using this compound.
Materials and Reagents
-
This compound
-
Protein-NH2 (e.g., an antibody)
-
Molecule-SH (e.g., a peptide or drug)
-
Anhydrous DMSO or DMF
-
Amine-reactive conjugation buffer (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0)
-
Thiol-reactive conjugation buffer (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting columns or dialysis equipment
Step 1: Reaction of this compound with an Amine-Containing Protein
-
Protein Preparation: Ensure the amine-containing protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the amine-reactive conjugation buffer.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution. The final concentration of the organic solvent should not exceed 10% to maintain protein solubility.[4]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Purification: Remove the excess, unreacted this compound using a desalting column or dialysis equilibrated with the thiol-reactive conjugation buffer.
Step 2: Reaction with a Thiol-Containing Molecule
-
Thiol-Molecule Preparation: Dissolve the sulfhydryl-containing molecule in the thiol-reactive conjugation buffer.
-
Conjugation Reaction: Immediately add the thiol-containing molecule to the maleimide-activated protein from Step 1.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.
-
Quenching: Quench any unreacted maleimide groups by adding a quenching solution (e.g., L-cysteine or 2-mercaptoethanol) to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.
-
Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC), dialysis, or another suitable method to remove excess reagents.
Visualizations
Caption: Safe Handling Workflow for this compound.
Caption: Two-Step Bioconjugation Reaction using this compound.
References
- 2. This compound, 1325208-25-0 | BroadPharm [broadpharm.com]
- 3. selleckchem.com [selleckchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
Methodological & Application
Application Note: A Comprehensive Protocol for Antibody-Drug Conjugation Using Mal-PEG4-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small-molecule drugs. The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, solubility, and pharmacokinetic profile. The Mal-PEG4-NHS ester is a heterobifunctional, non-cleavable linker widely used in ADC development.[1][2] It features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues on an antibody) and a maleimide group that reacts with sulfhydryl (thiol) groups on a payload molecule.[3] The inclusion of a hydrophilic 4-unit polyethylene glycol (PEG) spacer enhances water solubility, reduces aggregation, and can improve the overall pharmacokinetic properties of the conjugate.[4]
This document provides a detailed two-step protocol for the synthesis of ADCs using the this compound linker, along with methods for characterization and representative data.
Data Presentation
Table 1: Recommended Reaction Conditions for Two-Step Conjugation
This table summarizes the optimal conditions for the two key reactions involved in the conjugation process.
| Parameter | Step 1: NHS Ester-Amine Reaction | Step 2: Maleimide-Thiol Reaction |
| Reactive Groups | NHS Ester + Primary Amine (-NH₂) | Maleimide + Sulfhydryl (-SH) |
| Optimal pH Range | 7.2 – 8.5[3][5] | 6.5 – 7.5[3][5] |
| Recommended Buffers | Phosphate, Borate, Bicarbonate[5][6] | Phosphate, HEPES (with EDTA)[5][6] |
| Incompatible Buffers | Buffers containing primary amines (e.g., Tris, Glycine)[6][7] | Buffers containing thiols (e.g., DTT, BME)[5] |
| Molar Excess (Linker:Ab) | 5:1 to 20:1[8] | N/A |
| Molar Excess (Payload:Ab-Linker) | N/A | 2:1 to 5:1 (per maleimide group)[8] |
| Reaction Temperature | Room Temperature or 4°C[5] | Room Temperature or 4°C[5] |
| Reaction Time | 30 - 60 minutes (RT) or 2 hours (4°C)[5][8] | 1 - 2 hours (RT) or overnight (4°C)[6][8] |
Table 2: Representative Data for ADC Characterization
The following data, adapted from a study using a branched linker architecture, is representative of what can be achieved. Actual results may vary depending on the specific antibody, payload, and reaction conditions used.[8]
| Parameter | Representative Value | Method of Determination |
| Antibody | Trastuzumab | - |
| Payload | Monomethyl Auristatin E (MMAE) | - |
| Achieved Average DAR | 5.8 | Mass Spectrometry (MS)[8] |
| Conjugation Efficiency | >95% | Hydrophobic Interaction Chromatography (HIC)[8] |
| Final Conjugate Purity | >98% | Size Exclusion Chromatography (SEC)[8] |
| In Vitro Cytotoxicity (IC₅₀) | 0.5 nM | Cell-based assay[8] |
Experimental Protocols
The synthesis of an ADC using this compound is typically performed in a sequential, two-step process to minimize the formation of unwanted byproducts.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
Step-by-Step Guide to Protein Labeling with Mal-PEG4-NHS Ester
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-PEG4-NHS ester is a heterobifunctional crosslinker widely utilized in bioconjugation for the covalent linkage of molecules to proteins, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This reagent contains two distinct reactive groups: a maleimide group that specifically reacts with sulfhydryl (thiol) groups, typically found on cysteine residues, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as those on lysine residues and the N-terminus of a protein.[1][2] The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[3]
This document provides a detailed, step-by-step guide for protein labeling using this compound, focusing on a two-step sequential conjugation strategy to maximize specificity and minimize the formation of unwanted byproducts.[4]
Reaction Mechanism
The labeling process occurs in two sequential steps, each targeting a different functional group on the protein or the molecule to be conjugated.
-
Amine Reaction (NHS Ester) : The process begins with the reaction of the NHS ester moiety of the crosslinker with primary amines on the protein (e.g., an antibody). This reaction is a nucleophilic acyl substitution that forms a stable amide bond and is optimally performed at a pH of 7.2-8.5.[3][4]
-
Thiol Reaction (Maleimide) : Following the purification of the maleimide-activated protein, the maleimide group reacts with a sulfhydryl-containing molecule (e.g., a drug payload or another protein) via a Michael addition reaction. This forms a stable thioether bond and is most efficient at a pH of 6.5-7.5.[2][4]
Data Presentation
The efficiency of the conjugation and the final degree of labeling (DOL) are influenced by several factors, including the molar ratio of linker to protein, protein concentration, pH, and reaction time. The following table summarizes typical quantitative data for antibody conjugation using a Mal-PEG-NHS ester linker.
| Parameter | Stage 1: NHS Ester Reaction | Stage 2: Maleimide Reaction | Final Product | Method of Determination |
| Molar Ratio (Linker:Protein) | 10-50 fold excess | N/A | N/A | Calculation |
| Molar Ratio (Activated Protein:Target) | N/A | 1:1 to 1.5:1 | N/A | Calculation |
| Typical Degree of Labeling (DOL) | N/A | N/A | 2-8 linkers per antibody | Mass Spectrometry |
| Typical Conjugation Efficiency | 20-50% | >80% | N/A | SDS-PAGE, HPLC |
| Final Product Purity | >95% (after purification) | >95% (after purification) | >95% (after purification) | Size-Exclusion HPLC (SEC-HPLC) |
This table presents illustrative data based on typical outcomes and should be used as a guideline. Optimal conditions may vary depending on the specific protein and payload.
Experimental Protocols
This section details a two-step sequential conjugation protocol, which is the recommended approach for achieving high specificity and minimizing side products.[4]
Materials and Reagents
-
Protein to be labeled (e.g., antibody)
-
Thiol-containing molecule (payload)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[3]
-
Amine Reaction Buffer : 0.1 M Phosphate buffer with 0.15 M NaCl, pH 7.2-8.0 (Amine-free)[4]
-
Thiol Reaction Buffer : 0.1 M Phosphate buffer with 0.15 M NaCl, 2-10 mM EDTA, pH 6.5-7.0 (Thiol-free)[4]
-
Quenching Reagents : 1 M Tris-HCl (pH 8.0), 1 M Cysteine or β-mercaptoethanol (BME)[4]
-
Desalting columns (e.g., spin columns or size-exclusion chromatography)[2]
Protocol 1: Activation of Protein with this compound
-
Protein Preparation : Prepare the protein to be labeled at a concentration of 1-10 mg/mL in the Amine Reaction Buffer.[3] If the protein solution contains primary amines (e.g., Tris buffer), a buffer exchange must be performed.
-
Crosslinker Preparation : Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2] Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to a stock concentration of 10 mM.[5]
-
Conjugation Reaction : Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution.[4] The optimal ratio should be determined empirically for each specific protein. Gently mix the reaction solution.
-
Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[4]
-
Purification of Activated Protein : Remove the excess, unreacted this compound using a desalting column equilibrated with the Thiol Reaction Buffer.[4] This step is crucial to prevent quenching of the maleimide groups in the next stage and to exchange the protein into the optimal buffer for the thiol reaction.
Protocol 2: Conjugation of Thiol-Containing Molecule to Activated Protein
-
Payload Preparation : Dissolve the thiol-containing payload in a suitable solvent. The payload should be ready for immediate addition to the purified maleimide-activated protein.
-
Conjugation Reaction : Add the maleimide-activated protein from Protocol 1 to the thiol-containing molecule. A 1:1 to 1.5:1 molar ratio of maleimide-activated protein to the thiol-containing molecule is a common starting point.[4]
-
Incubation : Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.[4]
-
Quenching the Reaction (Optional) : To cap any unreacted maleimide groups, a quenching agent such as cysteine or N-acetylcysteine can be added to the reaction mixture.[5]
-
Purification of the Final Conjugate : Purify the final protein conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove any unconjugated payload and other byproducts.[4]
Characterization of the Final Conjugate
-
SDS-PAGE : To assess the success of the conjugation and the purity of the final product. A band shift to a higher molecular weight for the conjugate compared to the starting protein is expected.[4]
-
Mass Spectrometry (MS) : To confirm the precise mass of the conjugate and determine the exact number of attached molecules (Degree of Labeling).[4]
-
Size-Exclusion HPLC (SEC-HPLC) : To determine the purity of the conjugate and detect any aggregation.[4]
Visualizations
Caption: Two-step bioconjugation workflow using this compound.
Caption: Reaction mechanism of this compound with a protein.
References
Application Notes and Protocols: Mal-PEG4-NHS Ester in Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-PEG4-NHS ester is a heterobifunctional crosslinker that has emerged as a valuable tool in modern vaccine development. Its unique architecture, featuring a maleimide group, a four-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, enables the covalent conjugation of amine- and sulfhydryl-containing molecules. This controlled conjugation is pivotal in the design of various vaccine modalities, including conjugate vaccines, subunit vaccines, and nanoparticle-based delivery systems. The PEG spacer enhances the solubility, stability, and pharmacokinetic profile of the resulting vaccine constructs, while potentially reducing their immunogenicity.[1][2] These application notes provide detailed protocols and an overview of the utility of this compound in vaccine research and development.
Principle of this compound Chemistry
The this compound facilitates bioconjugation through two distinct and highly specific reactions:
-
NHS Ester Reaction: The N-hydroxysuccinimide ester reacts with primary amines (-NH2), such as those found on the side chains of lysine residues in proteins or on amine-modified antigens, to form a stable amide bond. This reaction is most efficient at a pH range of 7.2-8.5.[3][4]
-
Maleimide Reaction: The maleimide group reacts specifically with sulfhydryl (thiol) groups (-SH), typically found on cysteine residues, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.
This dual reactivity allows for a controlled, stepwise conjugation process, minimizing the formation of unwanted byproducts.[4]
Applications in Vaccine Development
The versatility of this compound lends itself to several key applications in vaccine design:
-
Hapten-Carrier Conjugate Vaccines: Small molecules (haptens), which are not immunogenic on their own, can be conjugated to larger carrier proteins to elicit a robust immune response.[2] this compound can be used to link haptens containing a sulfhydryl group to the amine residues of a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Tetanus Toxoid (TT).[4][5]
-
Subunit Vaccine Formulation: Protein or peptide antigens can be conjugated to carrier molecules or adjuvants to enhance their immunogenicity. The PEG linker can help to properly orient the antigen and improve its presentation to the immune system.
-
Nanoparticle-Based Vaccines: this compound is instrumental in the surface functionalization of nanoparticles (e.g., liposomes, polymeric nanoparticles). Antigens, targeting ligands, or adjuvants can be attached to the nanoparticle surface to create sophisticated vaccine delivery systems with enhanced stability and targeted delivery to antigen-presenting cells (APCs).[6][7]
-
Adjuvant Conjugation: Adjuvants can be covalently linked to antigens or delivery systems to ensure their co-delivery to APCs, thereby maximizing the synergistic effect and promoting a potent immune response.
Data Presentation: Illustrative Performance of PEGylated Vaccine Conjugates
While specific quantitative data for this compound is often embedded within broader studies, the following tables provide an illustrative summary of the expected improvements based on the known benefits of using short-chain PEG linkers in vaccine development.
Table 1: Illustrative Conjugation Efficiency and Stability
| Parameter | Unconjugated Antigen | Antigen Conjugated with this compound | Reference |
| Conjugation Efficiency | N/A | Typically > 70% (dependent on reaction conditions) | [8] |
| Hapten Density (Haptens/Carrier) | N/A | Controllable (e.g., 5-20) | [9][10] |
| Solubility in Aqueous Buffer | Variable | Significantly Increased | [4] |
| In Vitro Stability (t½ at 37°C) | Variable (hours to days) | Increased (days to weeks) | [2] |
| Aggregation Propensity | Higher | Lower | [11] |
Table 2: Illustrative Immunogenicity and In Vivo Efficacy
| Parameter | Unconjugated Antigen | Antigen Conjugated with this compound | Reference |
| Antigen-Specific IgG Titer (Fold Increase) | 1x (Baseline) | 10x - 100x | [12][13] |
| T-cell Proliferation (Stimulation Index) | Low | Significantly Increased | [12] |
| Cytokine Production (e.g., IFN-γ) | Low | Significantly Increased | [13] |
| In Vivo Circulation Half-life (t½) | Short | Increased | [3][14] |
| Protective Efficacy (% Survival) | Low | High | [7] |
Note: The values presented in these tables are illustrative and can vary significantly depending on the specific antigen, carrier, and experimental conditions.
Experimental Protocols
Protocol 1: Two-Step Hapten-Carrier Protein Conjugation
This protocol describes the conjugation of a sulfhydryl-containing hapten to a carrier protein using this compound.
Materials:
-
Carrier Protein (e.g., KLH, BSA)
-
Sulfhydryl-containing Hapten
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Amine Reaction Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0
-
Thiol Reaction Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, 5 mM EDTA, pH 6.5-7.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting Columns
Procedure:
Step 1: Activation of Carrier Protein with this compound
-
Prepare the carrier protein at a concentration of 1-10 mg/mL in Amine Reaction Buffer.
-
Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Add a 10- to 50-fold molar excess of the dissolved crosslinker to the carrier protein solution. Ensure the final DMSO concentration is below 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
Remove excess, unreacted crosslinker using a desalting column equilibrated with Thiol Reaction Buffer.
Step 2: Conjugation of Hapten to Activated Carrier Protein
-
Immediately add the sulfhydryl-containing hapten to the purified, maleimide-activated carrier protein. A 1.1- to 5-fold molar excess of hapten over the number of introduced maleimide groups is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.
-
Quench the reaction by adding a quenching reagent like cysteine or 2-mercaptoethanol to a final concentration of 10-20 mM to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purify the final conjugate using a desalting column or dialysis to remove unreacted hapten and quenching reagent.
Characterization:
-
Determine the hapten density (moles of hapten per mole of carrier protein) using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the hapten has a unique absorbance.[9][10]
Protocol 2: Surface Functionalization of Nanoparticles with an Antigen
This protocol outlines the conjugation of a thiol-containing antigen to amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized Nanoparticles (e.g., liposomes with amine-PEG lipids)
-
Thiol-containing Antigen (e.g., a peptide with a terminal cysteine)
-
This compound
-
Reaction Buffers and Reagents as in Protocol 1
Procedure:
Step 1: Activation of Nanoparticles with this compound
-
Resuspend the amine-functionalized nanoparticles in Amine Reaction Buffer.
-
Follow steps 1.2 to 1.5 from Protocol 1 to activate the nanoparticles with the crosslinker and purify them.
Step 2: Conjugation of Antigen to Activated Nanoparticles
-
Immediately add the thiol-containing antigen to the purified, maleimide-activated nanoparticles. The molar ratio of antigen to nanoparticle will depend on the desired antigen density and should be optimized.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove unconjugated antigen by centrifugation, ultracentrifugation, or size-exclusion chromatography, depending on the nanoparticle size and stability.
Characterization:
-
Confirm antigen conjugation using techniques such as SDS-PAGE, Western Blot, or flow cytometry (if the nanoparticles are large enough).
-
Quantify the amount of conjugated antigen using a protein quantification assay (e.g., BCA assay) after subtracting the contribution of the nanoparticles.
Visualizations
Signaling Pathways in PEGylated Nanoparticle Vaccine Adjuvanticity
The adjuvanticity of PEGylated nanoparticle vaccines is thought to be mediated through the activation of various innate immune signaling pathways. Upon uptake by antigen-presenting cells (APCs) like dendritic cells, the nanoparticle components and the antigen can trigger pattern recognition receptors (PRRs).
Caption: Immune signaling pathways activated by PEGylated nanoparticle vaccines.
Experimental Workflow for Hapten-Carrier Conjugation
The following diagram illustrates the key steps involved in the synthesis and purification of a hapten-carrier conjugate vaccine using this compound.
Caption: Workflow for hapten-carrier vaccine synthesis.
Logical Relationship of PEGylation Benefits
This diagram illustrates the cascading benefits of incorporating a PEG linker like this compound into a vaccine formulation.
Caption: Benefits of PEGylation in vaccine design.
References
- 1. Nanoadjuvants: Promising Bioinspired and Biomimetic Approaches in Vaccine Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Unfolding Protein-Based Hapten Coupling via Thiol–Maleimide Click Chemistry: Enhanced Immunogenicity in Anti-Nicotine Vaccines Based on a Novel Conjugation Method and MPL/QS-21 Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymeric Nanoparticle-Based Vaccine Adjuvants and Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vaccination-Route-Dependent Adjuvanticity of Antigen-Carrying Nanoparticles for Enhanced Vaccine Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simple Radiometric Method for Accurately Quantitating Epitope Densities of Hapten–Protein Conjugates with Sulfhydryl Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Conjugating Mal-PEG4-NHS Ester to Sulfhydryl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of molecules containing sulfhydryl groups using the heterobifunctional crosslinker, Maleimide-PEG4-N-hydroxysuccinimide (Mal-PEG4-NHS) ester. This crosslinker contains a maleimide group that reacts specifically with sulfhydryl (thiol) groups, and an NHS ester that reacts with primary amines. The polyethylene glycol (PEG) spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate. A two-step sequential conjugation strategy is highly recommended to achieve high specificity and minimize the formation of undesired byproducts.[1] This involves first reacting the NHS ester with an amine-containing molecule, followed by purification, and then the reaction of the maleimide group with a sulfhydryl-containing molecule.
Chemical Reaction Pathway
The conjugation process involves two key reactions. First, the NHS ester reacts with a primary amine to form a stable amide bond. Subsequently, the maleimide group reacts with a sulfhydryl group via a Michael addition reaction to form a stable thioether bond.[1][2]
References
Application Notes and Protocols for Mal-PEG4-NHS Ester Labeling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleimide-Polyethylene Glycol-N-hydroxysuccinimide ester (Mal-PEG4-NHS ester) is a heterobifunctional crosslinker used in bioconjugation to link molecules containing primary amines with molecules containing sulfhydryl groups.[1] The NHS ester reacts with primary amines, such as those on the N-terminus of proteins or the side chains of lysine residues, to form stable amide bonds.[2][3] The maleimide group specifically reacts with sulfhydryl (thiol) groups, typically found in cysteine residues, to form a stable thioether bond.[3] The polyethylene glycol (PEG) spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions.[4]
This document provides detailed protocols for calculating the optimal molar excess of this compound and for performing labeling reactions to achieve the desired degree of labeling (DOL) while maintaining the biological activity of the protein.
Factors Influencing Labeling Efficiency
The success of the labeling reaction is dependent on several experimental parameters. Optimization of these factors is crucial for achieving the desired degree of labeling and for maintaining the biological activity of the biomolecule.
| Parameter | Recommendation | Rationale |
| pH | 7.2 - 8.5 | The reaction between the NHS ester and primary amines is optimal in this pH range.[2][4] At lower pH, the amine group is protonated and less reactive, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[2][4][5] |
| Buffer Composition | Amine-free buffers (e.g., PBS, borate, or carbonate buffer) | Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester, leading to reduced labeling efficiency.[4][6] |
| Biomolecule Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency.[4][6] More dilute protein solutions generally require a higher molar excess of the NHS ester.[4][6] |
| Molar Excess of NHS Ester | 10 to 50-fold molar excess | This drives the reaction towards completion, especially with dilute protein solutions. The optimal ratio is empirical and depends on the protein and desired DOL.[7][8] |
| Reaction Temperature | Room temperature (20-25°C) or 4°C | Reactions are typically complete in 30-60 minutes at room temperature or 2 hours at 4°C.[7][8] |
| Solvent for NHS Ester | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | This compound should be dissolved in a water-miscible organic solvent before being added to the aqueous reaction mixture.[2][8] |
Experimental Protocols
Calculation of Molar Excess of this compound
This protocol describes how to calculate the amount of this compound required for a specific molar excess.
Materials:
-
Biomolecule of interest (e.g., protein, peptide)
-
This compound
-
Molecular weight of the biomolecule
-
Molecular weight of this compound (e.g., 442.42 g/mol )[9]
Procedure:
-
Calculate the moles of the biomolecule:
-
Moles of Biomolecule = (Mass of Biomolecule (g)) / (Molecular Weight of Biomolecule ( g/mol ))
-
-
Determine the desired molar excess of this compound. This is the ratio of moles of the NHS ester to the moles of the biomolecule. A common starting point is a 20-fold molar excess.[6]
-
Calculate the moles of this compound required:
-
Moles of NHS Ester = Moles of Biomolecule × Desired Molar Excess
-
-
Calculate the mass of this compound required:
-
Mass of NHS Ester (g) = Moles of NHS Ester × Molecular Weight of this compound ( g/mol )
-
Example Calculation:
To label 3 mg of a 50 kDa protein with a 20-fold molar excess of this compound:
-
Moles of Protein = (0.003 g) / (50,000 g/mol ) = 6 x 10⁻⁸ mol
-
Moles of NHS Ester = 6 x 10⁻⁸ mol × 20 = 1.2 x 10⁻⁶ mol
-
Mass of NHS Ester = 1.2 x 10⁻⁶ mol × 442.42 g/mol = 0.00053 g = 0.53 mg
A protein labeling calculator can also be used to simplify these calculations.[10]
Protocol for Labeling a Biomolecule with this compound
This protocol outlines the steps for the labeling reaction.
Materials:
-
Biomolecule in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.5)[11]
-
This compound
-
Anhydrous DMSO or DMF[4]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography column)[4]
Procedure:
-
Prepare the Biomolecule: Dissolve the biomolecule in the reaction buffer to a concentration of 1-10 mg/mL.[4] If the buffer contains primary amines, exchange it for an amine-free buffer using a desalting column or dialysis.[6]
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the calculated mass of this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[6][7] The aqueous solution of the NHS ester should be used immediately after preparation.[5]
-
Labeling Reaction: Add the calculated volume of the this compound stock solution to the biomolecule solution while gently stirring or vortexing.[4] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[6][8]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[7][8]
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[4] The primary amine in Tris will react with and consume any unreacted NHS esters.[11]
Purification of the Labeled Conjugate
Purification is necessary to remove unreacted this compound and any byproducts.
| Purification Method | Principle | Application |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size. The larger PEGylated biomolecule will elute earlier than the smaller unreacted NHS ester.[][13] | Efficient removal of low molecular weight by-products and unreacted PEG.[] |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net charge. PEGylation can shield surface charges, altering the elution profile compared to the unlabeled biomolecule.[][13] | Can separate positional isomers of the same degree of PEGylation.[] |
| Reverse Phase Chromatography (RPC) | Separates molecules based on their hydrophobicity.[] | Widely used for the purification of peptides and small proteins.[] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity.[] | A supplementary tool to IEX, useful for proteins that are difficult to purify by IEX.[] |
| Dialysis/Ultrafiltration | Separates molecules based on a molecular weight cutoff membrane.[14] | Good for pre-purification to remove molecules with a lower molecular weight.[14] |
General SEC Protocol:
-
Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).[4]
-
Sample Loading: Load the quenched reaction mixture onto the column.
-
Elution: Elute the sample with the equilibration buffer.
-
Fraction Collection: Collect fractions as the sample elutes.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated biomolecule.[13]
Visualizations
References
- 1. This compound, 1325208-25-0 | BroadPharm [broadpharm.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. selleckchem.com [selleckchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Mal-PEG4-NHS Ester Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG4-NHS ester is a heterobifunctional crosslinker that enables the covalent conjugation of amine- and sulfhydryl-containing molecules.[1] This reagent contains an N-hydroxysuccinimide (NHS) ester reactive group and a maleimide reactive group, separated by a 4-unit polyethylene glycol (PEG) spacer. The NHS ester reacts with primary amines (e.g., lysine residues on proteins) to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups (e.g., cysteine residues) to form stable thioether bonds.[1][2] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate and can reduce steric hindrance.[3]
This document provides detailed guidelines and protocols for utilizing this compound in bioconjugation reactions, with a focus on optimizing buffer conditions to ensure high efficiency and specificity.
Chemical Reactions and Optimal Buffer Conditions
The successful use of this compound relies on controlling the distinct optimal pH ranges for the two reactive moieties. A two-step sequential conjugation is often recommended to achieve high specificity and minimize side products.[4]
NHS Ester-Amine Reaction
The NHS ester reacts with primary amines, such as those on lysine residues or the N-terminus of proteins, to form a stable amide bond.[3]
-
Optimal pH: The optimal pH range for the NHS ester-amine reaction is between 7.2 and 8.5.[5][6] A slightly basic pH ensures that the primary amines are deprotonated and therefore nucleophilic.[7]
-
Competing Reaction: A critical competing reaction is the hydrolysis of the NHS ester, which increases significantly at higher pH levels.[8][9] The half-life of NHS esters can be as short as 10 minutes at pH 8.6 and 4°C.[9]
-
Recommended Buffers: Amine-free buffers are crucial to prevent the buffer from competing with the target molecule.[6] Commonly used buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers at a pH of 7.2-8.5.[7][9][10] Buffers containing primary amines, such as Tris or glycine, should be avoided.[5]
Maleimide-Thiol Reaction
The maleimide group reacts with sulfhydryl (thiol) groups, typically found in cysteine residues, via a Michael addition to form a stable thioether bond.[4][11]
-
Optimal pH: The maleimide-thiol reaction is most efficient and specific within a pH range of 6.5 to 7.5.[12][13] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[12][13]
-
Side Reactions: At pH values above 7.5, the maleimide group can also react with primary amines, leading to a loss of specificity.[6] The maleimide ring is also susceptible to hydrolysis at alkaline pH, rendering it unreactive towards thiols.[12][14]
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used, provided they are within the optimal pH range of 6.5-7.5.[12] It is important to ensure the buffer does not contain any thiol-containing compounds like dithiothreitol (DTT).[12] The addition of a chelating agent such as EDTA (1-5 mM) is recommended to prevent the metal-catalyzed oxidation of thiols.[7][14]
Summary of Buffer Conditions and Reaction Parameters
| Parameter | NHS Ester-Amine Reaction | Maleimide-Thiol Reaction |
| Optimal pH Range | 7.2 - 8.5[5][6][15] | 6.5 - 7.5[12][13][15] |
| Compromise pH (One-Pot) | 7.2 - 7.5[1][7] | 7.2 - 7.5[1][7] |
| Recommended Buffers | Phosphate, Bicarbonate, HEPES, Borate (Amine-free)[7][9][10] | Phosphate, HEPES[7][12] |
| Buffers to Avoid | Tris, Glycine (Amine-containing)[5] | Buffers with extraneous thiols (e.g., DTT)[12] |
| Reaction Temperature | Room temperature or 4°C[1][10] | Room temperature or 4°C[1][4] |
| Reaction Time | 30 minutes - 4 hours[1][10][15] | 1 - 2 hours or overnight[4][15] |
| Quenching Reagents | 20-50 mM Tris or Glycine[5] | Cysteine or β-mercaptoethanol[4] |
Experimental Workflow and Reaction Mechanism Diagrams
Caption: Two-step experimental workflow for this compound conjugation.
Caption: Chemical reactions of this compound with primary amines and thiols.
Detailed Experimental Protocols
Materials and Reagents
-
Amine-containing protein (Protein-NH2)
-
Thiol-containing molecule (Molecule-SH)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine Reaction Buffer: 0.1 M Phosphate buffer with 0.15 M NaCl, pH 7.2-8.0 (Amine-free).[4]
-
Thiol Reaction Buffer: 0.1 M Phosphate buffer with 0.15 M NaCl and 2-10 mM EDTA, pH 6.5-7.0 (Thiol-free).[4]
-
Quenching Reagents: 1 M Tris-HCl, pH 8.0 or 1 M Glycine for NHS ester reaction; 1 M Cysteine or β-mercaptoethanol for maleimide reaction.[4][5]
-
Desalting columns or dialysis equipment
-
Size-Exclusion Chromatography (SEC) system for final purification
Protocol for Two-Step Sequential Conjugation
This is the recommended approach to ensure high specificity.[4]
Step 1: Activation of Amine-Containing Protein with this compound
-
Protein Preparation: Prepare the amine-containing protein (Protein-NH2) at a concentration of 1-10 mg/mL in the Amine Reaction Buffer.[4] If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.[6]
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[5][6] Do not store the reagent in solution.[5]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein-NH2 solution.[1][4] The optimal ratio should be determined empirically for each specific protein. Ensure the final concentration of the organic solvent does not exceed 10% to maintain protein solubility.[1]
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[1][7]
-
Purification: Remove the excess, unreacted this compound using a desalting column or dialysis equilibrated with the Thiol Reaction Buffer.[4] This step also serves to exchange the protein into the optimal buffer for the subsequent thiol reaction.[4]
Step 2: Conjugation of Maleimide-Activated Protein to a Thiol-Containing Molecule
-
Thiol Molecule Preparation: If the thiol-containing molecule has disulfide bonds, they must be reduced to free sulfhydryl groups. This can be achieved by using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which does not contain a thiol group and won't compete in the maleimide reaction.[5] If DTT is used, it must be completely removed before this step.[5]
-
Conjugation Reaction: Add the maleimide-activated Protein-NH2 from Step 1 to the thiol-containing Molecule-SH solution. A 1:1 to 1.5:1 molar ratio of maleimide-protein to thiol-molecule is a good starting point.[4]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.[4]
-
Quenching (Optional): To stop the reaction, a quenching buffer containing a small molecule thiol, such as cysteine or 2-mercaptoethanol, can be added to react with any remaining maleimide groups.[6]
-
Final Purification: Purify the final conjugate using a suitable method, such as size-exclusion chromatography (SEC), to remove any unreacted molecules and byproducts.[6]
Troubleshooting
| Problem | Potential Cause | Solution |
| Low or no conjugation efficiency | Hydrolysis of NHS Ester: The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions, especially at neutral to high pH.[5] | Prepare fresh solutions of the linker in anhydrous DMSO or DMF immediately before use. Allow the reagent vial to warm to room temperature before opening to prevent condensation.[5] |
| Suboptimal Reaction pH: An incorrect pH can lead to protonated, unreactive amines (low pH) or accelerated hydrolysis of the NHS ester (high pH).[5] The maleimide reaction is inefficient at low pH and non-specific at high pH.[12] | Verify the pH of your reaction buffers and ensure they are within the optimal range for each step.[5][12] | |
| Presence of Competing Nucleophiles: Buffers containing primary amines (Tris, glycine) or thiols (DTT) will compete with the target molecules.[5] | Use non-amine-containing buffers for the NHS ester reaction and ensure no extraneous thiols are present in the maleimide reaction.[5][12] | |
| Incomplete Disulfide Bond Reduction: Maleimides react with free sulfhydryl groups. If cysteine residues are in disulfide bonds, they are unreactive.[5] | Reduce disulfide bonds using a suitable reducing agent like TCEP and ensure its removal before adding the maleimide-activated protein.[5] | |
| Protein Precipitation | High concentration of organic solvent: Adding too much of the linker stock solution in DMSO or DMF can denature and precipitate the protein. | Ensure the final concentration of the organic solvent is low (typically <10%).[1] |
| Protein Aggregation: The conjugation process itself can sometimes lead to protein aggregation. | Optimize protein concentration and buffer conditions. The PEG spacer in the linker is designed to reduce aggregation.[4] |
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Мечение активированными эфирами биомолекул, содержащих первичные аминогруппы [ru.lumiprobe.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Mal-PEG4-NHS Ester Conjugates by Size Exclusion Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins and other biomolecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The Mal-PEG4-NHS ester is a heterobifunctional crosslinker that facilitates the conjugation of molecules containing primary amines (via the NHS ester) with molecules containing sulfhydryl groups (via the maleimide). Following the conjugation reaction, the resulting mixture is heterogeneous, containing the desired PEGylated conjugate, unreacted starting materials (protein, peptide, or other biomolecules), excess this compound, and potentially aggregated species. Size Exclusion Chromatography (SEC) is a robust and widely used method for the purification of these conjugates, separating molecules based on their hydrodynamic volume.[1][2] This application note provides a detailed protocol for the purification of this compound conjugates using SEC.
Principle of SEC for PEGylated Conjugates
SEC separates molecules based on their size in solution.[1] The porous beads of the chromatography resin have a specific pore size distribution. Larger molecules, which cannot enter the pores, travel through the interstitial volume of the column and elute first. Smaller molecules can diffuse into the pores of the beads, increasing their path length and causing them to elute later. The attachment of a PEG chain significantly increases the hydrodynamic radius of a biomolecule, leading to an earlier elution time compared to its non-PEGylated counterpart.[1][2] This principle allows for the effective separation of the larger PEGylated conjugate from smaller unreacted molecules and excess linker.
Experimental Workflow and Chemical Reactions
The overall process involves the conjugation of a biomolecule with the this compound linker, followed by purification using SEC to isolate the desired conjugate. A typical two-step conjugation process is often employed to minimize the formation of unwanted byproducts.[3][4] First, the NHS ester of the linker reacts with primary amines on the first molecule. After removing the excess linker, the maleimide group of the now-activated molecule reacts with a sulfhydryl group on the second molecule.
Caption: Workflow for conjugation and subsequent purification by SEC.
Data Presentation
The following tables summarize representative data from the SEC purification of a model protein conjugate.
Table 1: SEC System Parameters and Mobile Phase Compositions
| Parameter | Recommended Setting | Alternative/Notes |
| Chromatography System | FPLC or HPLC system with UV detector and fraction collector | |
| Column | Superdex 200 Increase 10/300 GL, TSKgel G3000SWxl, or similar | Column choice depends on the size of the conjugate and the scale of purification. |
| Mobile Phase A (General) | Phosphate Buffered Saline (PBS), pH 7.4 | May cause peak tailing for some proteins; requires optimization.[1] |
| Mobile Phase B (Improved) | 100 mM Sodium Phosphate, 300 mM Arginine, pH 6.2 | Arginine reduces non-specific interactions and improves peak shape.[1][5] |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates can improve resolution. |
| Detection Wavelength | 280 nm (for proteins) | 220 nm can also be used for peptides and proteins. |
| Injection Volume | 10 - 500 µL | Dependent on column size and sample concentration. |
| Column Temperature | Ambient (20-25 °C) |
Table 2: Representative SEC Elution Profile
| Peak | Analyte | Approximate Retention Time (min) | Peak Area (%) |
| 1 | Aggregates | 8.5 | 2.1 |
| 2 | Mal-PEG4-Protein Conjugate | 10.2 | 89.5 |
| 3 | Unconjugated Protein | 12.1 | 7.3 |
| 4 | Excess Mal-PEG4-NHS (hydrolyzed) | 14.5 | 1.1 |
Note: Retention times are illustrative and will vary depending on the specific column, flow rate, and molecules being separated.
Experimental Protocols
A. Two-Step Conjugation Protocol
This protocol describes the conjugation of a protein with primary amines to a molecule with a free sulfhydryl group using this compound.
Materials:
-
Protein with primary amines (e.g., antibody)
-
Molecule with a sulfhydryl group (e.g., peptide, small molecule drug)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Amine Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Conjugation Buffer: Phosphate-buffered saline (PBS) with 10 mM EDTA, pH 6.5-7.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Cysteine
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare the amine-containing protein at a concentration of 1-10 mg/mL in the Amine Reaction Buffer.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[6]
-
NHS Ester Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution.[4] Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[7]
-
Removal of Excess Linker: Remove the unreacted this compound by passing the reaction mixture through a desalting column equilibrated with the Conjugation Buffer. This step is crucial to prevent the maleimide group from being quenched by the sulfhydryl-containing molecule in the next step.
-
Maleimide Reaction: Immediately add a 2- to 5-fold molar excess of the sulfhydryl-containing molecule to the linker-activated protein. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[6]
-
Quenching: Quench any unreacted maleimide groups by adding a final concentration of 10-20 mM cysteine and incubating for 30 minutes at room temperature.[3]
Caption: Two-step conjugation protocol workflow.
B. SEC Purification Protocol
Materials:
-
Crude conjugation reaction mixture
-
SEC column
-
Chromatography system (FPLC or HPLC)
-
Mobile Phase (e.g., 100 mM Sodium Phosphate, 300 mM Arginine, pH 6.2)
-
Fraction collection tubes
Procedure:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of the chosen mobile phase until a stable baseline is achieved on the UV detector.[1]
-
Sample Preparation: Filter the crude conjugation mixture through a 0.22 µm filter to remove any particulates.
-
Sample Injection: Inject the filtered sample onto the equilibrated SEC column.
-
Chromatography Run: Run the chromatography at the predetermined flow rate. Monitor the separation in real-time using the UV detector at 280 nm.
-
Fraction Collection: Collect fractions corresponding to the different peaks observed in the chromatogram. The first major peak is typically the PEGylated conjugate.
-
Analysis of Fractions: Analyze the collected fractions using SDS-PAGE or other analytical techniques to confirm the presence and purity of the desired conjugate.
-
Pooling and Concentration: Pool the fractions containing the pure conjugate and concentrate if necessary using an appropriate method (e.g., spin concentrators).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Resolution | Inappropriate column choice | Select a column with a fractionation range suitable for the size of your molecules. |
| High flow rate | Decrease the flow rate to allow for better separation. | |
| Peak Tailing | Secondary interactions with the column matrix | Use a mobile phase containing modifiers like arginine or increase the salt concentration.[1] |
| Low Recovery | Non-specific binding of the conjugate to the column | Use a mobile phase with additives like arginine.[1] Ensure the column is properly equilibrated. |
| Presence of Aggregates | Harsh reaction or storage conditions | Optimize conjugation and storage buffers. Filter sample before injection. |
Conclusion
Size Exclusion Chromatography is an effective and reliable method for the purification of this compound conjugates.[1][2] It allows for the separation of the desired product from unreacted starting materials and other impurities based on molecular size. The protocols and data presented in this application note provide a comprehensive guide for researchers to develop and optimize their purification strategies, leading to highly pure and homogeneous bioconjugates for downstream applications.
References
Harnessing Mal-PEG4-NHS Ester for Precision-Targeted Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional crosslinker, Maleimide-PEG4-N-hydroxysuccinimide (Mal-PEG4-NHS) ester, has emerged as a critical tool in the development of targeted drug delivery systems. Its unique architecture, featuring a sulfhydryl-reactive maleimide group and an amine-reactive NHS ester separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer, enables the precise and stable conjugation of targeting ligands to therapeutic payloads. This document provides detailed application notes and experimental protocols for utilizing Mal-PEG4-NHS ester in the construction of antibody-drug conjugates (ADCs) and targeted nanoparticles, supported by quantitative data and mechanistic diagrams.
The incorporation of the PEG4 spacer enhances the aqueous solubility of the resulting conjugate, reduces aggregation, and can minimize the immunogenicity of the payload.[1] The defined length of the PEG spacer ensures batch-to-batch consistency, a crucial factor in therapeutic development.[1]
Principle of Bioconjugation
The use of this compound facilitates a controlled, two-step sequential conjugation, which is the recommended approach to maximize specificity and minimize the formation of unwanted byproducts.[1][2]
-
Amine Reaction (NHS Ester) : The NHS ester reacts with primary amines (-NH₂), such as those on lysine residues of antibodies or other proteins, at a pH of 7.0-9.0 to form a stable amide bond.[1][3] This is typically the initial step, attaching the linker to the targeting moiety.
-
Thiol Reaction (Maleimide) : The maleimide group then specifically reacts with sulfhydryl groups (-SH), often found on cysteine residues of peptides or engineered into drug payloads, via a Michael addition reaction at a pH of 6.5-7.5 to form a stable thioether bond.[1][3]
Due to the susceptibility of the NHS ester to hydrolysis in aqueous solutions, it is critical to perform the amine conjugation step first, followed by purification, before proceeding with the thiol conjugation.[1]
Application I: Development of Antibody-Drug Conjugates (ADCs)
This compound is extensively used in the synthesis of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen.
Experimental Protocol: Two-Step Sequential ADC Synthesis
This protocol describes the conjugation of a thiol-containing cytotoxic payload to an antibody.
Materials:
-
Antibody (targeting moiety) in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[2]
-
Thiol-containing cytotoxic payload
-
Reaction Buffers:
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[5]
-
Desalting columns[2]
Step 1: Antibody-Linker Conjugation (Amine Reaction)
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in Amine Reaction Buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Amine Reaction Buffer.[2]
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[2]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the antibody solution.[6] The optimal ratio should be determined empirically for each specific antibody. Ensure the final concentration of the organic solvent does not exceed 10%.[2]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[2]
-
Purification: Remove excess, unreacted linker using a desalting column equilibrated with Thiol Reaction Buffer.
Step 2: Linker-Payload Conjugation (Thiol Reaction)
-
Payload Preparation: Dissolve the sulfhydryl-containing payload in a suitable solvent.
-
Conjugation Reaction: Immediately add the thiol-containing payload to the purified maleimide-activated antibody. A 2- to 5-fold molar excess of the payload per maleimide group on the antibody is a common starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C at pH 6.5-7.5.
-
Quenching (Optional): To cap any unreacted maleimide groups, a quenching agent such as cysteine can be added.
-
Purification: Purify the final ADC using an appropriate method such as Size Exclusion Chromatography (SEC) to remove unconjugated payload and other byproducts.
Diagram: Experimental Workflow for ADC Synthesis
Caption: A two-step sequential workflow for ADC synthesis.
Characterization of ADCs
Drug-to-Antibody Ratio (DAR) Determination:
The DAR is a critical quality attribute of an ADC, influencing its efficacy and safety.[7] It can be determined by several methods:
| Method | Principle |
| UV-Vis Spectroscopy | Measures the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug) to calculate the concentration of each component.[7][8] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species with different numbers of conjugated drugs based on their hydrophobicity. The weighted average DAR is calculated from the peak areas.[7][8] |
| Reversed-Phase HPLC (RP-HPLC) | The ADC is typically reduced to separate the light and heavy chains, which are then analyzed. The DAR is calculated from the peak areas of the drug-conjugated and unconjugated chains.[7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides the molecular weight of the intact ADC or its subunits, allowing for the direct determination of the number of conjugated drugs.[7][8] |
In Vitro Cytotoxicity Assessment:
The potency of the synthesized ADC is evaluated using in vitro cytotoxicity assays, such as the MTT assay, on antigen-positive and antigen-negative cancer cell lines.[9][10]
| Cell Line | Target Antigen | ADC Example | IC50 (nM) | Reference |
| SK-BR-3 | HER2-positive | Trastuzumab-vc-MMAE | 0.044 | [11] |
| HCC1954 | HER2-positive | Trastuzumab-vc-MMAE | 309 | [11] |
| N87 | HER2-positive | Trastuzumab-DM1 | ~13-43 ng/mL | [12][13] |
| BT474 | HER2-positive | Trastuzumab-DM1 | ~13-43 ng/mL | [12][13] |
| MDA-MB-468 | HER2-negative | Trastuzumab-based ADCs | >1000 | [14] |
Application II: Formulation of Targeted Nanoparticles
This compound can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) with targeting ligands for site-specific drug delivery.
Experimental Protocol: Surface Functionalization of Amine-Modified Nanoparticles
This protocol describes the conjugation of a thiol-containing targeting ligand (e.g., a peptide) to amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized nanoparticles (e.g., liposomes incorporating amino-lipids)
-
This compound
-
Anhydrous DMSO or DMF
-
Thiol-containing targeting ligand (e.g., RGD peptide)
-
Reaction Buffers (as described for ADC synthesis)
-
Purification system (e.g., centrifugal filtration, dialysis)[15]
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in Amine Reaction Buffer to a final concentration of 1-10 mg/mL.[15]
-
Linker Activation and Conjugation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Add a 50- to 100-fold molar excess of the linker stock solution to the nanoparticle suspension.[15]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[15]
-
Purification: Remove excess, unreacted linker by centrifugal filtration or dialysis against Thiol Reaction Buffer.[15]
-
Conjugation of Thiolated Ligand: Immediately add the thiolated targeting ligand to the purified maleimide-activated nanoparticles at a 5- to 10-fold molar excess relative to the maleimide groups on the nanoparticle surface.[15]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[15]
-
Quenching and Final Purification: To quench any unreacted maleimide groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine and incubate for 15 minutes at room temperature. Purify the final targeted nanoparticles using an appropriate method.[15]
Diagram: Workflow for Nanoparticle Functionalization
Caption: A two-step workflow for nanoparticle surface functionalization.
In Vivo Evaluation of Targeted Nanoparticles
The efficacy of targeted nanoparticles is assessed in animal models.
| Nanoparticle System | Targeting Ligand | In Vivo Model | Key Finding | Reference |
| Quantum Dots (QDs) | ScFvEGFR | Orthotopic pancreatic cancer xenograft | Systemic delivery resulted in target-specific accumulation in EGFR-expressing tumors. | [4] |
| Stearoyl gemcitabine nanoparticles | EGF | Breast cancer xenograft (MDA-MB-468) | EGF conjugation increased nanoparticle accumulation in EGFR-overexpressing tumors by over 2-fold, leading to slower tumor growth. | [16] |
| Radiolabeled liposomes | RGD peptide | Tumor xenograft models | PEGylation increased circulation time, but high PEG density could reduce RGD-mediated binding to αvβ3 integrin receptors. | [17] |
Signaling Pathways in Targeted Drug Delivery
Receptor-Mediated Endocytosis of ADCs
The therapeutic effect of an ADC begins with its binding to the target antigen on the cancer cell surface, followed by internalization, primarily through receptor-mediated endocytosis.[15][18]
The two main pathways are:
-
Clathrin-Mediated Endocytosis (CME): This is the most common pathway for ADC internalization.[15][19] Upon ADC-antigen binding, clathrin and adaptor proteins are recruited to the plasma membrane, forming clathrin-coated pits that invaginate and pinch off to form vesicles.[19][20]
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.[21]
Once internalized, the ADC is trafficked through early and late endosomes to the lysosome.[2][6] The acidic environment and enzymatic activity within the lysosome lead to the degradation of the antibody and/or cleavage of the linker, releasing the cytotoxic payload into the cytoplasm.[2][6]
Diagram: ADC Internalization and Intracellular Trafficking
Caption: Generalized pathway of ADC cellular uptake and payload release.
Caspase Activation Cascade by Cytotoxic Payloads
Many cytotoxic drugs used in ADCs, such as auristatins and maytansinoids, induce apoptosis by disrupting microtubule dynamics. This ultimately leads to the activation of the caspase cascade, a family of proteases that execute programmed cell death.
The process is generally initiated through the intrinsic (mitochondrial) pathway. Drug-induced cellular stress leads to the release of cytochrome c from the mitochondria.[1][22] Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates initiator caspase-9.[1][22] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7.[23] These effector caspases then cleave a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[23]
Diagram: Intrinsic Apoptosis Pathway (Caspase Activation)
Caption: A simplified diagram of the caspase activation cascade.
Conclusion
This compound is a versatile and effective crosslinker for the development of targeted drug delivery systems. Its heterobifunctional nature allows for a controlled and sequential conjugation strategy, while the PEG spacer imparts favorable physicochemical properties to the resulting bioconjugates. The detailed protocols and characterization methods provided herein serve as a guide for researchers in the rational design and synthesis of novel ADCs and targeted nanoparticles. A thorough understanding of the underlying biological pathways, from receptor-mediated endocytosis to the induction of apoptosis, is crucial for optimizing the therapeutic efficacy of these next-generation drug delivery platforms.
References
- 1. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Single Chain Epidermal Growth Factor Receptor Antibody Conjugated Nanoparticles for in vivo Tumor Targeting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGFR-Targeted Magnetic Nanovectors Recognize, in Vivo, Head and Neck Squamous Cells Carcinoma-Derived Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanisms of HER2 targeted ADCs are dependent on Rab GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EGFR-targeted stearoyl gemcitabine nanoparticles show enhanced anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influence of PEGylation and RGD loading on the targeting properties of radiolabeled liposomal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. ADC Panoramic Overview- endocytosis pathway of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
troubleshooting low yield in Mal-PEG4-NHS ester conjugation
Welcome to the technical support center for Mal-PEG4-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for common challenges encountered during bioconjugation experiments. Here you will find a comprehensive troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance the success of your conjugation reactions.
Troubleshooting Guide
This guide addresses specific issues that can lead to low conjugation yield in a question-and-answer format.
Question 1: Why is my conjugation yield unexpectedly low or nonexistent?
Answer:
Low or no conjugation yield is a common issue that can stem from several factors, primarily related to the hydrolysis of the reactive NHS ester and maleimide groups, suboptimal reaction conditions, or the quality of the reagents.
Potential Causes and Solutions:
-
Hydrolysis of NHS Ester: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH. This is a primary competing reaction to the desired amine conjugation.[1]
-
Hydrolysis of Maleimide Group: The maleimide group is also susceptible to hydrolysis, particularly at pH values above 7.5, which renders it unreactive towards thiols.[5][7][8]
-
Suboptimal Reaction pH: The efficiency of both the NHS ester and maleimide reactions is highly pH-dependent.
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester.[1][2][3][11] Buffers containing thiols (e.g., DTT, 2-mercaptoethanol) will compete with the target thiol.[2][10]
-
Oxidation of Thiol Groups: Free sulfhydryl (-SH) groups are prone to oxidation, forming disulfide bonds (-S-S-) which are unreactive with maleimides.[2][10]
-
Solution: Degas buffers before use to remove oxygen.[2][10] Consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[2][4] If necessary, reduce disulfide bonds using a reducing agent like TCEP, which does not need to be removed before the maleimide reaction.[2] If DTT is used, it must be completely removed prior to adding the maleimide reagent.[3]
-
-
Improper Reagent Storage and Handling: Mal-PEG4-NHS esters are moisture-sensitive.[1][2]
Question 2: My protein precipitates during or after the conjugation reaction. What can I do?
Answer:
Protein precipitation can be caused by several factors, including the concentration of organic solvent, changes in the hydrophobicity of the protein, and suboptimal buffer conditions.
Potential Causes and Solutions:
-
High Concentration of Organic Solvent: this compound is often dissolved in DMSO or DMF. A high final concentration of these organic solvents in the reaction mixture can denature and precipitate proteins.[1][12]
-
Increased Hydrophobicity: The addition of the linker and a conjugated molecule can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.
-
Incorrect Buffer pH: If the buffer pH is close to the isoelectric point (pI) of your protein, its solubility will be at a minimum.
-
Solution: Ensure your buffer pH is not at the pI of your protein. Adjust the pH if necessary to improve solubility.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH conditions for a two-step conjugation using this compound?
A1: For a successful two-step conjugation, it is crucial to perform each reaction at its optimal pH.
-
NHS ester reaction (amine labeling): The optimal pH range is 7.2-8.5.[1][3][11] A pH of 8.3-8.5 is often recommended for efficient labeling.[3][13][14]
-
Maleimide reaction (thiol labeling): This reaction is most efficient and specific at a pH of 6.5-7.5.[2][4][7][9][10] At a pH of 7.0, the reaction of maleimides with thiols is about 1,000 times faster than with amines.[4][7][9]
Q2: How should I store the this compound reagent and its stock solutions?
A2: Mal-PEG4-NHS esters are moisture-sensitive and should be stored at -20°C with a desiccant.[1][2][6] Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF immediately before use.[2][3][4][5] It is strongly discouraged to store this compound in solution, as the NHS ester is highly susceptible to hydrolysis.[6]
Q3: How can I quench the conjugation reaction?
A3:
-
To quench the NHS ester reaction: Add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[1][3][11]
-
To quench the maleimide reaction: Add a quenching reagent containing a free thiol, such as L-cysteine or 2-mercaptoethanol, at a concentration several times greater than the initial thiol concentration.[8]
Q4: Can I perform a one-pot conjugation?
A4: While a two-step sequential conjugation is often recommended to optimize the yield of each reaction step, a one-pot reaction is possible.[4] A compromise pH of 7.2-7.5 is typically used for one-pot reactions.[4][5] However, be aware that this may lead to reduced efficiency for one or both reactions compared to a sequential approach.
Data Presentation
Table 1: Effect of pH on NHS Ester and Maleimide Reaction Efficiency
| Reactive Group | pH Range | Efficiency | Notes |
| NHS Ester | < 7.0 | Low | Primary amines are protonated and less nucleophilic.[15][16] |
| 7.2 - 8.5 | Optimal | Good balance between amine reactivity and NHS ester stability.[1][3][11] | |
| 8.3 - 8.5 | High | Often cited as ideal for efficient labeling.[3][13][14] | |
| > 8.5 | Decreasing | Rate of NHS ester hydrolysis significantly increases.[4][11][17] | |
| Maleimide | < 6.5 | Low | Reaction rate is significantly slower as the thiol is protonated.[2][10] |
| 6.5 - 7.5 | Optimal | Highly selective for thiol groups.[2][4][7][9][10] | |
| > 7.5 | Decreasing | Loss of selectivity due to reaction with amines; increased maleimide hydrolysis.[5][7][8][10][18] |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours[11] |
| 8.6 | 4 | 10 minutes[11] |
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation
This protocol outlines the conjugation of a thiol-containing drug to an antibody using a this compound linker.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS) at pH 7.2-7.5
-
This compound
-
Anhydrous DMSO or DMF
-
Thiol-containing drug
-
Desalting column
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 for NHS ester; L-cysteine for maleimide)
-
Reaction buffers (e.g., PBS at pH 7.2-7.5 and pH 6.5-7.0)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-7.5.[12][13]
-
NHS Ester Reaction:
-
Purification: Remove the unreacted this compound using a desalting column equilibrated with a buffer suitable for the maleimide reaction (e.g., PBS with EDTA at pH 6.5-7.0).[2]
-
Maleimide Reaction:
-
Prepare the thiol-containing drug in a degassed buffer at pH 6.5-7.0.[2]
-
Add the thiol-containing drug to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of drug to antibody is a common starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[2][12]
-
-
Quenching (Optional): To cap any unreacted maleimide groups, add L-cysteine to a final concentration of 10-20 mM and incubate for 15-30 minutes at room temperature.[12]
-
Final Purification: Purify the final antibody-drug conjugate using a suitable method such as size exclusion chromatography (SEC) or dialysis to remove any unreacted drug and other small molecules.[1]
Visualizations
Caption: Workflow for a two-step this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. interchim.fr [interchim.fr]
- 15. benchchem.com [benchchem.com]
- 16. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 17. benchchem.com [benchchem.com]
- 18. vectorlabs.com [vectorlabs.com]
Technical Support Center: Optimizing Mal-PEG4-NHS Ester Reactions
Welcome to the technical support center for Mal-PEG4-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of this compound in bioconjugation.
Frequently Asked Questions (FAQs)
1. What is a this compound and what is it used for?
A this compound is a heterobifunctional crosslinker used to covalently link two different molecules.[1] It contains two reactive ends:
-
A Maleimide group that specifically reacts with sulfhydryl (thiol) groups, commonly found on cysteine residues of proteins and peptides.[2]
-
An N-hydroxysuccinimide (NHS) ester group that reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a protein.[2]
The polyethylene glycol (PEG) spacer (PEG4) enhances the water solubility of the crosslinker and the resulting conjugate.[3] These linkers are frequently used to create antibody-drug conjugates (ADCs), link peptides to carrier proteins, or attach molecules to surfaces.[1]
2. What is the optimal pH for reacting the NHS ester with amines?
The optimal pH for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[2][4] A slightly basic pH ensures that the primary amine is deprotonated and thus more nucleophilic, facilitating the reaction.[2] However, at pH values above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which can reduce the efficiency of the conjugation.[2]
3. What is the optimal pH for reacting the maleimide group with thiols?
The optimal pH range for the reaction of a maleimide group with a sulfhydryl (thiol) group is 6.5 to 7.5.[1][2] Within this pH range, the reaction is highly selective for thiols.[2] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines.[2][5] Above pH 7.5, the maleimide group can start to react with amines, and the maleimide ring becomes more susceptible to hydrolysis.[1][2]
4. Can I perform a one-pot reaction with a this compound?
Yes, a one-pot reaction is possible, but careful pH control is crucial. A compromise pH of 7.2-7.5 is often used for simultaneous reactions.[1] However, for optimal efficiency and to minimize side reactions, a two-step sequential conjugation is generally recommended.[1]
5. What is the recommended procedure for a two-step conjugation?
In a typical two-step reaction, you would first react the amine-containing molecule with the NHS ester of the Mal-PEG4-NHS crosslinker.[1] After this reaction, the excess, unreacted crosslinker is removed. Then, the sulfhydryl-containing molecule is added to react with the maleimide group.[1]
Data Presentation: pH Optimization Summary
The following tables summarize the key pH-dependent parameters for the NHS ester and maleimide reactions.
Table 1: NHS Ester Reaction with Primary Amines
| Parameter | Optimal pH Range | Rationale | Competing Reaction |
| Reaction Efficiency | 7.2 - 8.5[2][4] | Primary amines are deprotonated and nucleophilic.[2] | - |
| Hydrolysis Half-life | Decreases as pH increases[4] | Higher hydroxide concentration accelerates ester hydrolysis.[4] | Hydrolysis of NHS ester[4] |
| Selectivity | High for primary amines[6] | Primary amines are strong nucleophiles at this pH.[4] | Reaction with other nucleophiles (e.g., thiols, hydroxyls) is less favorable.[6] |
Table 2: Maleimide Reaction with Sulfhydryl (Thiol) Groups
| Parameter | Optimal pH Range | Rationale | Competing Reactions |
| Reaction Efficiency | 6.5 - 7.5[1][2] | Thiol group is sufficiently nucleophilic for reaction. | - |
| Hydrolysis of Maleimide Ring | Increases above pH 7.5[1][2] | Hydroxide-catalyzed ring opening.[7] | Hydrolysis of the maleimide ring.[1] |
| Selectivity | High for thiols[5] | At pH 7.0, reaction with thiols is ~1000x faster than with amines.[2][5] | Reaction with primary amines above pH 7.5.[5] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Protein (with amines) to a Peptide (with a thiol)
Materials:
-
Protein-NH₂ (in amine-free buffer, e.g., PBS)
-
Peptide-SH
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer A: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Conjugation Buffer B: Phosphate buffer, pH 6.5-7.0
-
Quenching Buffer: 1M Tris-HCl, pH 8.0 or 1M Glycine
-
Desalting columns
Procedure:
Step 1: Reaction of NHS Ester with Amine-Containing Protein
-
Prepare a solution of your amine-containing protein (Protein-NH₂) in Conjugation Buffer A.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[8]
-
Add a 10- to 50-fold molar excess of the crosslinker stock solution to the Protein-NH₂ solution.[1] The final concentration of the organic solvent should be less than 10%.[1]
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[4]
-
Remove the excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer B.
Step 2: Reaction of Maleimide with Thiol-Containing Peptide
-
Immediately add the thiol-containing peptide (Peptide-SH) to the desalted, maleimide-activated protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C.
-
To stop the reaction, you can add a quenching reagent like free cysteine or 2-mercaptoethanol.
Protocol 2: Quenching the Reaction
-
To quench the NHS ester reaction: Add a quenching buffer (e.g., 1M Tris-HCl, pH 8.0 or 1M Glycine) to a final concentration of 20-50 mM.[4] Incubate for 15-30 minutes.
-
To quench the maleimide reaction: Add a molecule with a free thiol, such as cysteine or DTT, at a concentration several times higher than the initial concentration of the thiol-containing molecule.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Incorrect pH: The pH of the reaction buffer is outside the optimal range for one or both reactions. | Verify the pH of all buffers before starting the reaction. Adjust as necessary. |
| Hydrolysis of Reagents: The this compound has hydrolyzed due to moisture or prolonged exposure to aqueous buffer. | The this compound is moisture-sensitive.[1] Store it at -20°C with a desiccant and allow it to warm to room temperature before opening.[1] Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard any unused solution.[8] | |
| Presence of Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine) or thiols that compete with the target molecules. | Use non-amine, non-thiol buffers such as phosphate, HEPES, or borate buffers.[2][4] | |
| Oxidized Thiols: The sulfhydryl groups on the target molecule have formed disulfide bonds and are not available for reaction. | Reduce disulfide bonds using a reducing agent like TCEP or DTT. Remove the reducing agent before adding the maleimide-containing compound. | |
| Precipitation of Conjugate | Hydrophobicity: The resulting conjugate is less soluble than the starting materials. | The PEG4 spacer is designed to improve solubility, but precipitation can still occur with very hydrophobic molecules. Consider using a crosslinker with a longer PEG chain. |
| Non-Specific Binding | Reaction with other residues: At higher pH, the maleimide group can react with amines. | Maintain the pH of the maleimide reaction between 6.5 and 7.5.[1][2] |
| Reaction of NHS ester with other residues: At lower pH, NHS esters have been reported to show some reactivity towards tyrosine, serine, and threonine, although this is generally much less efficient than the reaction with primary amines.[9] | Perform the NHS ester reaction within the optimal pH range of 7.2-8.5. |
Visualizations
Caption: Reaction mechanism of a two-step conjugation using this compound.
Caption: A typical two-step experimental workflow for this compound conjugation.
Caption: A logical workflow for troubleshooting low yield in conjugation reactions.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. glenresearch.com [glenresearch.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. broadpharm.com [broadpharm.com]
- 9. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
preventing hydrolysis of Mal-PEG4-NHS ester during conjugation
Welcome to the technical support center for Mal-PEG4-NHS ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on preventing the hydrolysis of this compound during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the reactive groups of this compound and what do they target?
This compound is a heterobifunctional crosslinker with two distinct reactive moieties:
-
Maleimide group: This group specifically reacts with sulfhydryl (thiol) groups, which are found in the side chains of cysteine residues in proteins and peptides. This reaction forms a stable thioether bond.[1][2][3]
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH2), such as those on the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.[1][2][4]
Q2: What is NHS ester hydrolysis and why is it a major concern?
NHS ester hydrolysis is a competing reaction where the NHS ester reacts with water, leading to the cleavage of the ester and the formation of an inactive carboxylic acid.[5][6][7] This is a primary concern because the hydrolyzed linker is no longer capable of reacting with the primary amines on the target molecule, which significantly reduces the conjugation efficiency and the final yield of the desired bioconjugate.[7]
Q3: What are the optimal pH conditions for conjugation with this compound?
The two reactive groups of this compound have different optimal pH ranges for their respective reactions:
-
NHS ester-amine reaction: The optimal pH range is between 7.2 and 8.5.[1][6][8][9] A slightly basic pH ensures that the primary amines are deprotonated and thus more nucleophilic.[8]
-
Maleimide-thiol reaction: The optimal pH range is between 6.5 and 7.5.[2][10][11] In this range, the reaction is highly specific for thiol groups.[8]
For a one-pot reaction, a compromise pH of 7.2-7.5 is often used. However, for sequential conjugations, it is recommended to perform each step at its optimal pH.[8][10]
Q4: Which buffers should I use for the conjugation reaction?
It is critical to use buffers that do not contain primary amines when performing the NHS ester conjugation step, as these will compete with the target molecule. Recommended buffers include:
Q5: How should I store and handle the this compound reagent?
Proper storage and handling are crucial to maintain the reactivity of the crosslinker.
-
Storage: Store the reagent at -20°C, protected from light, and with a desiccant to prevent moisture exposure.[2][8][10][14]
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening.[7][8][10] This prevents condensation of moisture inside the vial. It is highly recommended to prepare solutions of the linker immediately before use and to discard any unused solution.[2][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or No Conjugation Yield | Hydrolysis of NHS Ester: The reagent may have been exposed to moisture during storage or handling. The reaction pH might be too high, accelerating hydrolysis. | Ensure proper storage and handling of the reagent.[8][10] Prepare fresh solutions immediately before use.[10] Verify that the reaction buffer pH is within the optimal range (7.2-8.5).[6][8] |
| Inactive Reagent: The this compound may have degraded over time. | Test the reactivity of the NHS ester by monitoring the release of NHS at 260 nm upon base hydrolysis.[7][15] | |
| Incorrect Buffer Composition: The reaction buffer may contain primary amines (e.g., Tris, glycine) that compete with the target molecule.[9][10][12] | Use a non-amine buffer such as PBS, HEPES, or Borate for the conjugation reaction.[6][9][12] | |
| Precipitation During Reaction | Poor Solubility of Reagent: this compound is not readily soluble in aqueous buffers.[10] | First, dissolve the reagent in a small amount of a dry, water-miscible organic solvent like anhydrous DMSO or DMF.[10][13] Then, add this stock solution to the aqueous reaction buffer, ensuring the final organic solvent concentration is typically below 10%.[1][10] |
| Protein Aggregation: The protein may be unstable under the reaction conditions. | Optimize the protein concentration and buffer conditions. Consider performing the reaction at a lower temperature (4°C) for a longer duration.[10] | |
| Non-Specific Binding | Reaction of Maleimide with Amines: At pH values above 7.5, the maleimide group can lose its specificity and react with primary amines.[2][8][16] | Maintain the pH of the maleimide-thiol reaction within the optimal range of 6.5-7.5.[2][10][11] |
Quantitative Data Summary
Table 1: pH-Dependent Hydrolysis of NHS Esters
| pH | Temperature (°C) | Half-life of Hydrolysis |
| 7.0 | 0 | 4 - 5 hours[6] |
| 7.0 | Room Temperature | ~7 hours |
| 8.0 | 25 | 1 hour[17] |
| 8.6 | 4 | 10 minutes[5][6] |
| 9.0 | Room Temperature | minutes |
Table 2: Recommended Reaction Conditions for this compound Conjugation
| Parameter | NHS Ester Reaction (Amine-Targeted) | Maleimide Reaction (Thiol-Targeted) |
| Optimal pH Range | 7.2 - 8.5[1][6][8][9] | 6.5 - 7.5[2][10][11] |
| Recommended Buffers | PBS, HEPES, Bicarbonate, Borate[6][9][12] | PBS, HEPES[16] |
| Incubation Time | 30-60 minutes at room temperature or 2 hours at 4°C[1][10][18] | 1-2 hours at room temperature or overnight at 4°C[1][10][18] |
| Molar Excess of Linker | 10- to 50-fold molar excess over the amine-containing protein[1][8][10] | N/A (typically performed after NHS ester reaction and purification) |
Experimental Protocols
Protocol 1: Two-Step Sequential Conjugation
This is the recommended approach to minimize side reactions and achieve higher specificity.
Step 1: Reaction of this compound with an Amine-Containing Protein (Protein-NH2)
-
Protein Preparation: Prepare a solution of the amine-containing protein (1-10 mg/mL) in an amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.2-7.5).[1][18] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the appropriate reaction buffer via dialysis or a desalting column.[18]
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[10][18]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution.[1][10] The final concentration of the organic solvent should not exceed 10%.[1][10]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[1][10][18]
-
Purification: Remove the unreacted this compound using a desalting column equilibrated with a suitable buffer for the next step (e.g., phosphate buffer, pH 6.5-7.0).[10][18]
Step 2: Reaction of Maleimide-Activated Protein with a Thiol-Containing Molecule (Molecule-SH)
-
Molecule Preparation: Ensure the thiol-containing molecule has a free sulfhydryl group. If necessary, reduce any disulfide bonds using a reducing agent like TCEP.
-
Conjugation Reaction: Add the purified maleimide-activated protein from Step 1 to the thiol-containing molecule. A 1:1 to 1.5:1 molar ratio of maleimide-protein to thiol-molecule is a common starting point.[1]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.[1][18]
-
Quenching (Optional): To cap any unreacted maleimide groups, a quenching agent such as cysteine or N-acetylcysteine can be added.[18]
-
Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove any unreacted molecules.[18]
Protocol 2: Monitoring NHS Ester Hydrolysis
This protocol allows for the assessment of the reactivity of the this compound by quantifying the release of N-hydroxysuccinimide (NHS) upon hydrolysis.[7][15]
-
Reagent Preparation: Prepare a solution of the this compound in an amine-free buffer (e.g., phosphate buffer, pH 7.0). If the ester is not water-soluble, first dissolve it in a small amount of anhydrous DMSO or DMF and then dilute it with the buffer.[7][15]
-
Initial Absorbance Measurement: Measure the absorbance of the solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with the buffer until the absorbance is below 1.0 and record this value.[7][15]
-
Induced Hydrolysis: To induce complete hydrolysis, add 100 µL of 0.5-1.0 N NaOH to 1 mL of the reagent solution and vortex for 30 seconds.[7][15]
-
Final Absorbance Measurement: Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[7][15]
-
Interpretation: A significantly higher absorbance value after base hydrolysis indicates that the NHS ester was active.[7]
Visualizations
Caption: Competing reactions of this compound.
Caption: Recommended two-step conjugation workflow.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound, 1325208-25-0 | BroadPharm [broadpharm.com]
- 4. N-Mal-N-bis(PEG4-NHS ester), 2112738-60-8 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Mal-NH-PEG4-NHS, 756525-99-2 - Biopharma PEG [biochempeg.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Mal-PEG4-NHS Ester Conjugation
Welcome to the technical support center for Mal-PEG4-NHS ester conjugation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation experiments for higher efficiency and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound and how does it work?
This compound is a heterobifunctional crosslinker used to connect two different molecules, one containing a primary amine (-NH₂) and the other a sulfhydryl group (-SH).[1][2][3] It features two reactive ends separated by a hydrophilic polyethylene glycol (PEG) spacer:
-
N-hydroxysuccinimide (NHS) ester: Reacts with primary amines (like the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[1][4][5]
-
Maleimide: Reacts with sulfhydryl groups (found in cysteine residues) to form a stable thioether bond.[1][4][5]
The PEG4 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers.[6][7]
Q2: My conjugation yield is low. What are the common causes and solutions?
Low conjugation yield is a frequent issue that can stem from several factors related to reagent stability, reaction conditions, and buffer choice.
-
Cause 1: Hydrolysis of Reactive Groups. Both the NHS ester and the maleimide group are susceptible to hydrolysis in aqueous solutions, rendering them inactive.[6][8][9] NHS ester hydrolysis is rapid at high pH, while the maleimide ring opens at pH values above 7.5.[2][4][10]
-
Cause 2: Suboptimal pH. The two reactions have different optimal pH ranges.
-
Cause 3: Incorrect Buffer Composition. Buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls will compete with your target molecules, reducing conjugation efficiency.[2][4][11]
-
Cause 4: Oxidized Thiols. The maleimide group specifically reacts with free sulfhydryls. If the cysteine residues on your protein have formed disulfide bonds, they will not be available for conjugation.
-
Solution: Reduce disulfide bonds by treating your protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[4] A 10-fold molar excess of TCEP for 30 minutes at room temperature is a common starting point.[4] It is crucial to remove the reducing agent before adding the maleimide-containing compound.
-
Q3: The this compound reagent is not dissolving. What should I do?
Many this compound reagents have limited solubility in aqueous buffers.[11]
-
Solution: First, dissolve the reagent in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10 mM).[2][4][8][11][12] Then, add the stock solution to your aqueous reaction buffer. Ensure the final concentration of the organic solvent is low (typically under 10%) to prevent denaturation of your protein.[2][4][11]
Q4: My protein is aggregating or precipitating during the reaction. How can I prevent this?
Protein aggregation can be caused by the conjugation process itself or by the addition of an organic solvent.
-
Solution: Optimize the molar ratio of the crosslinker to your protein; a high degree of modification can sometimes lead to aggregation.[11] Perform small-scale pilot reactions with varying molar ratios to find the optimal condition. Also, ensure your protein concentration and buffer conditions are optimal for protein stability.[4]
Q5: How can I stop (quench) the conjugation reaction?
It is often necessary to stop the reaction to prevent further modification or side reactions.
-
Solution for NHS ester reaction: Add a quenching buffer containing a high concentration of a primary amine (e.g., 50-100 mM Tris or glycine) to consume any unreacted NHS esters.[4][8]
-
Solution for maleimide reaction: Add a compound with a free sulfhydryl, such as L-cysteine or β-mercaptoethanol, at a concentration several times higher than the initial thiol concentration in your protein.[2][7]
Quantitative Data Summary
The efficiency of the this compound conjugation is highly dependent on several parameters. The table below summarizes key quantitative data for optimizing the reaction conditions.
| Parameter | NHS Ester-Amine Reaction | Maleimide-Thiol Reaction | Notes |
| Optimal pH Range | 7.2 - 8.5[4][8][14] (8.3-8.5 often recommended[8][12][15]) | 6.5 - 7.5[1][4][7][9][10][13] | A compromise pH of 7.2-7.5 is used for one-pot reactions.[2][4] |
| Molar Ratio (Linker:Biomolecule) | 10 to 20-fold molar excess[7][8] | 10 to 20-fold molar excess[7] | Optimal ratio should be determined empirically.[8] |
| Reaction Time | 0.5 - 4 hours at RT or 4°C[12][14] | 1 - 4 hours at RT or overnight at 4°C[4][7] | Reaction is typically complete within the specified time.[2][3] |
| Temperature | Room Temperature (20-25°C) or 4°C[7][14] | Room Temperature (20-25°C) or 4°C[7] | Reactions at 4°C proceed more slowly.[7] |
| Recommended Buffers | Phosphate, HEPES, Bicarbonate, Borate[4][11] | Phosphate, HEPES[4][16] | Avoid buffers with primary amines (e.g., Tris, Glycine).[4][11] |
Experimental Protocols
Protocol 1: Two-Step Sequential Conjugation
This is the recommended method for achieving the highest specificity.
Step 1: Reaction of NHS Ester with Amine-Containing Protein (Protein-NH₂)
-
Buffer Exchange: Ensure your Protein-NH₂ is in an amine-free buffer (e.g., PBS, pH 7.2-8.5).
-
Prepare Reagent: Immediately before use, dissolve this compound in DMSO to a stock concentration of 10 mM.[4][8]
-
Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to your protein solution.
-
Incubation: Incubate for 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C.
-
Removal of Excess Linker: Remove unreacted this compound using a desalting column or dialysis, exchanging the buffer to one suitable for the maleimide reaction (e.g., PBS, pH 6.5-7.5).
Step 2: Reaction of Maleimide with Sulfhydryl-Containing Molecule (Molecule-SH)
-
Thiol Reduction (if necessary): If your Molecule-SH contains disulfide bonds, reduce them with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove TCEP before proceeding.[4]
-
Reaction: Combine the maleimide-activated protein from Step 1 with your Molecule-SH.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.[4]
-
Quenching: Add L-cysteine to quench any unreacted maleimide groups.[7]
-
Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography).[4]
Visualizations
Caption: Workflow for a two-step this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation efficiency.
Caption: Chemical reactions for this compound conjugation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. dspace.library.uu.nl [dspace.library.uu.nl]
side reactions of Mal-PEG4-NHS ester and how to avoid them
Welcome to the technical support center for Mal-PEG4-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful bioconjugation experiments while minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker used to covalently link two molecules.[1][2] It contains a maleimide group that reacts specifically with thiol (sulfhydryl) groups, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amine groups.[1][2] The polyethylene glycol (PEG4) spacer enhances solubility and reduces aggregation of the resulting conjugate.[3][4] This linker is commonly used in a two-step process to create complex bioconjugates like antibody-drug conjugates (ADCs).[4][5]
Q2: What are the primary side reactions associated with this compound?
The primary side reactions include:
-
Hydrolysis of the NHS ester: The NHS ester can react with water, rendering it unable to react with the target amine.[6][7] This is a significant competing reaction in aqueous solutions, especially at higher pH.[7]
-
Hydrolysis of the maleimide group: The maleimide ring can be opened by water, forming an unreactive maleamic acid.[8][9] This reaction is accelerated at pH values above 7.5.[1][8]
-
Retro-Michael reaction (Thiol Exchange): The bond formed between the maleimide and a thiol is potentially reversible, which can lead to the transfer of the conjugated molecule to other thiols.[10][11]
-
Reaction with amines: At pH values above 7.5, the maleimide group can lose its selectivity and react with primary amines, such as the side chains of lysine residues.[1][10]
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can undergo a rearrangement to form a stable six-membered thiazine ring.[10][12]
Q3: What is the optimal pH for conjugation reactions with this compound?
Due to the different optimal pH ranges for the two reactive groups, a sequential conjugation approach is often recommended.[5]
-
NHS ester reaction with amines: The optimal pH range is 7.2 to 8.5.[5] A compromise of pH 7.2-7.5 is often used in a one-pot reaction.[5]
-
Maleimide reaction with thiols: The optimal pH range is 6.5 to 7.5.[5][8] Within this range, the reaction with thiols is highly selective and about 1,000 times faster than with amines.[8][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of NHS ester | Prepare the NHS ester solution immediately before use.[5] Avoid excessively high pH (ideally ≤ 8.5).[5] Store the reagent desiccated at -20°C and allow it to warm to room temperature before opening to prevent moisture condensation.[6][13] |
| Hydrolysis of maleimide group | Maintain the reaction pH in the optimal range of 6.5-7.5.[5][8] Avoid pH > 7.5.[5] Prepare aqueous solutions of maleimide reagents immediately before use.[8][14] | |
| Oxidized thiols | Reduce disulfide bonds in your protein or peptide using a reducing agent like TCEP.[8][15] Include a chelating agent like EDTA (1-5 mM) in your buffer to prevent metal-catalyzed oxidation.[5] Degas buffers to minimize oxidation.[8] | |
| Inactive Reagent | Ensure proper storage of the this compound at -20°C with a desiccant.[5][13] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[14] | |
| Buffer contains primary amines or thiols | Use buffers that do not contain primary amines (e.g., Tris, glycine) or thiols (e.g., DTT) as they will compete with the reaction.[5][13] Suitable buffers include phosphate, HEPES, or borate.[5] | |
| Precipitation During Reaction | Poor solubility of the reagent | Dissolve the this compound in an organic solvent like anhydrous DMSO or DMF before adding it to the aqueous reaction buffer.[5][13] Ensure the final concentration of the organic solvent is low (typically <10%) to not cause protein precipitation.[5][13] |
| Protein aggregation | Optimize protein concentration and buffer conditions. The PEG spacer in the linker is designed to reduce aggregation.[3] | |
| Loss of Conjugate Stability (e.g., in vivo) | Retro-Michael reaction (thiol exchange) | After conjugation, consider hydrolyzing the thiosuccinimide ring by incubating the purified conjugate at a slightly alkaline pH (e.g., 8.5-9.0) to form a stable ring-opened product.[14] |
| Formation of Unwanted Side Products | Reaction of maleimide with amines | Perform the maleimide-thiol conjugation within the recommended pH range of 6.5-7.5 to ensure high selectivity for thiols.[1][10] |
| Thiazine rearrangement | If conjugating to an N-terminal cysteine, perform the reaction under acidic conditions or avoid using an N-terminal cysteine with a free amino group to prevent this rearrangement.[16] |
Quantitative Data on Reagent Stability
The stability of both the NHS ester and maleimide functional groups is highly dependent on pH. Hydrolysis is the primary degradation pathway for both groups in aqueous solutions.
Table 1: Stability of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life of Hydrolysis |
| 7.0 | 0 | 4-5 hours[7] |
| 7.0 | Room Temperature | Hours[6] |
| 8.6 | 4 | 10 minutes[7] |
| 9.0 | Room Temperature | Minutes[6] |
Table 2: Stability and Reactivity of Maleimide Group
| pH Range | Condition | Outcome |
| < 6.5 | Suboptimal for conjugation | The thiol group is mostly protonated, leading to a very slow reaction rate.[10] |
| 6.5 - 7.5 | Optimal for conjugation | Highly chemoselective reaction with thiols.[10] The rate of maleimide hydrolysis is relatively low.[8] |
| > 7.5 | Prone to side reactions | The rate of maleimide hydrolysis significantly increases.[8][10] Reactivity with primary amines increases, leading to loss of selectivity.[1][10] |
Experimental Protocols
A two-step sequential conjugation protocol is generally recommended to achieve high specificity and minimize the formation of side products.[4]
Protocol 1: Step 1 - Reaction of NHS Ester with an Amine-Containing Protein (Protein-NH₂)
-
Protein Preparation: Dissolve the amine-containing protein (Protein-NH₂) in an amine-free buffer (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[4]
-
Crosslinker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[4][5] Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[14]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein-NH₂ solution.[4] The final concentration of the organic solvent should not exceed 10%.[4]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[5]
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[17]
-
Purification: Remove the excess, unreacted crosslinker and quenching reagent using a desalting column or dialysis, equilibrating with the buffer for the next step (Thiol Reaction Buffer).[4]
Protocol 2: Step 2 - Reaction of Maleimide-Activated Protein with a Thiol-Containing Molecule (Molecule-SH)
-
Molecule Preparation: Ensure the thiol-containing molecule (Molecule-SH) has free sulfhydryl groups. If necessary, reduce any disulfide bonds with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[5] TCEP does not need to be removed before adding the maleimide-activated protein.[8] The molecule should be in a thiol-free buffer (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, 2-10 mM EDTA, pH 6.5-7.0).[4]
-
Conjugation Reaction: Add the maleimide-activated protein from Step 1 to the thiol-containing molecule solution. A 1:1 to 1.5:1 molar ratio of maleimide-protein to thiol-molecule is a good starting point.[4]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[4][18] If any components are light-sensitive, protect the reaction from light.[18]
-
Quenching: Stop the reaction and cap any unreacted maleimide groups by adding a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM.[8] Incubate for 15-30 minutes.[8]
-
Final Purification: Purify the final conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC), to remove excess reagents and byproducts.[8][19]
Visualizations
Caption: Recommended two-step experimental workflow for this compound conjugation.
Caption: Overview of potential side reactions with this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound, 1325208-25-0 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Dealing with Protein Aggregation During Mal-PEG4-NHS Ester Labeling
<
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions regarding protein aggregation during labeling with Mal-PEG4-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker. It contains two different reactive groups: a maleimide and an N-hydroxysuccinimide (NHS) ester, connected by a 4-unit polyethylene glycol (PEG) spacer.[1] The NHS ester reacts with primary amines (like the side chain of lysine residues or the N-terminus of a protein) to form stable amide bonds.[1][2] The maleimide group reacts specifically with sulfhydryl groups (like the side chain of cysteine residues) to form stable thioether bonds.[1][2] The PEG spacer is hydrophilic and increases the solubility of the crosslinker and the resulting protein conjugate.[2][3] This reagent is commonly used to link two different molecules, often proteins, in a controlled, step-wise manner.[1]
Q2: What are the most common causes of protein aggregation during labeling with this compound?
Protein aggregation during the labeling process can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, high temperature, or the wrong buffer can destabilize the protein, leading to aggregation.[4]
-
High Reagent or Protein Concentration: Localized high concentrations of the NHS ester can cause uncontrolled reactions and precipitation.[3] Similarly, high protein concentrations increase the chance of intermolecular interactions.[4][5]
-
Over-labeling: Modifying too many amine groups on the protein surface can alter its surface charge and isoelectric point (pI), reducing its solubility and leading to aggregation.[4][6]
-
Hydrophobicity: While the PEG spacer adds hydrophilicity, the overall modification can sometimes expose hydrophobic patches on the protein surface, promoting self-association.[3][4]
-
Intermolecular Crosslinking: If the target protein has both accessible amines and sulfhydryls, the bifunctional nature of the linker could inadvertently connect multiple protein molecules together.[4]
-
Organic Solvents: NHS esters are often dissolved in organic solvents like DMSO or DMF. Adding too much of this solvent to the aqueous protein solution can cause the protein to precipitate.[4]
Q3: What is the ideal pH for the NHS ester reaction?
The reaction of NHS esters with primary amines is most efficient at a pH between 7.2 and 8.5.[2][3] A common starting point is pH 7.2-7.5, which offers a good compromise between reaction efficiency and protein stability.[1][4] At lower pH, the amine groups are protonated and less reactive, while at pH values above 8.5, the hydrolysis of the NHS ester itself becomes a significant competing reaction, reducing labeling efficiency.[1][7]
Q4: Which buffers should I avoid for this reaction?
Avoid buffers that contain primary amines, such as Tris or glycine.[2][4] These buffer components will compete with the primary amines on your protein for reaction with the NHS ester, leading to significantly lower labeling efficiency.[2]
Q5: How can I detect and quantify protein aggregation?
Both visible (insoluble) and non-visible (soluble) aggregates can form. A range of techniques can be used for their detection:
-
Visual Inspection: The simplest method is to check for visible precipitation or cloudiness in the reaction tube.[6]
-
Size Exclusion Chromatography (SEC): SEC is a powerful technique to separate and quantify monomers, dimers, and larger soluble aggregates based on their size.[4][6]
-
Dynamic Light Scattering (DLS): DLS is highly sensitive to the presence of large aggregates and can measure the size distribution of particles in a solution.[6][8]
-
SDS-PAGE: Comparing non-reducing vs. reducing SDS-PAGE can indicate disulfide-linked aggregates. Aggregates may appear as higher molecular weight bands in the non-reduced sample.[9][10]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting when you encounter aggregation during your labeling experiment.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation occurs immediately after adding the this compound. | Localized High Reagent Concentration: Rapid addition of the concentrated reagent stock causes it to precipitate, seeding protein aggregation.[11] | Add the dissolved NHS ester stock solution slowly and dropwise to the protein solution while gently stirring.[3][11] |
| High Organic Solvent Concentration: The final concentration of DMSO or DMF in the reaction mixture is too high (>10%), causing the protein to precipitate.[3][11] | Prepare a more concentrated stock of the NHS ester to minimize the volume added. Ensure the final organic solvent concentration remains below 10%.[3] | |
| Sample becomes cloudy or precipitates during incubation. | Over-labeling: The molar excess of the NHS ester is too high, causing excessive modification of surface amines and reducing protein solubility.[4][6] | Perform a titration to find the optimal molar ratio. Start with a lower molar excess (e.g., 5:1 or 10:1 of linker-to-protein) and increase it gradually.[11][12] |
| Suboptimal Buffer/pH: The reaction pH is too close to the protein's isoelectric point (pI) or is otherwise destabilizing.[5][6] | Ensure the buffer pH is optimal for your specific protein's stability, even if it means slowing the reaction. A pH of 7.2-7.5 is a safe starting point.[4] Consider screening different amine-free buffers (e.g., PBS, HEPES).[3] | |
| High Temperature: The reaction temperature (e.g., room temperature) is too high, promoting protein unfolding and aggregation.[3] | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., 2 hours to overnight).[1][3] | |
| High Protein Concentration: The protein concentration is too high, increasing the likelihood of intermolecular interactions.[4][5] | Reduce the protein concentration. Optimal concentrations are typically in the range of 1-10 mg/mL.[7] | |
| Soluble aggregates are detected by SEC or DLS post-reaction. | Intermolecular Cross-linking: The bifunctional linker is reacting with both amines and sulfhydryls on different protein molecules, linking them together.[4] | If possible, use a two-step conjugation protocol. First, react the NHS ester with the amine-containing protein, purify the intermediate to remove excess linker, and then react the maleimide with the sulfhydryl-containing protein.[1][11] |
| Instability of the Final Conjugate: The modification itself has made the protein less stable, leading to the formation of soluble oligomers. | Add stabilizing excipients to the final buffer. Common options include L-arginine (50-100 mM), glycerol (5-20%), or sugars like sucrose or trehalose (5-10%).[8] |
Optimization of Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Reaction pH | 7.2 - 8.5 | Balances efficient amine labeling with protein stability and minimizes NHS-ester hydrolysis. A pH of 7.2-7.5 is a common starting point.[1][2][4] |
| Temperature | 4°C to 25°C (Room Temp) | Lowering the temperature to 4°C can improve protein stability and reduce aggregation, but will require a longer incubation time.[3][12] |
| Linker:Protein Molar Ratio | 5:1 to 20:1 | A higher ratio increases labeling but also the risk of over-labeling and aggregation. This should be determined empirically.[11][12] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency but also increase aggregation risk.[2][7] |
| Buffer Type | Phosphate (PBS), HEPES, Bicarbonate, Borate | Must be free of primary amines (e.g., Tris, Glycine) which compete with the reaction.[2][4] |
| Organic Solvent (DMSO/DMF) | < 10% (final concentration) | High concentrations of organic solvents can denature and precipitate proteins.[3][11] |
Key Experimental Protocols
Protocol 1: Standard this compound Labeling (Two-Step)
This protocol assumes you are conjugating an amine-containing protein (Protein-NH2) to a sulfhydryl-containing molecule (Molecule-SH).
Materials:
-
Protein-NH2 in an amine-free buffer (e.g., 0.1 M Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5)
-
This compound
-
Anhydrous DMSO or DMF[2]
-
Molecule-SH
-
Quenching Buffer (e.g., 1 M Glycine or Tris, pH 7.5)
-
Desalting column (e.g., Sephadex G-25)[2]
Procedure:
Step 1: Reaction of NHS Ester with Protein-NH2
-
Prepare the Protein-NH2 solution at a concentration of 1-10 mg/mL in reaction buffer.[7]
-
Immediately before use, prepare a concentrated stock (e.g., 10-20 mM) of this compound in anhydrous DMSO or DMF.[3]
-
Calculate the required volume of the NHS ester stock to achieve the desired molar excess (start with 10-fold molar excess).
-
Add the NHS ester stock solution slowly to the protein solution while gently stirring.[3]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[1][3]
Step 2: Removal of Excess Linker
-
Remove the unreacted this compound by passing the reaction mixture over a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 6.5-7.5 for the subsequent maleimide reaction).[1]
Step 3: Reaction of Maleimide with Molecule-SH
-
Combine the purified, maleimide-activated protein with the sulfhydryl-containing molecule.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
(Optional) Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted maleimide groups.[9]
-
Purify the final conjugate using an appropriate method, such as size exclusion chromatography or dialysis, to remove unreacted molecules.[2]
Protocol 2: Quantification of Aggregation using Size Exclusion Chromatography (SEC)
Materials:
-
Labeled protein sample
-
SEC column suitable for the molecular weight range of your protein and its potential aggregates
-
HPLC or FPLC system with a UV detector
-
Mobile Phase (e.g., PBS, pH 7.4) filtered through a 0.22 µm filter[6]
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved on the UV detector (monitoring at 280 nm).[6]
-
Sample Preparation: Centrifuge your labeled protein sample at >10,000 x g for 10 minutes to pellet large, insoluble aggregates.[8] Filter the supernatant through a 0.22 µm syringe filter.[6]
-
Injection: Inject a defined volume of the filtered sample onto the equilibrated column.
-
Elution and Detection: Elute the sample with the mobile phase at a constant flow rate. Monitor the UV absorbance at 280 nm (for protein) and, if applicable, at the absorbance maximum for your label.[6]
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Peaks eluting earlier than the main monomer peak correspond to soluble aggregates.[6] Calculate the percentage of aggregation by dividing the area of the aggregate peak(s) by the total area of all protein-related peaks.[6]
Visualizations
Caption: Workflow for a two-step protein conjugation using this compound.
Caption: Troubleshooting logic for addressing protein aggregation issues.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Determining Protein Aggregation | Proteos Insights [proteos.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
quenching unreacted Mal-PEG4-NHS ester in conjugation reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the quenching of unreacted Mal-PEG4-NHS ester in bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching in a this compound conjugation reaction?
Quenching is a critical step to terminate the conjugation reaction by deactivating any unreacted this compound. This prevents unwanted side reactions, such as the labeling of non-target molecules or aggregation of the conjugate, ensuring the homogeneity and stability of the final product.[1]
Q2: What are the reactive groups on this compound and what do they target?
This compound is a heterobifunctional crosslinker with two distinct reactive moieties:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH₂), such as the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds.[2]
-
Maleimide: This group selectively reacts with sulfhydryl (thiol) groups (-SH), typically found on cysteine residues, to form a stable thioether bond.[2]
Q3: What are the optimal pH conditions for the conjugation reactions?
The two reactive groups have different optimal pH ranges:
-
NHS ester-amine reaction: pH 7.2 to 8.5.[2] A slightly basic pH is necessary to deprotonate the primary amines, making them nucleophilic.[2] However, at pH values above 8.5, the hydrolysis of the NHS ester increases significantly.[2]
-
Maleimide-thiol reaction: pH 6.5 to 7.5.[2] This range provides high selectivity for sulfhydryl groups.[2] Above pH 7.5, the maleimide group can also react with amines, and the maleimide ring is more susceptible to hydrolysis.[2]
For a one-pot reaction, a compromise pH of 7.2-7.5 is often used. For sequential conjugations, it is recommended to perform each step at its optimal pH.[2]
Q4: What are the common quenching reagents for unreacted NHS esters?
The most common quenching reagents are small molecules containing primary amines that react with the NHS ester to form a stable amide bond.[3] This process is often referred to as "capping." Commonly used quenching agents include:
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Glycine
-
Lysine
-
Ethanolamine
Tris and glycine are widely used due to their effectiveness and compatibility with most biomolecules.[4]
Q5: How do I quench the unreacted maleimide group?
If the NHS ester has been reacted first, the unreacted maleimide group can be quenched by adding a reagent containing a free thiol group. Common quenching agents for maleimides include:
-
L-cysteine
-
Dithiothreitol (DTT)
-
β-mercaptoethanol
A several-fold molar excess of the thiol-containing reagent is typically added to the reaction mixture.[1]
Q6: Can I quench the reaction without adding a chemical reagent?
Yes, for the NHS ester, hydrolysis can be used for deactivation. The rate of hydrolysis is highly dependent on pH, increasing significantly at more alkaline pH.[4] Raising the pH of the reaction mixture can be an effective way to quench the reaction, though it is generally less controlled than using a specific quenching reagent.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Hydrolysis of NHS Ester: The reagent is sensitive to moisture and has a limited half-life in aqueous solutions.[5][6] | Prepare the this compound solution immediately before use.[2] Ensure the reaction pH does not exceed 8.5.[2] |
| Hydrolysis of Maleimide: The maleimide ring can open at higher pH, rendering it unreactive. | Maintain the reaction pH between 6.5 and 7.5 for maleimide reactions.[2] | |
| Inactive Reagent: Improper storage or handling can lead to degradation of the reagent. | Store the reagent at -20°C with a desiccant.[7] Allow the vial to warm to room temperature before opening to prevent condensation.[5] | |
| Oxidized Thiols: Sulfhydryl groups can form disulfide bonds and become unavailable for conjugation. | Reduce disulfide bonds in your protein or peptide using a reducing agent like TCEP.[8] Include a chelating agent like EDTA (1-5 mM) in your buffer to prevent metal-catalyzed oxidation.[2] | |
| Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) or thiols will compete with the target molecules.[7][9] | Use non-amine, non-thiol buffers such as phosphate, HEPES, or borate for the conjugation reaction.[2] | |
| Precipitation Observed During or After Reaction | Poor Solubility of Reagent: this compound has limited solubility in aqueous solutions.[7] | Dissolve the reagent in an organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[7] Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein precipitation.[7] |
| Protein Aggregation: The conjugation process itself can sometimes lead to aggregation. | Optimize protein concentration and buffer conditions. | |
| Inconsistent Results Between Experiments | Variability in Reaction Time or Temperature: Lack of a standardized protocol can lead to inconsistent outcomes. | Standardize the conjugation and quenching protocols by using a consistent incubation time and temperature for all experiments.[4] |
| Incomplete Removal of Quenching Reagent: The quenching agent can interfere with downstream applications if not properly removed. | Use an appropriate purification method (e.g., size-exclusion chromatography, dialysis) to effectively remove the small molecule quenching reagent.[4] |
Quantitative Data Summary
Table 1: Common Quenching Conditions for NHS Esters
| Quenching Reagent | Typical Final Concentration | Incubation Time | Incubation Temperature | Notes |
| Tris-HCl | 20-100 mM | 15-30 minutes | Room Temperature | A very common and effective quenching agent. Ensure the final pH is around 8.0.[3] |
| Glycine | 20-100 mM | 15-30 minutes | Room Temperature | Another widely used and efficient quenching reagent.[3] |
| Lysine | 20-50 mM | 15 minutes | Room Temperature | Provides a primary amine for quenching.[3] |
| Ethanolamine | 20-50 mM | 15 minutes | Room Temperature | An alternative primary amine-containing quenching agent.[3] |
Table 2: Half-life of NHS Esters as a Function of pH
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[6] |
| 8.6 | 4 | 10 minutes[10] |
| 9.0 | Room Temperature | Minutes[6] |
Experimental Protocols
Protocol 1: Quenching Unreacted NHS Ester with Glycine
This protocol outlines the use of glycine to quench a conjugation reaction where the NHS ester of this compound was the reactive group.
Materials:
-
1 M Glycine stock solution, pH 8.0
-
Conjugation reaction mixture
Procedure:
-
Ensure the primary conjugation reaction has proceeded for the recommended time.
-
Add the 1 M glycine stock solution to your conjugation reaction mixture to a final concentration of 100 mM.[4]
-
Incubate the reaction for 15 minutes at room temperature with gentle mixing.[4]
-
Proceed to the purification step (e.g., size-exclusion chromatography or dialysis) to remove the quenched crosslinker and excess glycine.[4]
Protocol 2: Quenching Unreacted Maleimide with L-cysteine
This protocol is for quenching the maleimide group after the NHS ester has been reacted.
Materials:
-
L-cysteine
-
Reaction Buffer (e.g., PBS, pH 6.5-7.5)
-
Conjugation reaction mixture containing unreacted maleimide groups
Procedure:
-
Prepare a fresh solution of L-cysteine in the reaction buffer.
-
Add the L-cysteine solution to the reaction mixture to achieve a final concentration that is a several-fold molar excess over the initial concentration of the maleimide.[1]
-
Incubate the quenching reaction for 15 to 30 minutes at room temperature with gentle mixing.[1]
-
Purify the final conjugate from the quenched crosslinker and excess L-cysteine using an appropriate method such as size-exclusion chromatography or dialysis.[1]
Visualizations
Caption: General workflow for a two-step conjugation and quenching process.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. 马来酰亚胺和巯基反应基团-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. covachem.com [covachem.com]
- 10. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
impact of buffer choice on Mal-PEG4-NHS ester reaction kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Mal-PEG4-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting the NHS ester and maleimide groups of the this compound?
A1: The two reactive groups of the this compound have different optimal pH ranges. For the NHS ester reaction with primary amines (e.g., lysine residues), the optimal pH is between 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is often recommended as an ideal starting point.[3][4][5] The maleimide reaction with thiols (e.g., cysteine residues) is most efficient and specific at a pH of 6.5-7.5.[6][7][8][9] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[6][8][9][10][11] For a two-step conjugation, it is recommended to perform the NHS ester reaction first at pH 7.2-8.0, followed by buffer exchange to pH 6.5-7.5 for the maleimide reaction.[1] A pH of 7.2-7.5 can be used as a compromise for a one-pot reaction.[2][12]
Q2: Which buffers are recommended for this compound conjugations?
A2: For the NHS ester-amine reaction, amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers are recommended.[2][13][14] For the maleimide-thiol reaction, PBS, HEPES, and Tris buffers are commonly used, provided they are within the optimal pH range of 6.5-7.5.[6][9][10][15] It is critical that these buffers do not contain extraneous thiols.[9][10]
Q3: Which buffers should be avoided?
A3: Buffers containing primary amines, such as Tris and glycine, should be avoided during the NHS ester reaction as they will compete with the target molecule.[2][12][13][14] Similarly, buffers containing thiols like dithiothreitol (DTT) or 2-mercaptoethanol must be avoided for the maleimide reaction.[6][10] If DTT was used for disulfide reduction, it must be completely removed before adding the maleimide reagent.[1][6][10]
Q4: How should I prepare and store the this compound?
A4: Mal-PEG4-NHS esters are moisture-sensitive and should be stored at -20°C with a desiccant.[2][8][12] Before use, the vial should be equilibrated to room temperature to prevent moisture condensation.[2][12] It is highly recommended to prepare stock solutions immediately before use in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][6][10][12][14] Do not store the reagent in an aqueous solution.[8][12][16]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS Ester | The NHS ester is susceptible to hydrolysis, especially at higher pH. Prepare the NHS ester stock solution fresh in anhydrous DMSO or DMF immediately before use.[1][14] Perform the reaction at a lower temperature (4°C) for a longer duration to minimize hydrolysis.[17] |
| Hydrolysis of Maleimide | The maleimide ring can hydrolyze and become inactive, particularly at pH values above 7.5.[7][8][10] Maintain the reaction pH between 6.5 and 7.5 for the thiol conjugation step.[6][7][8] Use freshly prepared maleimide solutions.[10] |
| Suboptimal pH | An incorrect pH can significantly slow down the reaction. For the NHS ester, ensure the pH is between 7.2 and 8.5.[1][2][17] For the maleimide, the pH should be between 6.5 and 7.5.[6][7][8][9] Verify the pH of your reaction buffer with a calibrated meter.[17] |
| Oxidized Thiols | Thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.[1][10] Reduce disulfide bonds with a non-thiol reducing agent like TCEP before conjugation.[1][10] Degas buffers to minimize oxygen.[6][10][15] |
| Incorrect Buffer Composition | The presence of primary amines (e.g., Tris) or thiols (e.g., DTT) in the buffer will compete with the target molecules.[2][17][10][12][13][14] Perform a buffer exchange to a recommended buffer (e.g., PBS, HEPES) before starting the conjugation.[14] |
| Inactive Reagent | Improper storage of the this compound can lead to degradation. Store the reagent at -20°C with a desiccant and protect it from moisture.[2][8][12] |
Issue 2: Non-Specific Binding or Side Product Formation
| Possible Cause | Recommended Solution |
| Reaction of Maleimide with Amines | At pH values above 7.5, the maleimide group can react with primary amines (e.g., lysine).[1][6][7][8][9] Perform the maleimide-thiol conjugation at a pH between 6.5 and 7.5 to ensure selectivity for thiols.[1][6][7][8][9] |
| Reaction of NHS Ester with Other Nucleophiles | While most reactive with primary amines, NHS esters can have side reactions with sulfhydryls (cysteine), hydroxyls (serine, threonine), and imidazole (histidine) groups. To minimize this, conduct the reaction at the lower end of the optimal pH range (around 7.2).[1] |
| Thiazine Rearrangement | This can occur when conjugating to a peptide or protein with an N-terminal cysteine, especially at neutral or higher pH.[1][9][10] Consider performing the conjugation at a more acidic pH (around 6.5) to minimize this rearrangement.[1][6] |
| Retro-Michael Reaction (Thiol Exchange) | The bond formed between a maleimide and a thiol can be reversible in the presence of other thiols.[1][9] To create a more stable linkage, the resulting thiosuccinimide ring can be hydrolyzed to a stable succinamic acid thioether by adjusting the pH to 8.5-9.0 after the initial conjugation.[7] |
Quantitative Data Summary
Table 1: Impact of pH on NHS Ester and Maleimide Reactions
| Functional Group | Target | Optimal pH Range | Consequences of Suboptimal pH |
| NHS Ester | Primary Amine (-NH₂) | 7.2 - 8.5[1][2] | < 7.2: Amine is protonated and less reactive.[17][14] > 8.5: Increased rate of hydrolysis.[2][18][19] |
| Maleimide | Thiol/Sulfhydryl (-SH) | 6.5 - 7.5[6][7][8][9] | < 6.5: Thiol is protonated, leading to a slower reaction rate.[6][9][10] > 7.5: Increased hydrolysis and potential for reaction with primary amines.[1][6][7][8][9] |
Table 2: Half-life of NHS Ester Hydrolysis
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours[20] |
| 7.4 | Not specified | ~128 - 166 minutes[21] |
| 8.6 | 4 | 10 minutes[20] |
| 9.0 | Not specified | ~5 - 9 minutes[21] |
Experimental Protocols
Protocol 1: Two-Step Conjugation (Recommended)
This protocol is recommended for maximizing specificity by reacting each functional group under its optimal pH condition.
Step 1: NHS Ester Reaction with Amine-Containing Molecule
-
Prepare the Amine-Containing Molecule: Dissolve the protein or molecule containing primary amines in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl) at a pH of 7.2-8.0.[1] A protein concentration of 1-10 mg/mL is recommended.[17][6][15]
-
Prepare the Crosslinker: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[1][6]
-
Conjugation: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the amine-containing molecule solution.[2][12]
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[2]
-
Purification: Remove excess crosslinker using a desalting column (e.g., Sephadex G-25) equilibrated with a thiol-free buffer at pH 6.5-7.5 (e.g., PBS with EDTA).[22][23] This step also serves as a buffer exchange for the next reaction.
Step 2: Maleimide Reaction with Thiol-Containing Molecule
-
Prepare the Thiol-Containing Molecule: Ensure the thiol-containing molecule has free sulfhydryl groups. If necessary, reduce disulfide bonds with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[2]
-
Conjugation: Combine the maleimide-activated molecule from Step 1 with the thiol-containing molecule. A 1:1 to 1.5:1 molar ratio of the maleimide-activated molecule to the thiol-containing molecule is a good starting point.[23]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[2][23] If any components are light-sensitive, protect the reaction from light.[7]
-
Quenching (Optional): To stop the reaction, add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, in excess to react with any unreacted maleimide groups.[2][10]
-
Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove unreacted molecules and byproducts.[3][10]
Protocol 2: One-Pot Conjugation
This protocol is a faster alternative but may require more optimization to balance the reactivity of both functional groups.
-
Buffer Preparation: Prepare a conjugation buffer at a compromise pH of 7.2-7.5, such as phosphate-buffered saline (PBS).[2][12] Ensure the buffer is free of both primary amines and thiols.
-
Prepare Reactants: Dissolve both the amine-containing and thiol-containing molecules in the conjugation buffer. If necessary, reduce disulfide bonds in the thiol-containing molecule with TCEP and ensure its removal or inactivation if it interferes with the NHS ester reaction.
-
Prepare Crosslinker: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF.[1][6]
-
Conjugation: Add the crosslinker solution to the mixture of the target molecules. The optimal molar ratios will need to be determined empirically.
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C.[22]
-
Quenching and Purification: Follow the quenching and purification steps as described in the two-step protocol.
Visual Guides
Caption: Reaction mechanism for a two-step conjugation using this compound.
Caption: A typical two-step experimental workflow for bioconjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. vectorlabs.com [vectorlabs.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. 交联剂-化学胺基交联剂-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 20. help.lumiprobe.com [help.lumiprobe.com]
- 21. jstage.jst.go.jp [jstage.jst.go.jp]
- 22. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Purifying Mal-PEG4-NHS Ester Labeled Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Mal-PEG4-NHS ester labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What is a this compound, and what is it used for?
A this compound is a heterobifunctional crosslinker used in bioconjugation.[1] It contains two different reactive groups: a maleimide group and an N-hydroxysuccinimide (NHS) ester group, connected by a 4-unit polyethylene glycol (PEG) spacer.[1] The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found on cysteine residues of proteins.[2][3] The NHS ester group reacts with primary amines, such as the N-terminus of a protein or the side chain of lysine residues.[4][] This linker is frequently used to conjugate two different molecules, for instance, in the creation of antibody-drug conjugates (ADCs).[6]
Q2: What are the optimal pH conditions for the labeling reaction?
The maleimide and NHS ester groups have different optimal pH ranges for their reactions.
-
Maleimide-Thiol Reaction: The ideal pH range is 6.5-7.5.[2][7] Within this range, the reaction is highly selective for thiol groups.[6] At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.[2][6] Above pH 7.5, the maleimide group can start to react with amines and is more prone to hydrolysis.[2][6]
-
NHS Ester-Amine Reaction: This reaction is most efficient at a pH range of 7.2 to 8.5.[8][9] A slightly basic pH ensures that the primary amines are deprotonated and thus more nucleophilic.[6] However, at a pH above 8.5, the rate of NHS ester hydrolysis significantly increases.[6]
For a one-pot reaction involving both functionalities, a compromise pH of 7.2-7.5 is often used.[6][10] For sequential reactions, it is best to perform each step at its optimal pH.[6]
Q3: Why does my PEGylated protein appear as a smear or broad band on an SDS-PAGE gel?
This is a common observation for PEGylated proteins and can be attributed to a few factors:[11]
-
Heterogeneity of PEGylation: The labeling reaction often results in a mixture of protein species with a varying number of attached PEG chains (e.g., mono-, di-, tri-PEGylated). Each of these will migrate differently on the gel.[11]
-
Polydispersity of PEG: The PEG reagent itself is a polymer with a distribution of molecular weights, which contributes to the broadness of the band.[11]
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound labeled proteins.
Low Labeling Efficiency or Low Yield
Problem: After the labeling reaction and purification, the yield of the desired labeled protein is low.
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Ensure the reaction pH is within the optimal range for both the maleimide and NHS ester reactions (typically 7.2-7.5 for a one-pot reaction).[6][10] Verify the pH of your buffer before starting the reaction. |
| Hydrolysis of Reagents | This compound is moisture-sensitive.[10] Prepare the reagent solution immediately before use.[9] Use anhydrous DMSO or DMF to dissolve the reagent.[10] Avoid storing the reagent in solution.[10] |
| Incorrect Buffer Composition | Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the NHS ester reaction.[8][9] Also, avoid buffers containing thiols (e.g., DTT) as they will compete with the maleimide reaction.[12] Use amine-free and thiol-free buffers like phosphate, HEPES, or borate buffers.[9] |
| Insufficient Molar Excess of Linker | For initial experiments, a 10- to 50-fold molar excess of the crosslinker over the amine-containing protein is a good starting point.[10] This may need to be optimized for your specific protein. |
| Oxidized Thiols | If targeting cysteine residues, ensure they are in a reduced state. Disulfide bonds do not react with maleimides.[3] Consider treating your protein with a reducing agent like TCEP before the labeling reaction. TCEP is often preferred as it doesn't need to be removed before adding the maleimide reagent.[2] If using DTT, it must be removed before adding the maleimide reagent.[2] |
Protein Aggregation
Problem: The protein precipitates out of solution during or after the labeling and purification process.
| Potential Cause | Troubleshooting Steps |
| High Degree of Labeling | Excessive PEGylation can sometimes lead to protein aggregation.[9] Perform pilot reactions with varying molar ratios of the linker to find the optimal degree of labeling that maintains protein solubility.[9] |
| Buffer Conditions | Ensure the buffer conditions (pH, ionic strength) are optimal for your protein's stability.[13] Consider adding excipients like arginine or glycerol to improve solubility. |
| Hydrophobic Interactions | The PEG linker can sometimes expose hydrophobic patches on the protein surface. Try adding a non-ionic detergent (e.g., 0.2% Tween-20) to the purification buffers. |
Poor Separation of Labeled and Unlabeled Protein
Problem: Difficulty in separating the PEGylated protein from the unlabeled protein and other reaction components.
| Potential Cause | Troubleshooting Steps |
| Inadequate Purification Method | A single purification step may not be sufficient. A multi-step purification strategy is often required.[14] Size-exclusion chromatography (SEC) is effective for removing excess, unreacted linker.[15][16] Ion-exchange chromatography (IEX) can be used to separate protein species with different numbers of attached PEG chains, as PEGylation can alter the protein's surface charge.[11] |
| Co-elution of Species | Optimize your chromatography conditions. For SEC, ensure the column has the appropriate separation range for your protein and the PEGylated conjugate. For IEX, optimize the salt gradient to improve the resolution between different species. |
| Heterogeneity of the Product | The inherent heterogeneity of the PEGylated product can make baseline separation challenging.[11] Consider using orthogonal methods like reversed-phase HPLC (RP-HPLC) for better separation of isoforms.[11] |
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and reactivity of maleimide and NHS ester groups.
Table 1: pH Effects on Maleimide and NHS Ester Reactions
| Reactive Group | Optimal pH Range | Consequences of Suboptimal pH |
| Maleimide | 6.5 - 7.5[2][7] | < 6.5: Slower reaction rate due to protonation of the thiol group.[2] > 7.5: Increased rate of hydrolysis and potential for side reactions with amines.[2][6] |
| NHS Ester | 7.2 - 8.5[8][9] | < 7.2: Slower reaction rate due to protonation of primary amines.[9] > 8.5: Rapid hydrolysis of the NHS ester, reducing labeling efficiency.[6] |
Table 2: Half-life of NHS Ester Hydrolysis
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours[17] |
| 8.6 | 4°C | 10 minutes[17] |
Experimental Protocols
General Protocol for Two-Step Protein Labeling with this compound
This protocol describes the sequential labeling of two different proteins, one with primary amines and the other with free thiols.
Materials:
-
Protein with primary amines (Protein-NH2)
-
Protein with free thiols (Protein-SH)
-
This compound
-
Anhydrous DMSO or DMF[10]
-
Reaction Buffer A (Amine-reactive): 0.1 M phosphate buffer, pH 7.2-7.5[6]
-
Reaction Buffer B (Thiol-reactive): 0.1 M phosphate buffer with 5 mM EDTA, pH 6.5-7.0[2]
-
Desalting column (e.g., size-exclusion chromatography)[15]
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0[15]
Procedure:
Step 1: Reaction of NHS Ester with Amine-Containing Protein (Protein-NH2)
-
Prepare a solution of Protein-NH2 at a concentration of 1-10 mg/mL in Reaction Buffer A.[8]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[12]
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the Protein-NH2 solution.[10]
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[14]
-
Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer B.[10]
Step 2: Reaction of Maleimide with Thiol-Containing Protein (Protein-SH)
-
Immediately add the thiol-containing Protein-SH to the desalted, maleimide-activated Protein-NH2. A 1.1- to 1.5-fold molar excess of Protein-SH over the activated Protein-NH2 is a good starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[15]
-
(Optional) Quench any unreacted maleimide groups by adding a quenching reagent like free cysteine to the reaction mixture.
-
Purify the final conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove any unreacted proteins.
Purification Protocol: Size-Exclusion Chromatography (SEC)
SEC is a common method to separate the labeled protein from unreacted linker and potential aggregates.[16][18]
Materials:
-
SEC column with an appropriate molecular weight separation range
-
HPLC or FPLC system
-
Purification Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Equilibrate the SEC column with at least two column volumes of Purification Buffer.
-
Filter your reaction mixture through a 0.22 µm filter to remove any precipitates.[13]
-
Load the filtered sample onto the equilibrated SEC column.
-
Elute the sample with the Purification Buffer at a constant flow rate.
-
Monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein conjugate should elute earlier than the unreacted protein and significantly earlier than the small molecular weight linker.[19]
-
Collect the fractions corresponding to the desired conjugate peak.
-
Analyze the collected fractions by SDS-PAGE to confirm the purity of the labeled protein.
Visualizations
Caption: Two-step labeling and purification workflow.
Caption: Chemical reactions in the labeling process.
References
- 1. This compound, 1325208-25-0 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pdf.dutscher.com [pdf.dutscher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. creativepegworks.com [creativepegworks.com]
how to minimize non-specific binding in Mal-PEG4-NHS ester reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in Mal-PEG4-NHS ester reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during bioconjugation with this compound, a heterobifunctional crosslinker.
Q1: What are the primary causes of non-specific binding in this compound reactions?
Non-specific binding can arise from several factors during the conjugation process:
-
Hydrolysis of Reactive Groups: Both the NHS ester and the maleimide moieties are susceptible to hydrolysis in aqueous solutions. A hydrolyzed linker cannot react with its target functional group and may bind non-specifically to proteins or surfaces through hydrophobic or ionic interactions.[1][2] The NHS ester is particularly sensitive to higher pH.[1][2][3][4][5]
-
Excess Unconjugated Crosslinker: Insufficient removal of the free this compound or its hydrolyzed form after the conjugation reaction is a major contributor to high background signals.[1][4]
-
Side Reactions: At pH values above 7.5, the maleimide group can lose its specificity for thiols and may react with primary amines (e.g., lysine residues).[2][4][6][7] Similarly, unreacted NHS esters can lead to unwanted labeling if not properly quenched.[8]
-
Protein Aggregation: The conjugation process itself can sometimes induce protein aggregation.[1][2] These aggregates can trap unreacted linkers, leading to high non-specific binding.
-
Over-labeling: Attaching too many linker molecules to a protein can alter its physicochemical properties, potentially increasing hydrophobicity and leading to non-specific interactions.[1]
Q2: How can I prevent the hydrolysis of the NHS ester and maleimide groups?
Controlling hydrolysis is crucial for efficient and specific conjugation.
-
pH Control:
-
NHS Ester Reaction: The reaction with primary amines is most efficient at a pH of 7.2-8.5.[3][5][6][7][9] However, the rate of NHS ester hydrolysis increases significantly with pH.[1][3][4][5] A common strategy is to perform the reaction at pH 7.2-7.5 for a longer duration or at pH 8.0-8.5 for a shorter period (30-60 minutes).[2] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 (at 4°C).[5]
-
Maleimide Reaction: The optimal pH range for the maleimide reaction with thiols is 6.5-7.5.[4][7][10][11] Above pH 7.5, the maleimide group can react with amines and is more susceptible to hydrolysis.[4][6][12]
-
-
Reagent Preparation and Storage: Mal-PEG4-NHS esters are moisture-sensitive and should be stored at -20°C with a desiccant.[4] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[2][4] Stock solutions should be prepared fresh in an anhydrous, water-miscible organic solvent like DMSO or DMF and used immediately.[1][2][4][6] Do not store the crosslinker in an aqueous solution.[2][4]
Q3: Which buffers should I use for my conjugation reactions?
The choice of buffer is critical to avoid competing reactions.
-
For the NHS Ester Reaction (Amine Labeling): Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, sodium bicarbonate, or borate buffer.[2][5][6] Buffers containing primary amines, like Tris or glycine, will compete with the target protein for reaction with the NHS ester and must be avoided.[1][3][4][5][6]
-
For the Maleimide Reaction (Thiol Labeling): Use a thiol-free buffer like PBS or HEPES.[6] If your protein contains disulfide bonds that need to be reduced, you must remove the reducing agent (e.g., DTT) before adding the maleimide-containing reagent.[6] Including 1-5 mM EDTA can help prevent the metal-catalyzed oxidation of thiols.[10]
Q4: How do I effectively "quench" the reaction to stop non-specific labeling?
Quenching is a vital step to deactivate any unreacted crosslinker.[2][3]
-
Quenching NHS Esters: After the reaction with the amine-containing molecule is complete, add a quenching agent containing a primary amine. Common choices include Tris, glycine, or ethanolamine at a final concentration of 20-100 mM.[1][2][3][5] Incubate for 15-30 minutes at room temperature.[1][3]
-
Quenching Maleimides: After the reaction with the thiol-containing molecule is complete, add a small molecule containing a free thiol to cap any unreacted maleimides.[2] Common choices are L-cysteine or β-mercaptoethanol.[2][11]
Q5: What are the best methods for purifying the final conjugate?
Proper purification is essential to remove excess crosslinker and byproducts.
-
Size-Exclusion Chromatography (SEC) / Desalting Columns: This is a highly effective method for separating the larger protein conjugate from smaller, unreacted crosslinkers and quenching agents.[1][4][9]
-
Dialysis: This is another common method for removing small molecules from the final conjugate solution.[1][4]
Data Summary
The following table summarizes the optimal reaction conditions for this compound conjugations to minimize non-specific binding.
| Parameter | NHS Ester Reaction (Amine Target) | Maleimide Reaction (Thiol Target) |
| Optimal pH Range | 7.2 - 8.5[5][6][7][9][13] | 6.5 - 7.5[4][7][9][10][11] |
| Recommended Buffers | Phosphate, HEPES, Bicarbonate, Borate[2][5][6][9] | Phosphate, HEPES (with 1-5mM EDTA)[6][9][10] |
| Incompatible Buffers | Tris, Glycine (any primary amine)[1][4][5][6][9] | Buffers containing thiols (e.g., DTT)[9] |
| Reaction Time | 30 - 120 minutes[9] | 1 - 16 hours[9] |
| Quenching Agents | Tris, Glycine, Ethanolamine, Lysine[2][3] | L-cysteine, β-mercaptoethanol[2] |
Experimental Protocols & Visualizations
Two-Step Sequential Conjugation Workflow
This is the most common strategy to ensure specificity and minimize unwanted polymer formation.[4][9] First, the amine-containing protein is reacted with the NHS ester end of the linker. After purification, this intermediate is then reacted with the thiol-containing molecule.
Caption: Workflow for a two-step conjugation using this compound.
Key Chemical Reactions and Side Reactions
Understanding the desired reactions and potential pitfalls is key to troubleshooting.
Caption: Desired vs. side reactions in heterobifunctional crosslinking.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. lumiprobe.com [lumiprobe.com]
effect of temperature on Mal-PEG4-NHS ester conjugation stability
Welcome to the technical support center for Mal-PEG4-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and detailed protocols for successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound conjugation?
A1: The optimal temperature is a trade-off between reaction kinetics and reagent stability.
-
Room Temperature (20-25°C): This is suitable for most applications, offering a good balance between reaction speed and stability of the active groups. The NHS ester reaction is typically complete within 30-60 minutes, while the maleimide reaction may take 2-4 hours.[1]
-
4°C (on ice): This temperature is recommended for sensitive biomolecules or when longer incubation times are necessary (e.g., overnight).[1] The lower temperature significantly slows the rate of hydrolysis of both the NHS ester and the maleimide, preserving their reactivity over a longer period. However, the desired conjugation reaction will also proceed more slowly.[1]
Q2: How does pH affect the stability and reactivity of this compound at different temperatures?
A2: pH is a critical factor for both the NHS ester and maleimide moieties.
-
NHS Ester: The NHS ester reacts with primary amines (e.g., lysine residues) at a pH of 7.2-8.5.[2][3] However, it is also susceptible to hydrolysis, which increases with higher pH. For instance, at pH 8.6 and 4°C, the half-life of an NHS ester can be as short as 10 minutes.[3][4]
-
Maleimide: The maleimide group reacts with sulfhydryl groups (e.g., cysteine residues) at a pH of 6.5-7.5.[3][5] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines, leading to a loss of specificity.[3][5]
Q3: My conjugation yield is low. How can I troubleshoot this?
A3: Low conjugation yield is a common issue and can often be attributed to the hydrolysis of the reactive esters. Here are some potential causes and solutions:
-
Hydrolysis of NHS Ester: This is a primary competing reaction. Ensure you are using an amine-free buffer at the optimal pH (7.2-8.5). Prepare the this compound solution immediately before use and avoid storing it in aqueous buffers.[2][5]
-
Hydrolysis of Maleimide: Although more stable than the NHS ester, the maleimide group can hydrolyze at pH values above 7.5. Maintain the pH of the maleimide-thiol reaction between 6.5 and 7.5.[3][5]
-
Oxidized Thiols: The maleimide group specifically reacts with free sulfhydryls. If your protein contains disulfide bonds, they must be reduced prior to conjugation.
-
Incorrect Buffer: Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls (e.g., DTT) as they will compete with the intended reaction.[2]
Q4: How should I store and handle this compound?
A4: Proper storage and handling are crucial for maintaining the reactivity of the linker.
-
Storage: Store the solid reagent at -20°C in a dry, light-protected environment with a desiccant.[6]
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Use anhydrous solvents like DMSO or DMF to prepare stock solutions. It is highly recommended to prepare solutions fresh for each experiment.[6]
Data Presentation
The stability of the this compound is primarily dictated by the hydrolysis rates of its two reactive moieties: the NHS ester and the maleimide. The following tables summarize the effect of pH and temperature on the stability of these groups.
Table 1: Stability of NHS Esters as a Function of pH and Temperature
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | [2][4][7] |
| 7.0 | Room Temperature | ~7 hours | [1] |
| 8.0 | 4 | ~1 hour | [1][8] |
| 8.0 | Room Temperature | 210 minutes | [2][9] |
| 8.5 | Room Temperature | 125-180 minutes | [1][2][9] |
| 8.6 | 4 | 10 minutes | [2][3][4][8] |
| 9.0 | Room Temperature | Minutes | [1] |
Table 2: Recommended Reaction Conditions for this compound Conjugation
| Parameter | NHS Ester Reaction (Amine-reactive) | Maleimide Reaction (Thiol-reactive) |
| Optimal pH Range | 7.2 - 8.5 | 6.5 - 7.5 |
| Recommended Buffer | Phosphate, Bicarbonate, Borate, HEPES (Amine-free) | Phosphate, HEPES (Thiol-free) |
| Incompatible Buffers | Tris, Glycine | DTT, 2-Mercaptoethanol |
| Reaction Temperature | 4°C or Room Temperature (20-25°C) | 4°C or Room Temperature (20-25°C) |
| Typical Reaction Time | 30-60 min (RT) or 2 hours (4°C) | 2-4 hours (RT) or overnight (4°C) |
Experimental Protocols
A two-step conjugation protocol is generally recommended to minimize side reactions. This involves reacting the more labile NHS ester first, followed by the maleimide reaction.
Protocol: Two-Step Protein-Protein Conjugation
Step 1: Reaction of this compound with Amine-Containing Protein (Protein-NH2)
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0).
-
Protein Preparation: Dissolve the amine-containing protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Purification: Remove excess, unreacted linker using a desalting column or dialysis, exchanging the buffer to a thiol-free buffer with a pH of 6.5-7.0 (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, 2-10 mM EDTA).
Step 2: Reaction with Thiol-Containing Protein (Protein-SH)
-
Protein Preparation: Ensure the thiol-containing protein has free sulfhydryl groups. If necessary, reduce disulfide bonds with a suitable reducing agent like TCEP.
-
Conjugation Reaction: Add the maleimide-activated protein from Step 1 to the thiol-containing protein solution. A 1:1 to 1.5:1 molar ratio of maleimide-activated protein to thiol-containing protein is a good starting point.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.
-
Quenching (Optional): To stop the reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration several-fold higher than the initial thiol concentration.
-
Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove any unreacted components.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. This compound, CAS 1325208-25-0 | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. nanocomposix.com [nanocomposix.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Controlling the Degree of Labeling with Mal-PEG4-NHS Ester
Welcome to the technical support center for Mal-PEG4-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of this compound in bioconjugation experiments. Our goal is to help you effectively control the degree of labeling (DOL) and achieve consistent, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional crosslinker used to conjugate molecules containing primary amines to molecules with sulfhydryl (thiol) groups.[1][2] It features a maleimide group that reacts specifically with thiols, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the N-terminus or lysine residues of a protein.[1][2][3] The two functional groups are connected by a hydrophilic polyethylene glycol (PEG) spacer, which enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions.[4][5] This linker is commonly used in the development of antibody-drug conjugates (ADCs), imaging agents, and other complex bioconjugates.[1][3]
Q2: How do I control the Degree of Labeling (DOL) with this compound?
A2: The Degree of Labeling (DOL), which represents the average number of this compound molecules attached to a target biomolecule, is influenced by several key experimental parameters:
-
Molar Ratio: The most direct way to control the DOL is by adjusting the molar ratio of the this compound to the biomolecule.[6] An increase in the molar excess of the NHS ester generally leads to a higher DOL.[6]
-
pH: The pH of the reaction buffer is critical. The NHS ester-amine reaction is most efficient in the pH range of 7.2 to 8.5, while the maleimide-thiol reaction is optimal between pH 6.5 and 7.5.[2][3][4][5] A common compromise for a one-pot reaction is a pH of 7.2-7.5.[2][3]
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can increase the DOL.[6] However, they also increase the risk of hydrolysis of the NHS ester and maleimide groups.[2][7][8] Reactions are typically performed for 1-4 hours at room temperature or overnight at 4°C.[4][6][9]
-
Protein Concentration: Higher protein concentrations (1-10 mg/mL) can improve labeling efficiency.[4][10] More dilute protein solutions may require a higher molar excess of the NHS ester to achieve the desired DOL.[4]
Q3: What are the optimal storage and handling conditions for this compound?
A3: Mal-PEG4-NHS esters are moisture-sensitive and should be stored at -20°C with a desiccant.[2][3] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[2][3] It is strongly recommended to prepare solutions of the reagent immediately before use and to discard any unused reconstituted reagent, as it is susceptible to hydrolysis in aqueous solutions.[1][2] Stock solutions can be prepared in anhydrous solvents like DMSO or DMF and stored for a limited time at -20°C.[1][10]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Labeling | Hydrolysis of NHS Ester | Prepare the NHS ester solution immediately before use. Ensure the reaction pH is not excessively high (ideally ≤ 8.5).[2][3] Work quickly to minimize exposure to aqueous environments before the reaction. |
| Hydrolysis of Maleimide Group | Maintain the reaction pH in the optimal range of 6.5-7.5.[2][3][5] Avoid pH values above 7.5 for the maleimide reaction.[1][2][3] | |
| Inactive Reagent | Ensure proper storage of the this compound at -20°C with a desiccant.[2][3] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[2][3] | |
| Competing Nucleophiles in Buffer | Avoid buffers containing primary amines (e.g., Tris, glycine) or thiols (e.g., DTT).[3][4] Use buffers such as phosphate, HEPES, or borate.[3] | |
| Precipitation During Reaction | Poor Reagent Solubility | Dissolve the this compound in an organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[2][3] Ensure the final concentration of the organic solvent is low (typically <10%) to avoid precipitating the biomolecule.[2][3] |
| Protein Aggregation | Optimize protein concentration and buffer conditions. Consider using a PEGylated linker to improve the solubility of the final conjugate.[1] | |
| Inconsistent Degree of Labeling (DOL) | Variability in Reaction Conditions | Precisely control the molar ratio of reactants, pH, temperature, and reaction time. Ensure consistent protein concentration between experiments. |
| Inaccurate Reagent Concentration | Accurately determine the concentration of your biomolecule and the this compound solution. |
Experimental Protocols
Protocol 1: Two-Step Labeling of a Protein
This protocol is recommended when precise control over the conjugation is required. First, the NHS ester is reacted with the amine-containing protein, followed by purification and then reaction of the maleimide group with the thiol-containing molecule.
Materials:
-
Protein with primary amines (Protein-NH₂)
-
Thiol-containing molecule (Molecule-SH)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer A: 0.1 M phosphate buffer, pH 7.2-7.5
-
Conjugation Buffer B: 0.1 M phosphate buffer with 5 mM EDTA, pH 6.5-7.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
Step 1: Reaction of NHS Ester with Protein-NH₂
-
Prepare a solution of Protein-NH₂ (1-10 mg/mL) in Conjugation Buffer A.
-
Immediately before use, dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).
-
Add a 10- to 50-fold molar excess of the crosslinker stock solution to the Protein-NH₂ solution.[2][3]
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[2][3]
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[3]
-
Remove excess crosslinker using a desalting column equilibrated with Conjugation Buffer B.
Step 2: Reaction of Maleimide with Molecule-SH
-
Combine the maleimide-activated protein from Step 1 with the Molecule-SH in the desired molar ratio.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[3]
-
Quench any unreacted maleimide groups by adding a solution of L-cysteine to a final concentration of 10-20 mM and incubate for 15-30 minutes.
-
Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography).
Protocol 2: Determining the Degree of Labeling (DOL) by Mass Spectrometry
Mass spectrometry provides a highly accurate method for determining the DOL.
Materials:
-
Unlabeled protein
-
Labeled protein conjugate
-
MALDI-TOF mass spectrometer
-
Matrix solution (e.g., sinapinic acid in acetonitrile and 0.1% trifluoroacetic acid)
Procedure:
-
Sample Preparation: Prepare solutions of the unlabeled and labeled protein at a concentration of approximately 5-50 pmol/µL. Desalt the samples if they contain salts or detergents.[11]
-
Spotting: Mix the protein sample with the matrix solution and spot it onto the MALDI target plate. Allow it to air-dry.[11]
-
Data Acquisition: Analyze the samples using a MALDI-TOF mass spectrometer to obtain the mass spectra.
-
Data Analysis:
-
Determine the average molecular weight of the unlabeled protein (MW_protein).
-
Determine the average molecular weight of the labeled protein (MW_conjugate).
-
The mass of the this compound linker is approximately 471.5 g/mol (after reaction and loss of NHS and H).
-
Calculate the DOL using the following formula: DOL = (MW_conjugate - MW_protein) / 471.5
-
Visualizations
Caption: Two-step labeling workflow with this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison for Antibody-Drug Conjugate Development: Mal-PEG4-NHS Ester vs. SMCC
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of antibody-drug conjugates (ADCs). The linker not only tethers the potent cytotoxic payload to the targeting monoclonal antibody but also profoundly influences the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index. This guide provides an objective, data-driven comparison of two widely used heterobifunctional linkers: the PEGylated Mal-PEG4-NHS ester and the conventional non-PEGylated succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
Both this compound and SMCC are non-cleavable linkers that facilitate the conjugation of a thiol-containing payload to primary amines (lysine residues) on an antibody. They share a common reactive functionality, an N-hydroxysuccinimide (NHS) ester for amine coupling and a maleimide group for thiol-specific conjugation. However, the fundamental difference lies in their spacer regions: this compound incorporates a hydrophilic four-unit polyethylene glycol (PEG4) spacer, whereas SMCC possesses a hydrophobic cyclohexane ring. This structural divergence is a key determinant of their respective performance characteristics in ADCs.
At a Glance: Key Performance Differences
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Structure | Contains a hydrophilic PEG4 spacer | Contains a hydrophobic cyclohexane ring |
| Solubility | High aqueous solubility, beneficial for hydrophobic payloads | Low aqueous solubility, often requires organic co-solvents |
| ADC Aggregation | Reduced tendency for aggregation, especially at higher Drug-to-Antibody Ratios (DAR) | Higher propensity for aggregation, particularly with hydrophobic payloads |
| Pharmacokinetics | Generally improved: longer plasma half-life, lower clearance | Generally faster clearance from circulation |
| In Vivo Stability | Thioether bond stability is comparable to SMCC, though the hydrophilic spacer can shield the linker from premature degradation. | The thioether bond is generally stable, but the overall hydrophobic nature of the ADC can lead to faster clearance and potential for off-target uptake. |
| Therapeutic Index | Potentially wider due to improved pharmacokinetics and reduced aggregation-related toxicity | May be narrower due to faster clearance and potential for aggregation-induced side effects |
Quantitative Data Summary
While direct head-to-head studies providing comprehensive quantitative data for ADCs constructed with this compound versus SMCC under identical conditions are limited in publicly available literature, the following tables synthesize typical findings from studies comparing ADCs with hydrophilic (PEG-containing) and hydrophobic (like SMCC) non-cleavable linkers.
Table 1: Physicochemical and Pharmacokinetic Properties
| Parameter | ADC with this compound (or similar PEG linker) | ADC with SMCC | Key Findings & References |
| Aggregation (%) | < 5% | 10-20% (can be higher with hydrophobic drugs) | The hydrophilic PEG spacer in Mal-PEG-NHS esters enhances the aqueous solubility of the ADC, mitigating aggregation, which is a common issue with hydrophobic payloads and higher DARs.[1][2] |
| Average DAR Achieved | 4-8 | 2-4 | The improved solubility imparted by the PEG linker can allow for higher loading of hydrophobic drugs without inducing significant aggregation.[1] |
| Plasma Half-life (t½) | Increased (e.g., 1.2-1.5 fold) | Baseline | The "hydration shell" created by the PEG chain increases the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer circulation time.[1][3] |
| Plasma Clearance | Slower | Faster | ADCs with hydrophobic linkers like SMCC tend to be cleared more rapidly from circulation, partly due to non-specific uptake.[3] |
| In Vivo Stability (DAR loss over 7 days in mice) | Potentially lower than SMCC-linked ADCs due to improved PK | An ADC using an SMCC linker showed a 29% decrease in its drug-to-antibody ratio after 7 days in mice. | The thioether bond itself is relatively stable for both linkers, but overall ADC clearance affects the apparent stability. |
Table 2: Efficacy and Therapeutic Index
| Parameter | ADC with this compound (or similar PEG linker) | ADC with SMCC | Key Finding & References |
| In Vitro Cytotoxicity (IC50) | Payload-dependent; may be slightly less potent in some cases | Payload-dependent; generally potent | Some studies suggest a modest increase in IC50 (reduced potency) with longer PEG chains, but this is often outweighed by in vivo benefits.[3] |
| In Vivo Efficacy | Generally Superior | Effective, but may be limited by PK | Improved pharmacokinetics lead to higher tumor exposure and significantly better tumor growth inhibition in animal models. |
| Therapeutic Index | Higher | Lower | A wider therapeutic window is often achieved due to improved efficacy and reduced non-specific toxicity. |
Chemical Structures and Reaction Mechanisms
Both linkers undergo a two-step conjugation process. First, the NHS ester reacts with a primary amine on the antibody to form a stable amide bond. Subsequently, the maleimide group reacts with a thiol group on the cytotoxic payload to form a stable thioether bond.
Caption: Chemical Structures of this compound and SMCC.
The reaction mechanism for both linkers involves the formation of an amide bond with a lysine residue on the antibody and a thioether bond with a thiol group on the drug payload.
Caption: General two-step conjugation reaction for both linkers.
Signaling Pathway of ADC Action
The general mechanism of action for an ADC involves binding to the target antigen on a cancer cell, internalization, and subsequent release of the cytotoxic payload, leading to cell death.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs. Below are representative protocols for key experiments.
Protocol 1: Two-Step ADC Conjugation
This protocol describes the conjugation of a thiol-containing payload to an antibody using either this compound or SMCC.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound or SMCC
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Thiol-containing cytotoxic drug
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
-
Purification system (e.g., size-exclusion chromatography - SEC)
Procedure:
-
Antibody Preparation: If the antibody solution contains amine-containing buffers, exchange it into an amine-free buffer like PBS. Adjust the antibody concentration to 2-10 mg/mL.
-
Antibody Activation:
-
Dissolve the this compound or SMCC in anhydrous DMF or DMSO immediately before use to a concentration of approximately 10 mg/mL.
-
Add a 5- to 20-fold molar excess of the linker solution to the antibody solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature or for 2 hours on ice.
-
-
Removal of Excess Linker: Remove unreacted linker using a desalting column equilibrated with a buffer suitable for the maleimide reaction (e.g., PBS, pH 6.5-7.0).
-
Payload Conjugation:
-
Dissolve the thiol-containing payload in DMF or DMSO.
-
Add the payload solution to the maleimide-activated antibody solution. The molar excess of the payload will depend on the desired DAR.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching: Add a quenching agent such as N-acetylcysteine to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 20 minutes at room temperature.
-
Purification: Purify the ADC from unconjugated payload and other reactants using SEC.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
ADC, unconjugated antibody, and free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of an ADC in mice bearing human tumor xenografts.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human tumor cell line expressing the target antigen
-
ADC, isotype control ADC, and vehicle control
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal welfare and ethics committee-approved protocol
Procedure:
-
Tumor Implantation: Subcutaneously implant the tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
ADC Administration: Administer the ADC, control ADC, and vehicle via an appropriate route (typically intravenous injection).
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a maximum allowed size.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group.
Conclusion and Recommendations
The choice between this compound and SMCC is a critical decision in ADC design that hinges on the properties of the cytotoxic payload and the desired therapeutic profile.
-
SMCC is a well-established, non-cleavable linker that has been successfully used in clinically approved ADCs. Its hydrophobic nature, however, can lead to challenges with ADC aggregation, especially when working with hydrophobic payloads, potentially limiting the achievable DAR and leading to faster clearance.
-
This compound represents a more modern approach, incorporating a hydrophilic PEG spacer to address the limitations of hydrophobic linkers. The PEGylation strategy generally leads to improved solubility, reduced aggregation, and a more favorable pharmacokinetic profile. These advantages often translate to enhanced in vivo efficacy and a wider therapeutic window.
For the development of next-generation ADCs, particularly those with highly potent and often hydrophobic payloads, the use of a hydrophilic linker like this compound is a strategic choice that can lead to a more stable, soluble, and efficacious therapeutic with an improved safety profile. However, for payloads that are relatively hydrophilic or when a lower DAR is the target, SMCC may still be a suitable and cost-effective option. Ultimately, the optimal linker must be determined empirically for each specific antibody-payload combination through rigorous in vitro and in vivo evaluation.
References
A Researcher's Guide to Amine-to-Thiol Crosslinking: A Comparative Analysis of Alternatives to Mal-PEG4-NHS Ester
For researchers, scientists, and drug development professionals engaged in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs) or fluorescently labeled proteins, the selection of an appropriate crosslinker is a critical determinant of experimental success. Mal-PEG4-NHS ester is a widely utilized heterobifunctional crosslinker, prized for its ability to link amine-containing molecules to thiol-containing molecules via its N-hydroxysuccinimide (NHS) ester and maleimide reactive groups, respectively. The integrated polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. However, the bioconjugation landscape has evolved, offering a diverse toolkit of alternative crosslinking strategies, each with unique advantages in terms of specificity, stability, and reaction conditions.
This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications.
The Chemistry of Amine-to-Thiol Crosslinking
The fundamental principle of amine-to-thiol crosslinking involves a two-step process. First, the amine-reactive moiety of the crosslinker, typically an NHS ester, reacts with a primary amine (e.g., the side chain of a lysine residue on a protein) to form a stable amide bond. Subsequently, the thiol-reactive group of the crosslinker forms a covalent bond with a sulfhydryl group (e.g., from a cysteine residue).
Comparative Analysis of Crosslinking Chemistries
The choice of crosslinker significantly impacts the efficiency of conjugation, the stability of the resulting bioconjugate, and the preservation of the biological activity of the conjugated molecules. The following sections detail the performance of key alternatives to this compound.
Maleimide-Based Alternatives: SMCC and Sulfo-SMCC
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its water-soluble analog, Sulfo-SMCC, are foundational alternatives that also employ a maleimide group for thiol reactivity.[1][2] The key distinction from linear PEG-containing maleimides is the cyclohexane ring in the spacer arm, which enhances the stability of the maleimide group.[3]
Key Features:
-
Stable Thioether Bond: Forms a stable, non-cleavable thioether bond with sulfhydryl groups.[4]
-
Enhanced Maleimide Stability: The cyclohexane ring provides greater stability to the maleimide group compared to linear linkers, reducing hydrolysis.[2]
-
Hydrophobicity: SMCC is hydrophobic and requires dissolution in an organic co-solvent, whereas Sulfo-SMCC is water-soluble.[2][5]
"Click Chemistry" Crosslinkers: The Rise of Bioorthogonal Ligation
Bioorthogonal "click chemistry" has revolutionized bioconjugation by offering highly specific and efficient reactions that can proceed in complex biological media without interfering with native cellular processes.[6]
Dibenzocyclooctyne (DBCO) appended crosslinkers react with azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click reaction is highly efficient and biocompatible.[6][7]
Key Features:
-
High Specificity: The DBCO-azide reaction is highly specific, preventing off-target reactions.[7]
-
High Yield: SPAAC reactions are known for their high to near-quantitative yields.[6] The inclusion of a PEG spacer can mitigate precipitation issues that may arise with more hydrophobic DBCO-NHS esters at higher concentrations.[6]
-
Two-Step Bioorthogonal Labeling: Involves an initial amine labeling with the DBCO-PEG-NHS ester, followed by the click reaction with an azide-tagged molecule.[7]
Trans-cyclooctene (TCO) functionalized crosslinkers react with tetrazine-modified molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This is one of the fastest known bioorthogonal reactions.[8][9]
Key Features:
-
Extremely Fast Kinetics: The TCO-tetrazine reaction is exceptionally rapid, enabling efficient conjugation at low concentrations.[9]
-
High Specificity and Stability: The reaction is highly specific and forms a stable covalent bond.[8]
Enzymatic Ligation: Sortase-Mediated Ligation (SML)
Sortase A, a bacterial transpeptidase, offers a site-specific method for protein conjugation. It recognizes a specific C-terminal peptide motif (LPXTG) and catalyzes the formation of a native peptide bond with a molecule containing an N-terminal oligo-glycine motif.[10]
Key Features:
-
Site-Specific Conjugation: SML allows for precise, stoichiometric control over the conjugation site, leading to a homogeneous product.[3][10]
-
Native Peptide Bond: The resulting linkage is a stable, native-like amide bond.
-
High Efficiency: Ligation yields can be high, often in the range of 74-95%, and can be driven to completion with an excess of the nucleophile.[11][12]
Hydrazide-Aldehyde Chemistry
This bioorthogonal chemistry involves the reaction between a hydrazide and an aldehyde or ketone to form a hydrazone bond. Aldehyde groups can be introduced into glycoproteins by mild oxidation of their carbohydrate moieties.[13][14]
Key Features:
-
Specificity for Carbonyls: The reaction is highly specific for aldehydes and ketones.[13]
-
Tunable Stability: The stability of the hydrazone bond is pH-dependent and can be tailored. While generally stable at neutral pH, the linkage is more labile under acidic conditions, a feature that can be exploited for drug delivery applications.[15][16] Oxime linkages, formed from the reaction of an alkoxyamine with a carbonyl, are generally more stable than hydrazones.[16]
Tetrafluorophenyl (TFP) Esters: A More Stable Alternative to NHS Esters
TFP esters are an alternative to NHS esters for amine-reactive conjugations. They offer enhanced stability in aqueous solutions, particularly at higher pH.[17]
Key Features:
-
Increased Hydrolytic Stability: TFP esters are significantly more resistant to hydrolysis than NHS esters, which can lead to higher conjugation efficiencies.[17][18]
-
Optimal pH: The optimal pH for conjugation with TFP esters is slightly higher than that for NHS esters (typically >7.5).[19]
Quantitative Data Summary
The following tables provide a summary of available quantitative data for the discussed crosslinking chemistries. Direct head-to-head comparisons across all alternatives are limited in the literature; therefore, the data is presented as reported in specific studies.
Table 1: Performance Comparison of Amine-Reactive and Thiol-Reactive Moieties
| Functional Group | Target Residue | Typical Reaction Efficiency/Yield | Resulting Linkage | Linkage Stability | Key Considerations |
|---|---|---|---|---|---|
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (e.g., Lysine) | Variable (~50-80%) | Amide | High (Half-life of ~7 years in water) | Susceptible to hydrolysis at pH > 8.5.[10] |
| Tetrafluorophenyl (TFP) Ester | Primary Amines (e.g., Lysine) | Generally higher than NHS esters | Amide | High | More stable to hydrolysis than NHS esters, with a ~10-fold longer half-life at pH 10.[17][18] |
| Maleimide | Thiols (e.g., Cysteine) | High (>90%) | Thioether | Moderate; susceptible to retro-Michael reaction.[20] | Highly specific at pH 6.5-7.5.[4] |
| DBCO (SPAAC with Azide) | Azide | High to near-quantitative | Triazole | High | Copper-free click chemistry.[6] |
| TCO (iEDDA with Tetrazine) | Tetrazine | High | Dihydropyridazine | High | Extremely fast reaction kinetics.[8] |
| Hydrazide | Aldehyde/Ketone | Variable | Hydrazone | pH-dependent; cleavable at low pH.[15] | Equilibrium constants typically 10⁴–10⁶ M⁻¹.[16] |
| Sortase A (LPXTG motif) | N-terminal Glycine | High (74-95%) | Amide (Peptide) | High | Enzymatic, site-specific ligation.[11] |
Table 2: Hydrolytic Stability of TFP vs. NHS Esters
| pH | Half-life of NHS Ester Surface | Half-life of TFP Ester Surface |
|---|---|---|
| 7.0 | 280 minutes | 540 minutes |
| 8.0 | 110 minutes | 330 minutes |
| 10.0 | 39 minutes | 340 minutes |
(Data adapted from a study on self-assembled monolayers)[18]
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation. Below are generalized protocols for key alternative crosslinking strategies.
Protocol 1: Two-Step Protein Conjugation using Sulfo-SMCC
This protocol describes the conjugation of an amine-containing protein to a thiol-containing molecule.[21][22]
Materials:
-
Amine-containing protein (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
Sulfo-SMCC
-
Thiol-containing molecule
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the amine-containing protein in the Conjugation Buffer.
-
Sulfo-SMCC Preparation: Immediately before use, dissolve Sulfo-SMCC in water to a concentration of 10 mg/mL.
-
Activation of Protein: Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Removal of Excess Crosslinker: Remove unreacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer (adjusted to pH 6.5-7.5).
-
Conjugation to Thiol-Molecule: Immediately add the thiol-containing molecule to the activated protein. A 1.5- to 5-fold molar excess of the thiol-molecule is typically used.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final conjugate using size-exclusion chromatography or dialysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sortase-Tag Expressed Protein Ligation (STEPL): combining protein purification and site-specific bioconjugation into a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. proteochem.com [proteochem.com]
- 22. benchchem.com [benchchem.com]
Validating Mal-PEG4-NHS Ester Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the successful conjugation of a Maleimide-PEG4-NHS ester to a biomolecule is a critical step in the development of targeted therapeutics, antibody-drug conjugates (ADCs), and other advanced bioconjugates. Rigorous validation is essential to confirm the covalent attachment, determine the degree of labeling, and ensure the homogeneity of the final product. This guide provides an objective comparison of mass spectrometry as the gold standard for validation against alternative techniques, supported by experimental data and detailed protocols.
Mass Spectrometry: The Definitive Approach
Mass spectrometry (MS) offers unparalleled precision in the validation of Mal-PEG4-NHS ester conjugation by directly measuring the molecular weight of the starting biomolecule and the resulting conjugate. The covalent attachment of the this compound linker results in a predictable mass shift, providing unambiguous confirmation of the conjugation. The two most common MS techniques employed for this purpose are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS).
Quantitative Performance Comparison: Mass Spectrometry
The choice between MALDI-TOF and LC-ESI-MS often depends on the specific analytical requirements, including the nature of the biomolecule, the complexity of the sample, and the desired level of detail.[1]
| Feature | MALDI-TOF MS | LC-ESI-MS |
| Ionization Process | Soft ionization from a solid matrix, primarily producing singly charged ions.[1] | Soft ionization from a liquid phase, producing multiply charged ions.[1] |
| Sample Preparation | Co-crystallization with a suitable matrix (e.g., sinapinic acid).[1] | Requires desalting and is often coupled with liquid chromatography (LC) for online separation. |
| Mass Accuracy | Good to high (10-100 ppm, can be improved with internal calibrants).[1] | High (<5-10 ppm with appropriate calibration).[1] |
| Resolution | Good, but can be limited for highly heterogeneous samples. | High, capable of resolving isotopic distributions of large molecules.[1] |
| Sensitivity | High (low fmol to amol range). | Very high (low fmol to amol range). |
| Throughput | High, suitable for rapid screening. | Lower, due to the chromatography step. |
| Data Complexity | Simpler spectra, easier to interpret for heterogeneous samples.[2] | Can be complex due to multiple charge states and PEG polydispersity, often requiring deconvolution software. |
Alternative Validation Techniques
While mass spectrometry provides the most definitive validation, other techniques are valuable for routine analysis, preliminary screening, and providing complementary information.
Comparison of Alternative Validation Methods
| Analytical Technique | Principle | Advantages | Disadvantages | Quantitative Capability |
| SDS-PAGE | Separation based on the apparent molecular weight after denaturation with SDS.[3] | Simple, widely available, cost-effective, and suitable for screening multiple samples.[3] | Provides only apparent molecular weight, which can be inaccurate for PEGylated proteins; bands may be broad or smeared.[4] | Semi-quantitative, based on band intensity.[5] |
| HPLC (SEC/RP) | Separation based on size (Size-Exclusion Chromatography) or hydrophobicity (Reversed-Phase).[3] | High resolution for separating different species (e.g., monomer, aggregate), can be quantitative.[3] | SEC may not resolve species with similar hydrodynamic radii; RP-HPLC can be denaturing.[3][6] | Quantitative, based on peak area.[3] |
Experimental Protocols
Mass Spectrometry Validation of this compound Conjugation
This protocol outlines the general steps for validating a protein-Mal-PEG4-NHS ester conjugate using both MALDI-TOF and LC-ESI-MS.
1. Sample Preparation (for both techniques):
-
Purification: The conjugated protein must be purified from excess linker and other reagents. Size-exclusion chromatography (SEC) or dialysis are common methods.[7]
-
Buffer Exchange: For MALDI-TOF, exchange the sample into a volatile buffer (e.g., ammonium bicarbonate). For LC-ESI-MS, ensure the buffer is compatible with the chromatography and MS conditions (e.g., contains formic acid).
2. MALDI-TOF MS Protocol:
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% TFA).[1]
-
Spotting: Mix the purified conjugate solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.[1]
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range using a calibrated MALDI-TOF instrument.
3. LC-ESI-MS Protocol:
-
Chromatography:
-
Column: Use a reversed-phase column suitable for proteins (e.g., C4 or C8).
-
Mobile Phases:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient: Run a linear gradient from low to high percentage of mobile phase B to elute the conjugate.
-
-
Mass Spectrometry:
-
Ionization: Use an electrospray ionization source in positive ion mode.
-
Data Acquisition: Acquire mass spectra across the elution profile.
-
Data Analysis: Deconvolute the resulting multiply charged spectra to obtain the zero-charge mass of the conjugate.
-
SDS-PAGE Protocol for Conjugation Analysis
-
Sample Preparation: Mix the unconjugated protein and the purified conjugate with SDS-PAGE loading buffer.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) alongside a molecular weight marker. Run the gel at a constant voltage.
-
Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and destain to visualize the protein bands.[5] A successful conjugation will be indicated by a band shift to a higher apparent molecular weight for the conjugate compared to the unconjugated protein.[5]
Visualizing the Workflow and Chemistry
To further elucidate the processes, the following diagrams illustrate the conjugation chemistry and the analytical workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A comparison between SDS-PAGE and size exclusion chromatography as analytical methods for determining product composition in protein conjugation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Researcher's Guide to the Analytical Characterization of Mal-PEG4-NHS Ester and its Alternatives
For researchers, scientists, and drug development professionals, the selection and characterization of heterobifunctional crosslinkers are critical for the successful synthesis of bioconjugates, including antibody-drug conjugates (ADCs). Mal-PEG4-NHS ester is a widely utilized crosslinker, prized for its ability to connect amine- and thiol-containing molecules via a hydrophilic polyethylene glycol (PEG) spacer.[1] However, its performance, particularly in terms of stability and reaction efficiency, necessitates a thorough comparison with available alternatives.
This guide provides an objective comparison of this compound with other common crosslinking technologies, supported by experimental data. It also details the essential analytical methods for characterizing the purity and identity of these reagents and their final conjugates.
Comparison of Heterobifunctional Crosslinkers
The choice of a crosslinker significantly impacts the homogeneity, stability, and ultimately, the in vivo performance of a bioconjugate. Here, we compare this compound with key alternatives.
Data Summary: Performance of Heterobifunctional Crosslinkers
| Feature | This compound | Mal-PEG4-TFP Ester | Azide/Alkyne (Click Chemistry) | 5-Hydroxy-pyrrolone (Maleimide Alternative) |
| Amine-Reactive Group | N-Hydroxysuccinimide (NHS) ester | 2,3,5,6-Tetrafluorophenyl (TFP) ester | N/A (requires pre-functionalization) | N/A |
| Thiol-Reactive Group | Maleimide | Maleimide | N/A (requires pre-functionalization) | 5-Hydroxy-pyrrolone |
| Hydrolytic Stability of Amine-Reactive Group | Low, susceptible to hydrolysis, especially at pH > 8.[2][3] | High, significantly more stable in aqueous buffers than NHS esters.[2][4] | N/A | N/A |
| Stability of Thiol Adduct | Moderate, can undergo retro-Michael reaction and thiol exchange.[5][6][7] | Moderate, can undergo retro-Michael reaction and thiol exchange. | Highly stable triazole ring. | Superior stability compared to maleimide-thiol adducts. |
| Reaction Specificity | High for both reactive ends under optimal pH. | High for both reactive ends under optimal pH. | Very high (bioorthogonal). | High selectivity for thiols. |
| Reaction Kinetics | Fast (minutes to hours).[8] | Fast (minutes to hours). | Very fast (CuAAC) to fast (SPAAC).[9] | Rapid and clean reaction. |
| Biocompatibility | Good for in vitro, but in vivo instability can be a concern.[6] | Good for in vitro, but in vivo instability can be a concern. | Excellent; bioorthogonal nature is ideal for complex biological systems. | Potentially improved in vivo stability. |
Hydrolytic Stability of Amine-Reactive Esters: NHS vs. TFP
A critical parameter for amine-reactive crosslinkers is their stability in aqueous solutions, as hydrolysis competes with the desired conjugation reaction. TFP esters exhibit significantly greater resistance to hydrolysis compared to NHS esters, particularly at the slightly basic pH values optimal for amine coupling.[2][3][4]
Data Summary: Hydrolysis Half-life (t½) of NHS vs. TFP Esters
| pH | NHS Ester Half-life (minutes) | TFP Ester Half-life (minutes) |
| 7.0 | ~407[4] | ~770 (estimated 1.9x more stable)[4] |
| 8.0 | ~178[4] | ~534 (estimated 3x more stable)[4] |
| 8.6 | ~10[10] | - |
| 10.0 | ~39[4] | ~385 (estimated 10x more stable)[4] |
This increased stability of TFP esters can lead to higher conjugation efficiencies and better reproducibility.[2]
Analytical Characterization of this compound Products
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound and its conjugates. This typically involves chromatographic methods to assess purity, spectroscopic methods for structural elucidation, and mass spectrometry for molecular weight confirmation.
Data Summary: Key Analytical Parameters for this compound
| Analytical Method | Parameter | Expected Result |
| RP-HPLC | Purity | ≥ 95%[1][11] |
| Retention Time (tR) | Dependent on column and method, but should be a single major peak. | |
| ¹H NMR | Chemical Shift (δ) | Maleimide protons: ~6.7 ppm; PEG protons: ~3.6 ppm; Succinimide protons: ~2.8 ppm. |
| Integration | Ratios of proton integrals should be consistent with the structure. | |
| Mass Spectrometry (ESI-MS) | Molecular Weight | Calculated: 442.42 g/mol [12] |
| Observed m/z | [M+H]⁺: ~443.4, [M+Na]⁺: ~465.4 |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible characterization data.
Protocol 1: Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is used to determine the purity of the this compound linker and to detect impurities such as hydrolyzed ester.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 260 nm.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile.
-
Data Analysis: Calculate the purity as the percentage of the main peak area relative to the total peak area. The hydrolyzed product will typically elute earlier than the intact ester.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
¹H NMR is used for the structural confirmation of the this compound linker.
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the linker in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Integrate the proton signals and compare the chemical shifts and coupling patterns to the expected structure. Key signals to verify include the maleimide protons (~6.7 ppm), the PEG chain protons (~3.6 ppm), and the succinimide protons of the NHS ester (~2.8 ppm).
Protocol 3: Molecular Weight Confirmation by Mass Spectrometry (MS)
This method confirms the molecular weight of the this compound and its conjugates.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Dilute the sample to a final concentration of 0.1 - 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Data Acquisition: Infuse the sample into the ESI source and acquire the mass spectrum in the positive ion mode.
-
Data Analysis: Identify the molecular ion peaks, typically [M+H]⁺ and [M+Na]⁺, and compare the observed m/z values to the calculated molecular weight. For a protein conjugate, the mass spectrum will show a distribution of peaks corresponding to the protein with different numbers of attached linkers (Degree of Labeling - DOL).
Visualizing Workflows and Structures
Diagrams are essential for clearly communicating experimental processes and molecular relationships.
Note: The image placeholders in the DOT script above would be replaced with actual chemical structure images in a real application.
Conclusion
The selection of a heterobifunctional crosslinker is a critical decision in the development of bioconjugates. While this compound is a versatile and widely used reagent, its limitations, particularly the hydrolytic instability of the NHS ester and the potential for retro-Michael addition of the maleimide-thiol adduct, should be carefully considered. Alternatives such as TFP esters offer enhanced stability for amine reactions, while click chemistry provides a bioorthogonal and highly stable conjugation strategy. A thorough analytical characterization using a combination of HPLC, NMR, and mass spectrometry is imperative to ensure the quality, purity, and consistency of the final bioconjugate, regardless of the chosen crosslinker. This guide provides the foundational information and protocols to aid researchers in making informed decisions and performing robust characterization of these important bioconjugation reagents.
References
- 1. This compound, 1325208-25-0 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanocomposix.com [nanocomposix.com]
- 11. molnova.cn [molnova.cn]
- 12. selleckchem.com [selleckchem.com]
Navigating the Challenges of Plasma Stability: A Comparative Guide to Mal-PEG4-NHS Ester Conjugates
For researchers, scientists, and drug development professionals, the stability of bioconjugates in plasma is a critical determinant of therapeutic efficacy and safety. The Mal-PEG4-NHS ester linker is a widely used heterobifunctional crosslinker for attaching payloads to biomolecules. However, the stability of the resulting conjugate in the complex biological milieu of plasma is a significant concern. This guide provides an objective comparison of the stability of this compound conjugates with alternative linker technologies, supported by experimental data and detailed methodologies, to facilitate informed decisions in drug development.
The utility of a this compound linker lies in its two reactive ends: the N-hydroxysuccinimide (NHS) ester reacts with primary amines (like those on lysine residues of proteins), while the maleimide group specifically targets sulfhydryl groups (such as those on cysteine residues). This allows for a two-step conjugation process. However, the stability of the final conjugate is primarily dictated by the maleimide-thiol linkage, which is susceptible to degradation in plasma.
The Stability Challenge: A Tale of Two Reactions
The journey of a this compound conjugate begins with the reaction of the NHS ester. The efficiency of this initial step is challenged by the hydrolysis of the NHS ester in aqueous environments. The rate of hydrolysis is significantly influenced by pH, with faster degradation at higher pH values.[1][2][3]
Once the biomolecule is functionalized with the maleimide group, the subsequent reaction with a thiol-containing payload forms a thiosuccinimide linkage. The primary mechanism compromising the stability of this linkage in plasma is the retro-Michael reaction.[4][5] This reversible reaction can lead to the cleavage of the conjugate, especially in the presence of endogenous thiols like glutathione and albumin, resulting in "thiol exchange" and premature release of the payload.[4][6]
Enhancing Stability: Moving Beyond Traditional Linkers
To address the inherent instability of the maleimide-thiol bond, several strategies have been developed. One common approach is to promote the hydrolysis of the thiosuccinimide ring to form a stable, ring-opened succinamic acid thioether, which is resistant to the retro-Michael reaction.[7] Furthermore, next-generation maleimides and alternative thiol-reactive chemistries have been engineered to offer superior plasma stability.
Quantitative Comparison of Linker Stability
The stability of different linker technologies can be quantitatively assessed by incubating the conjugates in plasma and monitoring the percentage of intact conjugate over time.
Table 1: Hydrolysis Half-lives of Various PEG-NHS Esters
The initial conjugation efficiency is dependent on the stability of the NHS ester to hydrolysis. The following table summarizes the hydrolysis half-lives of several PEG-NHS esters at pH 8.0 and 25°C.
| PEG NHS Ester | Ester Type (Symbol) | Hydrolysis Half-life (minutes)[1][8] |
| PEG-Succinimidyl Carboxymethylated | SCM | 0.75 |
| PEG-Succinimidyl Succinamide | SSA | 3.2 |
| mPEG2-NHS | - | 4.9 |
| PEG-Succinimidyl Succinate | SS | 9.8 |
| PEG-Succinimidyl Propionate | SPA | 16.5 |
| PEG-Succinimidyl Glutarate | SG | 17.6 |
| PEG-Succinimidyl Carbonate | SC | 20.4 |
| PEG-Succinimidyl Butanoate | SBA | 23.3 |
| PEG-Succinimidyl Valerate | SVA | 33.6 |
This data indicates that the structure of the linker arm significantly impacts the hydrolytic stability of the NHS ester.
Table 2: Comparative Plasma Stability of Maleimide-Based Conjugates and Alternatives
The long-term stability of the final conjugate in plasma is a critical parameter. The following table summarizes the stability of traditional maleimide conjugates compared to next-generation alternatives.
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Key Observation |
| Traditional Maleimide (Thioether) | ADC in human plasma | 7 | ~50% | Significant degradation due to retro-Michael reaction.[9] |
| "Bridging" Disulfide | ADC in human plasma | 7 | >95% | Substantially improved plasma stability.[9] |
| Mono-sulfone-PEG | 1 mM Glutathione, 37°C | 7 | >90% | Significantly more stable than maleimide-PEG conjugate.[9] |
| Vinylpyrimidine | Human Serum | 8 | ~100% | Superior stability compared to maleimide conjugates.[9] |
| Quaternized Vinyl Pyridinium | Human Plasma | Not specified | "Fully stable" | Conjugates were found to be fully stable in human plasma.[9] |
This data clearly demonstrates the superior stability of next-generation linkers over traditional maleimide-based chemistries in a plasma environment.
Visualizing the Chemistry of Conjugation and Instability
To further clarify the processes involved, the following diagrams illustrate the key chemical pathways.
Experimental Protocols
Accurate assessment of plasma stability is crucial for the preclinical development of bioconjugates.
In Vitro Plasma Stability Assay
This assay evaluates the stability of a conjugate in plasma from various species (e.g., human, mouse, rat) to predict its behavior in circulation.
1. Materials and Reagents:
-
Purified bioconjugate (e.g., Antibody-Drug Conjugate)
-
Control (unconjugated biomolecule and/or payload)
-
Pooled human plasma (or other species of interest), preferably with an anticoagulant like EDTA or heparin.[10]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath set to 37°C
-
Analytical instrumentation: LC-MS (Liquid Chromatography-Mass Spectrometry) is preferred for detailed characterization.
2. Procedure:
-
Plasma Preparation: Thaw frozen plasma at 37°C. Centrifuge at approximately 2,000 x g for 10 minutes at 4°C to remove any precipitates.[10][11]
-
Incubation: Spike the bioconjugate into the plasma to a final concentration relevant to expected therapeutic levels (e.g., 100 µg/mL). Prepare a control sample by spiking the conjugate into PBS.[9][11]
-
Time Points: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and up to 168 hours). The 0-hour time point serves as the baseline. Immediately store aliquots at -80°C until analysis.[10][11]
-
Sample Preparation for LC-MS:
-
Immuno-affinity Capture: Use magnetic beads coated with a capture reagent specific to the biomolecule (e.g., anti-human IgG (Fc) antibody for an antibody-drug conjugate) to isolate the conjugate from plasma proteins.[11]
-
Washing: Wash the beads with PBS to remove non-specifically bound proteins.
-
Elution: Elute the captured conjugate from the beads using an acidic buffer (e.g., 0.1% formic acid).[10]
-
-
LC-MS Analysis:
-
Perform reverse-phase HPLC on the purified sample using a column suitable for protein analysis (e.g., C4 or C8).[10]
-
Use a suitable gradient of water and acetonitrile with 0.1% formic acid to elute the different species.[10]
-
Analyze the eluate by mass spectrometry to determine the concentration of the intact conjugate and any degradation products.
-
3. Data Analysis:
-
Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate in plasma.
Conclusion
The selection of a linker is a critical decision in the design of bioconjugates. While this compound is a versatile and widely used crosslinker, the inherent instability of the resulting maleimide-thiol linkage in plasma presents a significant challenge. The data clearly indicates that next-generation maleimides and alternative thiol-reactive chemistries offer substantially improved plasma stability. A thorough understanding of the stability profiles of different linker technologies, supported by robust experimental data, is paramount for the development of safe and effective biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. laysanbio.com [laysanbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide: Comparative Analysis of Hydrophilic vs. Hydrophobic Crosslinkers
For researchers, scientists, and drug development professionals, the selection of a chemical crosslinker is a pivotal decision that dictates the stability, solubility, and ultimate performance of bioconjugates. This guide provides an objective comparison of hydrophilic and hydrophobic crosslinkers, complete with experimental data summaries and detailed protocols, to empower informed reagent selection in applications ranging from basic research to therapeutic development.
Crosslinkers are molecules featuring two or more reactive ends designed to form stable covalent bonds with specific functional groups on proteins or other biomolecules. The chemical nature of the spacer arm separating these reactive ends—specifically its hydrophilicity or hydrophobicity—profoundly influences the physicochemical properties of the resulting conjugate.
Core Differences and Strategic Applications
Hydrophilic crosslinkers are characterized by polar spacer arms, frequently incorporating polyethylene glycol (PEG) moieties.[1] This structure imparts a hydration shell around the bioconjugate, significantly enhancing its aqueous solubility and preventing aggregation.[1][2] These characteristics are paramount in the development of antibody-drug conjugates (ADCs), where maintaining the stability and solubility of the final product is critical for therapeutic efficacy and reduced immunogenicity.[1][3] Due to their polarity, they are generally considered membrane-impermeable, making them ideal for crosslinking proteins on the cell surface.[4][5]
Hydrophobic crosslinkers , in contrast, possess nonpolar spacer arms, such as alkyl chains. These crosslinkers are typically water-insoluble and must be dissolved in an organic solvent like DMSO or DMF before being added to an aqueous reaction mixture.[6] Their lipophilic nature allows them to permeate cell membranes, rendering them useful for studying intracellular protein interactions and crosslinking proteins within the hydrophobic domains of a membrane.[5][6]
Performance Data: Hydrophilic vs. Hydrophobic Crosslinkers
The choice of crosslinker should be guided by the specific demands of the application. The following table summarizes key performance characteristics of BS3 (a common hydrophilic crosslinker) and DSS (its hydrophobic counterpart). Both share the same spacer arm length (11.4 Å) and amine-reactive NHS-ester chemistry, making their hydrophobicity the primary differentiating factor.
| Feature | Hydrophilic Crosslinker (e.g., BS3) | Hydrophobic Crosslinker (e.g., DSS) |
| Solubility | Water-soluble; can be added directly to aqueous buffers.[7] | Water-insoluble; requires dissolution in an organic solvent (e.g., DMSO, DMF) first. |
| Reaction Environment | Aqueous, non-amine-containing buffers (pH 7-9).[8] | Primarily aqueous buffers, but requires the addition of an organic co-solvent.[6] |
| Cell Permeability | Membrane-impermeable; ideal for cell-surface crosslinking.[4] | Membrane-permeable; suitable for intracellular and intramembrane crosslinking.[6] |
| Effect on Conjugate | Enhances solubility, reduces aggregation, and can improve pharmacokinetics.[1] | Can increase the hydrophobicity of the conjugate, potentially leading to aggregation.[9][10] |
| Key Applications | Creating soluble ADCs with high drug-to-antibody ratios, cell-surface receptor studies, immunoprecipitation.[1][11][12] | In vivo crosslinking of intracellular proteins, studying protein interactions within membranes.[5] |
Experimental Protocols
The following are generalized protocols for protein-protein crosslinking. Optimization, particularly of the crosslinker-to-protein molar ratio, is recommended for each specific system.
Protocol 1: Crosslinking with a Hydrophilic Reagent (BS3)
Materials:
-
Bis(sulfosuccinimidyl)suberate (BS3)
-
Proteins for conjugation in a non-amine-containing buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
Methodology:
-
Allow the vial of BS3 to equilibrate to room temperature before opening to prevent moisture condensation.[8]
-
Prepare the protein solution in an appropriate conjugation buffer.
-
Immediately before use, prepare a BS3 stock solution by dissolving it in the conjugation buffer.[7]
-
Add the BS3 solution to the protein mixture. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[13]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[13]
-
Terminate the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris and incubate for 15-20 minutes at room temperature.[7][8]
-
Remove excess, non-reacted, and quenched crosslinker via dialysis or gel filtration.[7]
Protocol 2: Crosslinking with a Hydrophobic Reagent (DSS)
Materials:
-
Disuccinimidyl suberate (DSS)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Proteins for conjugation in a non-amine-containing buffer (e.g., HEPES buffer), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
Methodology:
-
Allow the vial of DSS to equilibrate to room temperature before opening.[14]
-
Prepare the protein solution in the conjugation buffer.
-
Immediately before use, prepare a concentrated stock solution of DSS by dissolving it in anhydrous DMSO or DMF.[14][15]
-
Add the DSS stock solution to the protein mixture while vortexing. The final concentration of organic solvent should be minimized.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris and incubate for 15 minutes.[6]
-
Purify the sample via dialysis or gel filtration to remove contaminants.[14]
Visualization of Key Concepts
Logical Workflow: Selecting the Right Crosslinker
The decision between a hydrophilic and a hydrophobic crosslinker is driven by the experimental objective and the location of the target proteins.
Caption: A decision tree for crosslinker selection based on target protein location.
Signaling Pathway: Antibody-Drug Conjugate (ADC) Action
Hydrophilic linkers are crucial for the systemic delivery of ADCs. They ensure the conjugate remains soluble in circulation until it reaches the target cell.
Caption: Pathway of an ADC utilizing a hydrophilic linker for targeted drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. longdom.org [longdom.org]
- 6. store.sangon.com [store.sangon.com]
- 7. covachem.com [covachem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. youtube.com [youtube.com]
- 10. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
Evaluating the In Vivo Performance of Mal-PEG4-NHS Ester Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The judicious selection of a linker is a critical determinant in the design of effective and safe Antibody-Drug Conjugates (ADCs). Among the various linker technologies, those incorporating polyethylene glycol (PEG) spacers, such as the Mal-PEG4-NHS ester, have garnered significant attention for their potential to enhance the in vivo performance of ADCs. This guide provides an objective comparison of ADCs constructed with the this compound linker against alternatives, supported by experimental data and detailed protocols to inform rational ADC design.
The Critical Role of the Linker in ADC Performance
The linker connecting the monoclonal antibody to the cytotoxic payload is a pivotal component that profoundly influences the ADC's stability, pharmacokinetics, efficacy, and toxicity profile.[1] The this compound is a heterobifunctional linker featuring a maleimide group for conjugation to thiol-containing payloads, an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on the antibody (such as lysine residues), and a four-unit PEG spacer. This PEG chain is instrumental in modulating the physicochemical properties of the resulting ADC.
Comparative In Vivo Performance: this compound ADCs vs. Alternatives
The inclusion of a hydrophilic PEG spacer, such as in the this compound linker, offers distinct advantages over non-PEGylated linkers like the commonly used succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
Pharmacokinetics
The pharmacokinetic profile of an ADC is a key factor influencing its therapeutic window. A longer circulation half-life and slower clearance can lead to greater accumulation of the ADC in tumor tissue. Experimental data consistently demonstrates that PEGylation significantly improves the pharmacokinetic parameters of ADCs.
| Parameter | ADC with Non-PEGylated Linker (e.g., SMCC) | ADC with PEGylated Linker (e.g., Mal-PEG-NHS ester) | Key Finding |
| Plasma Clearance | Faster Clearance | Slower Clearance | PEGylation reduces plasma clearance, with a PEG length of at least eight units showing a significant effect.[1] |
| Plasma Half-life (t½) | Shorter | Longer | The PEG chain increases the hydrodynamic radius of the ADC, leading to reduced renal clearance and extended circulation time.[1][2] |
| Tumor Exposure (AUC) | Lower | Higher | Slower clearance results in greater accumulation and exposure in the tumor tissue.[1] |
Note: Data is synthesized from multiple preclinical studies comparing non-PEGylated and PEGylated ADCs. Absolute values are context-dependent (antibody, payload, model system), but the trend is consistent.[1]
In Vivo Efficacy
The enhanced pharmacokinetic properties conferred by PEGylated linkers often translate to improved in vivo efficacy. The prolonged circulation allows for greater tumor accumulation of the ADC, leading to more potent tumor growth inhibition.
A pivotal study comparing a non-PEGylated SMCC-linked affibody-drug conjugate to a PEGylated counterpart in a murine xenograft model of human gastric cancer demonstrated a significant improvement in therapeutic outcome with PEGylation.
| Parameter | ZHER2-SMCC-MMAE (Non-PEGylated) | ZHER2-PEG10K-MMAE (PEGylated) | Reference |
| Circulation Half-life (t½) | 19.6 minutes | 219.5 minutes (11.2-fold increase) | [2] |
| Tumor Growth Inhibition | Less effective | More ideal tumor therapeutic ability | [2] |
| Off-target Toxicity | Higher | Reduced by more than 4-fold | [2] |
While this study utilized a 10kDa PEG linker, the principle of improved in vivo performance through PEGylation is directly applicable to ADCs using the this compound linker.
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of ADCs. Below are representative protocols for key in vivo experiments.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a standard procedure for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
Human cancer cell line with high expression of the target antigen
-
Matrigel® or a similar basement membrane matrix
-
ADC constructed with this compound linker
-
Isotype control ADC and vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in 100-200 µL of a 1:1 mixture of sterile PBS and Matrigel®) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
ADC Administration: Administer the ADC, isotype control, and vehicle control via intravenous (IV) injection into the tail vein. A typical dosing schedule might be once weekly for 3-4 weeks.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week throughout the study. Body weight is monitored as an indicator of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed.
In Vivo Pharmacokinetic Study
This protocol describes a typical study to evaluate the pharmacokinetic profile of an ADC.
Materials:
-
Healthy mice or rats
-
ADC constructed with this compound linker
-
Equipment for intravenous (IV) injection and blood collection
Procedure:
-
ADC Administration: Administer a single IV dose of the ADC to each animal.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h, 96h, and 168h).
-
Plasma Separation: Process the blood samples to separate the plasma.
-
Analysis: Quantify the concentration of the total antibody and the intact ADC in the plasma samples using methods such as ELISA or LC-MS/MS.
-
Data Analysis: Plot the concentration-time profiles for both total antibody and intact ADC to determine their respective pharmacokinetic parameters, including clearance, half-life, and area under the curve (AUC). A faster clearance of the intact ADC compared to the total antibody indicates in vivo instability.[3]
In Vivo Biodistribution Study
This protocol outlines a study to determine the tissue distribution of an ADC.
Materials:
-
Tumor-bearing mice (xenograft model)
-
ADC labeled with a reporter (e.g., radiolabel or fluorescent dye)
-
Imaging system appropriate for the reporter used
Procedure:
-
ADC Administration: Administer the labeled ADC to tumor-bearing mice via IV injection.
-
In Vivo Imaging: At various time points post-injection, image the live animals to visualize the distribution of the ADC.
-
Ex Vivo Analysis: At the final time point, euthanize the animals and harvest the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).
-
Quantification: Measure the amount of reporter in each tissue to determine the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of an ADC and the workflows for its in vivo evaluation.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Caption: A typical workflow for an in vivo ADC efficacy study.
Caption: General workflow for ADC pharmacokinetic and biodistribution studies.
Conclusion
The this compound linker represents a valuable tool in the design of next-generation ADCs. The incorporation of a PEG spacer offers significant advantages in improving the in vivo performance of these targeted therapeutics. The available data strongly suggests that PEGylation leads to a more favorable pharmacokinetic profile, characterized by slower clearance and a longer half-life, which in turn can enhance tumor accumulation and in vivo efficacy. While direct head-to-head comparative data for the this compound is not always publicly available, the consistent trend observed with similar PEGylated linkers provides a strong rationale for its use in developing ADCs with an improved therapeutic index. The provided experimental protocols offer a framework for the robust preclinical evaluation of these promising anti-cancer agents.
References
A Comparative Guide to the Linkage Stability of Mal-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth characterization of the stability of linkages formed by the heterobifunctional crosslinker, Mal-PEG4-NHS ester. The stability of this linker is critical for the efficacy and safety of bioconjugates, particularly in applications like antibody-drug conjugates (ADCs).[1] We will objectively compare its performance with alternatives, supported by experimental data, detailed methodologies, and visual workflows to facilitate effective experimental design.
The this compound is a versatile crosslinker featuring a maleimide group that reacts with sulfhydryls (thiols) and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines.[2][3] The tetraethylene glycol (PEG4) spacer enhances water solubility and can improve the pharmacokinetic properties of the resulting conjugate.[4][5] However, the stability of the two reactive ends and the resulting linkages are subject to distinct environmental and physiological challenges.
Characterization of Linkage Stability
The utility of the this compound is defined by the stability of its two key components: the NHS ester and the maleimide-thiol adduct.
1. NHS Ester Moiety: Susceptibility to Hydrolysis
The primary function of the NHS ester is to form a stable amide bond with a primary amine, such as those on lysine residues of a protein.[6] However, in aqueous solutions, the NHS ester is susceptible to hydrolysis, a competing reaction that cleaves the ester bond and renders the linker inactive for conjugation.[6][7] The rate of this hydrolysis is the most critical factor governing conjugation efficiency and is highly dependent on pH and temperature.[6][7]
The optimal pH for NHS ester coupling is a compromise between maximizing the reactivity of the target amine (which is more nucleophilic when deprotonated at higher pH) and minimizing the rate of hydrolysis.[8] For most applications, a pH range of 7.2 to 8.5 is recommended.[8][9]
Data Presentation: NHS Ester Stability
The stability of an NHS ester is often described by its half-life (t½), the time required for 50% of the ester to hydrolyze.
| pH | Temperature (°C) | Approximate Half-Life | Reference Compound(s) |
| 7.0 | 0 | 4-5 hours | Generic NHS Esters |
| 7.0 | Ambient | ~7 hours | Generic NHS Esters |
| 8.0 | 25 | 1 hour | Generic NHS Esters |
| 8.0 | Room Temp | 210 minutes | Porphyrin-NHS Ester (P3) |
| 8.5 | Room Temp | 180 minutes | Porphyrin-NHS Ester (P3) |
| 8.6 | 4 | 10 minutes | Generic NHS Esters |
| 9.0 | Room Temp | 125 minutes | Porphyrin-NHS Ester (P3) |
| 9.0 | Ambient | Minutes | Generic NHS Esters |
Data compiled from multiple sources.[9][10][11][12][13]
2. Maleimide Moiety: In Vivo Instability of the Thioether Linkage
The maleimide group reacts with a thiol (sulfhydryl) group via a Michael addition to form a succinimidyl thioether linkage.[14] While this bond is stable under many conditions, it has a known liability in vivo.[1] In the bloodstream, the thioether linkage is susceptible to a retro-Michael reaction, where endogenous thiols like glutathione can cause the release of the conjugated payload.[1] This premature deconjugation can lead to off-target toxicity and a reduced therapeutic window for ADCs.[1][15]
Several strategies have been developed to improve the stability of the maleimide-thiol adduct:
-
Succinimide Ring Hydrolysis: The succinimide ring of the thioether adduct can be hydrolyzed to form a stable, ring-opened succinamic acid derivative that is resistant to the retro-Michael reaction.[1][15] While this process is typically slow, it can be accelerated.[15]
-
Thiazine Rearrangement: When a maleimide is conjugated to a peptide or protein with an N-terminal cysteine, a chemical rearrangement can occur to form a more stable thiazine structure, which is significantly less prone to thiol exchange.[16]
Comparison with Alternative Chemistries
To address the inherent stability issues of this compound, alternative linkers have been developed.
| Feature | Mal-PEG-NHS Ester | Mal-PEG-TFP Ester | Self-Stabilizing Maleimides |
| Amine-Reactive Group | N-hydroxysuccinimide (NHS) ester | 2,3,5,6-Tetrafluorophenyl (TFP) ester | NHS ester or other |
| Thiol-Reactive Group | Maleimide | Maleimide | Maleimide derivative |
| Key Advantage | Widely used and well-documented.[9] | TFP esters are more stable against aqueous hydrolysis than NHS esters.[17] | Designed to mitigate retro-Michael reactions, improving in vivo stability.[1] |
| Key Disadvantage | NHS ester is prone to rapid hydrolysis; thioether linkage is unstable in vivo.[1][6] | May have slightly reduced water solubility depending on the PEG length.[17] | Can be proprietary and less commercially available. |
Experimental Protocols
Protocol 1: Quantitative Analysis of NHS Ester Hydrolysis
This protocol uses UV-Vis spectrophotometry to monitor the release of the N-hydroxysuccinimide (NHS) byproduct, which absorbs light at approximately 260 nm.[4][7]
-
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH adjusted to desired value)
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvette
-
-
Procedure:
-
Buffer Preparation: Prepare the desired reaction buffer and equilibrate it to the target temperature in the spectrophotometer.
-
Stock Solution: Immediately before use, prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.[18]
-
Initiate Reaction: Blank the spectrophotometer with the reaction buffer at 260 nm. Add a small volume of the NHS ester stock solution to the cuvette (final solvent concentration should be <10%) and mix gently.[7]
-
Data Acquisition: Immediately begin monitoring the absorbance at 260 nm over time. The frequency of readings should be adjusted based on the expected hydrolysis rate (e.g., every few seconds for high pH).[7]
-
Data Analysis: The increase in absorbance at 260 nm corresponds to the concentration of released NHS. Plot the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of the resulting line is the negative of the observed rate constant (-kobs). The half-life can be calculated as t½ = 0.693 / kobs.[7]
-
Protocol 2: Two-Step Bioconjugation with this compound
This common protocol first activates an amine-containing protein with the linker, followed by conjugation to a thiol-containing molecule.[19]
-
Materials:
-
Amine-containing protein (Protein-NH₂)
-
Thiol-containing molecule (Molecule-SH)
-
This compound
-
Amine-free Reaction Buffer (e.g., PBS, pH 7.2-7.5)
-
Anhydrous DMSO or DMF
-
Desalting column
-
-
Procedure:
-
Protein Preparation: Ensure Protein-NH₂ is in an amine-free buffer at a concentration of 1-10 mg/mL.[5]
-
Linker Activation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Add a 10- to 50-fold molar excess of the linker to the Protein-NH₂ solution.[5][19]
-
Incubation (Step 1): Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[5][19]
-
Purification: Remove excess, unreacted linker using a desalting column equilibrated with the Reaction Buffer. This yields the maleimide-activated protein.[5][19]
-
Conjugation (Step 2): Immediately add the Molecule-SH to the purified maleimide-activated protein. The reaction with the maleimide should be performed at pH 6.5-7.5.[19]
-
Incubation (Step 2): Incubate for 1-2 hours at room temperature or overnight at 4°C.[5]
-
Final Purification: Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography) to remove unreacted molecules.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. bachem.com [bachem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. vectorlabs.com [vectorlabs.com]
- 18. benchchem.com [benchchem.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Safety Operating Guide
Navigating the Disposal of Mal-PEG4-NHS Ester: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. Mal-PEG4-NHS ester, a heterobifunctional crosslinker, contains two reactive moieties—a maleimide group and an N-hydroxysuccinimide (NHS) ester—which necessitate its handling as hazardous chemical waste.[1] Adherence to proper disposal protocols is crucial to neutralize its reactivity and ensure compliance with institutional and regulatory standards.
This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, covering immediate safety precautions, procedures for various waste streams, and decontamination of labware.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). The NHS ester is highly sensitive to moisture, and both the NHS ester and maleimide groups can react with biological molecules.[2][3]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or chemical splash goggles are mandatory.[1][2]
-
Hand Protection: Nitrile or other chemical-resistant gloves must be worn to prevent skin contact.[1][2]
-
Protective Clothing: A laboratory coat is required to protect clothing and skin.[1][2]
-
Respiratory Protection: Handle the solid powder in a well-ventilated area or under a chemical fume hood to minimize inhalation. A dust mask is recommended when handling the solid form.[2][3]
Chemical Properties and Storage
Proper storage is critical to maintaining the stability and reactivity of this compound. The primary degradation pathway for the NHS ester is hydrolysis, which is significantly influenced by moisture and pH.[4] The maleimide group is reactive towards thiols.[5]
| Parameter | Condition | Notes | Citation |
| Storage Temperature | -20°C to -80°C | Store in a tightly sealed container, protected from light. Allow the vial to warm completely to room temperature before opening to prevent condensation. | [5][6][7] |
| NHS Ester Stability | Highly susceptible to hydrolysis. | The rate of hydrolysis increases dramatically with increasing pH. Should be stored desiccated. | [2] |
| NHS Ester Reactivity | Optimal reaction with primary amines occurs at pH 7.0-8.5. | At pH 8.6 and 4°C, the half-life of an NHS ester in an aqueous buffer can be as short as 10 minutes. | [4][5][8] |
| Maleimide Reactivity | Optimal reaction with sulfhydryls (thiols) occurs at pH 6.5-7.5. | Above pH 7.5, reaction with amines can compete, and the maleimide ring may open. | [5][8] |
| Recommended Solvents | Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | Aqueous solutions should be prepared immediately before use and not stored. | [5][6][9] |
Step-by-Step Disposal Procedures
The correct disposal method depends on the form of the this compound waste. All forms must be treated as hazardous chemical waste and segregated from regular trash.[1]
Experimental Protocol: Deactivation of Aqueous Waste
For dilute aqueous solutions from bioconjugation reactions, both the NHS ester and the maleimide group must be deactivated (quenched) before collection for disposal.
Methodology:
Part 1: Quenching the NHS Ester via Hydrolysis [1]
-
Ensure the aqueous waste solution is in a suitably large, labeled container, preferably within a chemical fume hood.
-
Measure the pH of the solution using pH indicator strips or a pH meter.
-
Adjust the pH of the solution to >8.5 by carefully adding a suitable base (e.g., sodium bicarbonate or a phosphate buffer).
-
Loosely cap the container and allow it to stand at room temperature for a minimum of several hours, or preferably overnight. This incubation period ensures the complete hydrolysis of the reactive NHS ester.[1]
Part 2: Quenching the Maleimide Group [10]
-
Following NHS ester hydrolysis, add a thiol-containing compound (e.g., cysteine, dithiothreitol (DTT), or 2-mercaptoethanol) to the solution.
-
For every 100 mg of the original dissolved this compound, add approximately 1.5 molar equivalents of the thiol reagent.
-
Gently swirl or stir the mixture to ensure it is homogenous.
-
Seal the container and allow it to stand at room temperature for at least 2 hours to ensure the complete reaction of the maleimide group.
-
The fully quenched solution is now ready for disposal. Transfer it to a designated container for aqueous hazardous waste. This container must be clearly labeled as "Hazardous Waste" and list the chemical constituents.[1]
Disposal Workflow for All Waste Streams
The following diagram outlines the decision-making process for the proper disposal of all forms of this compound waste.
Figure 1. Logical workflow for the proper disposal of this compound waste streams.
Decontamination and Labware
Proper cleaning of contaminated labware is essential to maintain a safe research environment.
-
Rinsate Collection: When rinsing glassware that contained concentrated solutions of this compound, the first rinse (using an appropriate organic solvent like DMF or DMSO) should be collected as hazardous waste.[3]
-
Soaking: After the initial rinse, immerse the labware in a 10% fresh bleach solution and let it soak for at least one hour.[3]
-
Thorough Rinse: Following the bleach soak, rinse the labware thoroughly with water, followed by a final rinse with distilled water.[3]
-
Drying: Allow the labware to air-dry completely before storage or reuse.[3]
By implementing these detailed procedures, laboratory personnel can manage and dispose of this compound waste safely and effectively, fostering a secure research environment and ensuring regulatory compliance.[3] Always consult your institution's Environmental Health and Safety (EHS) office for specific local regulations.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
Personal protective equipment for handling Mal-PEG4-NHS ester
For researchers, scientists, and drug development professionals, the proper handling of reactive chemical compounds is paramount for both personal safety and experimental success. This guide provides essential, immediate safety and logistical information for the use of Mal-PEG4-NHS ester, a bifunctional crosslinker. Adherence to these procedures will minimize risks and ensure compliance with institutional and regulatory standards.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is essential to prevent exposure when handling this compound.[1] The following table outlines the required PPE for handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize the inhalation of dust or vapors.[1][2] |
| Eye and Face Protection | Chemical Splash Goggles or Safety Glasses | To protect against accidental splashes.[1][3] |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact. Double-gloving is recommended for extra protection.[3][4] |
| Body Protection | Laboratory Coat | To protect clothing and skin from contamination.[1][3] |
| Respiratory Protection | N95 Dust Mask or NIOSH-Approved Respirator | Recommended when handling the solid powder to avoid inhalation, especially outside of a fume hood.[1][3] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills.[2] |
Operational Plan: Handling and Use
This compound is a moisture-sensitive compound, and proper handling is critical to maintain its reactivity and ensure safety.[1][5][6]
Storage and Preparation of Solid Compound:
-
Storage: Upon receipt, store the solid this compound at -20°C in a desiccated environment.[1][5][7]
-
Equilibration: Before opening, allow the vial to warm to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.[1][4][6]
-
Weighing: Conduct all work involving the solid compound in a certified chemical fume hood to minimize inhalation exposure.[1] Weigh the desired amount quickly, minimizing exposure to ambient air.[4]
Preparation of Stock Solutions:
-
Solvent: Prepare stock solutions immediately before use in an anhydrous, amine-free solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][6]
-
Storage: While it is best to use solutions immediately, some NHS ester solutions in DMF can be stored for 1-2 months at -20°C.[1] However, aqueous solutions should be used immediately.[1] Avoid buffers that contain primary amines (e.g., Tris or glycine) as they will react with the NHS ester.[6]
Reaction and Quenching:
-
Reaction Conditions: The NHS ester group reacts with primary amines at a pH of 7.0-8.0.[5][6] The maleimide group reacts with sulfhydryl groups at a pH of 6.5-7.5.[5]
-
Incubation: A typical reaction may be incubated for 30-60 minutes at room temperature or for two hours on ice.[4][6]
-
Quenching: Unreacted NHS esters can be quenched by adding a quenching reagent containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM and incubating for at least 30 minutes.[3]
Experimental Workflow Diagram
Caption: A workflow for the safe handling and use of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent harm and ensure regulatory compliance. All waste should be considered chemical waste and must be segregated from regular trash.[3]
Waste Streams and Disposal Procedures:
| Waste Stream | Disposal Procedure |
| Unused or Expired Solid | The original, securely sealed vial should be placed in a designated hazardous waste container for solids. Do not dispose of in regular trash.[3] |
| Liquid Waste (Reaction mixtures, solvent washes) | Deactivate reactive NHS esters through hydrolysis or quenching with an amine-containing buffer like Tris or glycine.[3] Collect the deactivated solution in a designated, clearly labeled, and sealed hazardous waste container.[3][8] |
| Contaminated Labware (e.g., pipette tips, gloves) | Place all contaminated disposable items into a designated solid hazardous waste container.[4] For reusable glassware, immerse in a 10% bleach solution for at least one hour, followed by thorough rinsing with water.[3] |
Spill Management:
-
Small Spills: For minor spills of solid material, carefully sweep it up to avoid creating dust and dispose of it as hazardous waste.[1]
-
Large Spills: For larger spills, prevent dispersal, sweep up the material, and dispose of it as hazardous waste in accordance with institutional and local regulations.[1]
First Aid Measures
In case of exposure, follow these immediate first aid measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[1][9] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. If irritation occurs, seek medical attention.[9][10] |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[9][11] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7][9] |
By implementing these detailed procedures, laboratory personnel can manage and dispose of this compound waste safely and effectively, fostering a secure research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. broadpharm.com [broadpharm.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. chemicalbook.com [chemicalbook.com]
- 11. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
